molecular formula C18H23Cl2NO4 B12386996 Fenhexamid-butyric acid

Fenhexamid-butyric acid

Cat. No.: B12386996
M. Wt: 388.3 g/mol
InChI Key: XDHAUMYQFDCMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenhexamid-butyric acid (Compound FHo) is a specialized hapten designed based on the fungicide fenhexamid . This compound is primarily used in immunochemical research for the development and production of highly sensitive monoclonal antibodies, with reported IC50 values ranging from 0.66 to 0.93 nM . Its structure makes it a critical reagent in the creation of immunoassays for the detection and analysis of fenhexamid residues. Research involving this hapten is fundamental for advancing agricultural science, particularly in the areas of crop protection, environmental monitoring, and food safety testing. By enabling the production of specific antibodies, this compound serves as a key tool for scientists developing rapid and accurate diagnostic methods for fungicide detection. This product is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23Cl2NO4

Molecular Weight

388.3 g/mol

IUPAC Name

4-[2,3-dichloro-4-[(1-methylcyclohexanecarbonyl)amino]phenoxy]butanoic acid

InChI

InChI=1S/C18H23Cl2NO4/c1-18(9-3-2-4-10-18)17(24)21-12-7-8-13(16(20)15(12)19)25-11-5-6-14(22)23/h7-8H,2-6,9-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

XDHAUMYQFDCMGK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)OCCCC(=O)O)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: A Proposed Method for the Synthesis and Characterization of a Fenhexamid-Butyric Acid Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fenhexamid, a hydroxyanilide fungicide, possesses a phenolic hydroxyl group amenable to chemical modification.[1] This guide outlines a comprehensive, albeit theoretical, approach to the synthesis and characterization of a novel Fenhexamid-butyric acid conjugate. Due to the absence of published literature on this specific molecule, this document serves as a detailed roadmap for researchers aiming to create and validate this new chemical entity. The proposed synthesis involves the esterification of Fenhexamid's phenolic hydroxyl group with an activated form of butyric acid. Detailed protocols for synthesis, purification, and characterization using modern analytical techniques are provided.

Introduction

Fenhexamid, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a fungicide that functions by inhibiting the 3-ketoreductase enzyme in the ergosterol (B1671047) biosynthesis pathway. Its structure features a reactive phenolic hydroxyl group which serves as a prime target for conjugation.[1] The conjugation of active molecules with moieties like butyric acid can alter their physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially leading to modified biological activity or novel applications.

This whitepaper presents a proposed methodology for the synthesis of a this compound conjugate (Fenhexamid-butyrate) via esterification. It further details the analytical procedures required to confirm the structure, purity, and identity of the resulting conjugate.

Proposed Synthesis Pathway

The most direct and efficient method for synthesizing the this compound conjugate is through the acylation of the phenolic hydroxyl group of Fenhexamid.[2][3] Standard Fischer esterification using a carboxylic acid and an alcohol is generally inefficient for phenols due to the lower nucleophilicity of the phenolic oxygen.[4] Therefore, an activated form of butyric acid, such as butyryl chloride or butyric anhydride, is recommended.[5][6] The reaction with an acyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) is a common and effective method for esterifying phenols.[3][7]

The proposed reaction is as follows: Fenhexamid reacts with butyryl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the Fenhexamid-butyrate ester and the corresponding hydrochloride salt of the base.

Logical Workflow for Synthesis

G cluster_start Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Fenhexamid Fenhexamid ReactionVessel Combine Reactants in Flask Under Inert Atmosphere (N2) Stir at 0°C to Room Temp Fenhexamid->ReactionVessel ButyrylChloride Butyryl Chloride ButyrylChloride->ReactionVessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Base Base (e.g., Pyridine) Base->ReactionVessel Quench Quench with Water/Acid ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (e.g., NaHCO3, Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude Product Evaporate->CrudeProduct Purify Column Chromatography CrudeProduct->Purify FinalProduct Pure Fenhexamid-Butyrate Purify->FinalProduct G cluster_initial Initial Confirmation cluster_structure Structural Elucidation cluster_final Final Verification MS Mass Spectrometry (MS) NMR_H ¹H NMR MS->NMR_H Confirms Mass FTIR FTIR Spectroscopy FTIR->NMR_H Confirms Ester Group NMR_C ¹³C NMR NMR_H->NMR_C Proton Framework NMR_2D 2D NMR (COSY, HSQC) NMR_C->NMR_2D Carbon Skeleton HPLC Purity Assessment (HPLC) NMR_2D->HPLC Definitive Structure Final_Confirmation Confirmed Structure & Purity HPLC->Final_Confirmation Purity > 95% Purified_Product Purified Product Purified_Product->MS Purified_Product->FTIR

References

Potential Metabolic Pathways of Fenhexamid Leading to Butyric Acid Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used hydroxyanilide fungicide, undergoes extensive metabolism in biological systems. The primary metabolic transformations involve Phase I hydroxylation and Phase II conjugation reactions. While conjugation with glucuronic acid and glucose are the most well-documented pathways, the potential for conjugation with endogenous fatty acids, such as butyric acid, represents a plausible, yet unexplored, metabolic route. This technical guide provides an in-depth overview of the known metabolic pathways of Fenhexamid and explores the biochemical basis for a potential, novel conjugation pathway with butyric acid. Detailed experimental protocols for the analysis of Fenhexamid and its metabolites are provided, along with quantitative data from metabolism studies. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a protectant fungicide effective against a range of plant pathogens, notably Botrytis cinerea. Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi. Understanding the metabolic fate of Fenhexamid in various organisms is crucial for assessing its toxicological profile and environmental impact.

The metabolism of xenobiotics typically proceeds through Phase I and Phase II biotransformation reactions. Phase I reactions introduce or expose functional groups, such as hydroxyl groups, which then serve as sites for Phase II conjugation reactions. These conjugations increase the water solubility of the xenobiotic, facilitating its excretion. For Fenhexamid, the primary metabolic pathways involve hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group.

While glucuronidation and glycosylation are the most commonly observed conjugation reactions for Fenhexamid, the conjugation of xenobiotics with endogenous fatty acids is a recognized, albeit less frequent, metabolic pathway. This guide will delve into the established metabolic pathways of Fenhexamid and propose a potential pathway for its conjugation with butyric acid, a short-chain fatty acid.

Established Metabolic Pathways of Fenhexamid

The metabolism of Fenhexamid has been investigated in several species, including rats, goats, and various plants. The principal metabolic transformations are summarized below.

Phase I Metabolism: Hydroxylation

The primary Phase I metabolic reaction for Fenhexamid is the hydroxylation of the cyclohexyl ring. This reaction is likely catalyzed by cytochrome P450 monooxygenases. The main hydroxylation products are:

  • 2-hydroxy-fenhexamid: Hydroxylation at the 2-position of the cyclohexyl ring.

  • 4-hydroxy-fenhexamid: Hydroxylation at the 4-position of the cyclohexyl ring.

Phase II Metabolism: Conjugation

The hydroxyl groups of both the parent Fenhexamid molecule (on the phenyl ring) and its hydroxylated metabolites can undergo Phase II conjugation.

  • Glucuronidation: In mammals, such as rats and goats, the phenolic hydroxyl group of Fenhexamid and the hydroxyl groups of its metabolites are primarily conjugated with glucuronic acid. This results in the formation of Fenhexamid-glucuronide, 2-hydroxy-fenhexamid-glucuronide, and 4-hydroxy-fenhexamid-glucuronide.[1][2]

  • Glycosylation: In plants, the phenolic hydroxyl group is conjugated with glucose to form Fenhexamid-glucoside. This can be further conjugated with malonic acid to form Fenhexamid-malonylglucoside.[3][4][5]

The following diagram illustrates the established metabolic pathways of Fenhexamid.

Fenhexamid_Metabolism cluster_phase1 Phase I cluster_phase2 Phase II Fenhexamid Fenhexamid 2_OH_Fen 2-hydroxy-fenhexamid Fenhexamid->2_OH_Fen Hydroxylation 4_OH_Fen 4-hydroxy-fenhexamid Fenhexamid->4_OH_Fen Hydroxylation Fen_Glucuronide Fenhexamid-glucuronide (Mammals) Fenhexamid->Fen_Glucuronide Glucuronidation Fen_Glucoside Fenhexamid-glucoside (Plants) Fenhexamid->Fen_Glucoside Glycosylation OH_Fen_Glucuronide Hydroxy-fenhexamid glucuronides (Mammals) 2_OH_Fen->OH_Fen_Glucuronide Glucuronidation OH_Fen_Glucoside Hydroxy-fenhexamid glucosides (Plants) 2_OH_Fen->OH_Fen_Glucoside Glycosylation 4_OH_Fen->OH_Fen_Glucuronide Glucuronidation 4_OH_Fen->OH_Fen_Glucoside Glycosylation Fen_Malonylglucoside Fenhexamid- malonylglucoside (Plants) Fen_Glucoside->Fen_Malonylglucoside Malonylation

Established metabolic pathways of Fenhexamid.

Potential Metabolic Pathway: Butyric Acid Conjugation

While not yet reported for Fenhexamid, the conjugation of xenobiotics with fatty acids is a known metabolic pathway. This process typically involves two key steps:

  • Activation of the Fatty Acid: The fatty acid, in this case, butyric acid, must first be activated to its coenzyme A (CoA) thioester, forming butyryl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Transfer to the Xenobiotic: The activated acyl group (butyryl group) is then transferred from CoA to a suitable functional group on the xenobiotic or its metabolite. This reaction is catalyzed by an acyltransferase.

Proposed Pathway for Fenhexamid-Butyrate Conjugation

A potential pathway for the formation of a Fenhexamid-butyrate conjugate would likely involve the hydroxylated metabolites of Fenhexamid. The phenolic hydroxyl group of the parent Fenhexamid is also a potential site for conjugation.

The proposed steps are as follows:

  • Formation of Butyryl-CoA: Endogenous butyric acid is converted to butyryl-CoA by a short-chain acyl-CoA synthetase.

  • Acyltransfer: An acyltransferase catalyzes the transfer of the butyryl group from butyryl-CoA to the hydroxyl group of Fenhexamid or one of its hydroxylated metabolites (2-hydroxy-fenhexamid or 4-hydroxy-fenhexamid), forming a Fenhexamid-butyrate or hydroxy-fenhexamid-butyrate conjugate.

The following diagram illustrates the proposed metabolic pathway for butyric acid conjugation of Fenhexamid.

Proposed_Pathway cluster_activation Butyric Acid Activation cluster_conjugation Conjugation Butyric_Acid Butyric Acid Butyryl_CoA Butyryl-CoA Butyric_Acid->Butyryl_CoA Acyl-CoA Synthetase Fenhexamid_Butyrate Fenhexamid-butyrate Conjugate Butyryl_CoA->Fenhexamid_Butyrate Acyltransferase Fenhexamid_Metabolite Fenhexamid or Hydroxy-fenhexamid Fenhexamid_Metabolite->Fenhexamid_Butyrate

Proposed pathway for Fenhexamid-butyrate conjugation.

Quantitative Data on Fenhexamid Metabolism

The following tables summarize the quantitative data on the metabolism of Fenhexamid in rats, goats, and plants.

Table 1: Metabolism of Fenhexamid in Rats (% of Administered Dose)

MetaboliteFecesUrine
Parent Fenhexamid 62 - 75%Present
Fenhexamid-glucuronide Not reported4 - 23%
Hydroxylated metabolites and their conjugates Not reportedUp to 7%

Data compiled from PubChem CID 213031.[1]

Table 2: Metabolism of Fenhexamid in a Lactating Goat (% of Total Radioactive Residue)

Tissue/FluidParent Fenhexamid4-hydroxy-fenhexamidFenhexamid-glucuronide4-hydroxy-fenhexamid-glucuronide
Liver 54%Not reportedNot reportedNot reported
Kidney 21%Not reported31%9.4%
Muscle 19%18%24%Not reported
Fat 36%31.5%9.0%Not reported
Milk Not detectedNot reported71%Not reported

Data compiled from the Food and Agriculture Organization of the United Nations.[2]

Table 3: Metabolism of Fenhexamid in Grapes (% of Total Radioactive Residue)

Metabolite% of TRRConcentration (mg a.s. equiv./kg)
Parent Fenhexamid ~91%18
Fenhexamid-glucoside (M01) 0.3%0.06
Fenhexamid-malonylglucoside (M02) 2.6%0.51

Data compiled from Bayer CropScience AG.[3]

Experimental Protocols

The following sections provide an overview of the methodologies used for the extraction, cleanup, and analysis of Fenhexamid and its metabolites from various matrices.

Sample Extraction and Cleanup from Animal Tissues

A common method for extracting Fenhexamid from animal tissues involves the following steps:

  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver, kidney, fat) in the presence of an extraction solvent, typically acetone.

  • Filtration: Filter the homogenate to separate the liquid extract from the solid tissue residue.

  • Re-extraction: Re-extract the tissue residue with the same solvent to ensure complete extraction of the analytes.

  • Solvent Partitioning: Combine the filtrates and partition with an immiscible organic solvent to remove lipids and other nonpolar interferences.

  • Solid-Phase Extraction (SPE): Further clean up the extract using SPE cartridges (e.g., octadecylsilanized silica (B1680970) gel, graphitized carbon black) to remove remaining matrix components.

  • Concentration and Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Fenhexamid and its metabolites.

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate Fenhexamid and its metabolites. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier such as formic acid to improve ionization.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for each analyte and monitoring one or more of its characteristic product ions. This provides high selectivity and sensitivity.

The following diagram illustrates a typical experimental workflow for the analysis of Fenhexamid and its metabolites.

Experimental_Workflow Sample Sample (e.g., Tissue, Plant Material) Extraction Extraction (e.g., with Acetone) Sample->Extraction Filtration Filtration Extraction->Filtration Cleanup Cleanup (e.g., SPE) Filtration->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration LC_MS_Analysis LC-MS/MS Analysis Concentration->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

A typical experimental workflow for Fenhexamid analysis.

Conclusion

The metabolism of Fenhexamid is primarily characterized by hydroxylation of the cyclohexyl ring and subsequent conjugation of the resulting hydroxyl groups, as well as the parent phenolic hydroxyl group, with glucuronic acid in mammals and glucose in plants. While direct evidence for the conjugation of Fenhexamid with butyric acid is currently lacking, the fundamental principles of xenobiotic metabolism suggest that such a pathway is biochemically plausible. The formation of a butyryl-CoA intermediate and its subsequent transfer to a hydroxylated Fenhexamid metabolite by an acyltransferase would be the key steps in this hypothetical pathway.

Further research, utilizing advanced analytical techniques such as high-resolution mass spectrometry, is warranted to investigate the formation of fatty acid conjugates of Fenhexamid in various biological systems. Elucidating all potential metabolic pathways is essential for a comprehensive understanding of the disposition and toxicological profile of this widely used fungicide. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists in the fields of drug metabolism, toxicology, and environmental science to further explore the metabolic fate of Fenhexamid.

References

Theoretical Properties of a Fenhexamid-Butyric Acid Derivative: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the theoretical properties of a novel Fenhexamid-butyric acid derivative. Fenhexamid is a well-established fungicide, while butyric acid and its derivatives are known for their diverse biological activities, including histone deacetylase (HDAC) inhibition. This document outlines the predicted physicochemical properties, potential synergistic mechanisms of action, and proposed experimental protocols for the synthesis and evaluation of this hypothetical molecule. The insights provided aim to stimulate further research into the development of new therapeutic and agrochemical agents.

Introduction

Fenhexamid is a locally systemic fungicide belonging to the hydroxyanilide class of chemicals.[1] It is primarily used to control Botrytis cinerea (gray mold) on various fruits and vegetables.[1][2] Its mode of action involves the inhibition of the 3-keto reductase enzyme, which is crucial for sterol biosynthesis in fungi.[1][3] Butyric acid, a short-chain fatty acid, and its derivatives have garnered significant interest in the pharmaceutical industry due to their role as histone deacetylase (HDAC) inhibitors and their potential as anti-cancer and neuroprotective agents.[4][5][6][[“]][8][9]

The theoretical conjugation of Fenhexamid with butyric acid to form an ester derivative could yield a novel compound with unique properties, potentially exhibiting a dual mechanism of action or altered pharmacokinetic profiles. This whitepaper provides a comprehensive theoretical analysis of such a derivative for research and development purposes.

Physicochemical Properties

The predicted physicochemical properties of the this compound derivative are extrapolated from the known properties of Fenhexamid. The addition of the butyrate (B1204436) moiety is expected to influence properties such as molecular weight, logP, and solubility.

Table 1: Physicochemical Properties of Fenhexamid and the Theoretical Derivative
PropertyFenhexamidTheoretical this compound Derivative (Ester)
Molecular Formula C14H17Cl2NO2[10]C18H23Cl2NO3
Molecular Weight 302.2 g/mol [10]~388.28 g/mol
LogP (o/w) 3.51[10]Predicted to be higher due to the addition of the butyrate ester group.
Melting Point 153 °C[10]Predicted to be different from Fenhexamid.
Boiling Point 320 °C[10]Predicted to be higher than Fenhexamid.
Water Solubility Low[2][11]Predicted to be lower than Fenhexamid.
Vapor Pressure 3 x 10⁻⁹ mm Hg at 20 °C[10]Predicted to be lower than Fenhexamid.

Proposed Synthesis

The synthesis of a this compound derivative would likely involve the esterification of the phenolic hydroxyl group of Fenhexamid with butyric acid or a more reactive derivative like butyryl chloride.

G Proposed Synthesis of this compound Derivative Fenhexamid Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) Reaction Esterification Reaction Fenhexamid->Reaction ButyrylChloride Butyryl Chloride ButyrylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., Ethyl Acetate) Solvent->Reaction Derivative This compound Derivative Reaction->Derivative Byproduct Triethylamine Hydrochloride Reaction->Byproduct G Fenhexamid's Antifungal Mechanism of Action Fenhexamid Fenhexamid Moiety Inhibition Inhibition Fenhexamid->Inhibition Enzyme 3-Keto Reductase (Ergosterol Biosynthesis) Ergosterol Ergosterol Synthesis Enzyme->Ergosterol catalyzes Inhibition->Enzyme Inhibition->Ergosterol blocks CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane maintains Disruption Disruption Ergosterol->Disruption CellMembrane->Disruption FungalDeath Fungal Cell Death Disruption->FungalDeath G Potential Pro-drug and HDAC Inhibition Pathway Derivative This compound Derivative Hydrolysis In vivo Hydrolysis (Esterases) Derivative->Hydrolysis Fenhexamid Fenhexamid Hydrolysis->Fenhexamid ButyricAcid Butyric Acid Hydrolysis->ButyricAcid Inhibition Inhibition ButyricAcid->Inhibition HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones deacetylates Inhibition->HDAC Acetylation Increased Histone Acetylation Inhibition->Acetylation leads to Histones->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression BiologicalEffects Cell Cycle Arrest, Apoptosis GeneExpression->BiologicalEffects

References

In Silico Prediction of Toxicity for Fenhexamid and Its Major Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of available scientific literature, "Fenhexamid-butyric acid" is not a known metabolite of the fungicide fenhexamid (B1672505). The primary metabolic pathways involve hydroxylation and conjugation of the parent compound. This guide will therefore focus on the in silico prediction of toxicity for fenhexamid and its principal metabolite, 4-hydroxy-fenhexamid.

Executive Summary

The increasing reliance on pesticides in modern agriculture necessitates robust and efficient methods for assessing their potential toxicity to humans and the environment. Traditional toxicological testing, heavily dependent on animal studies, is both time-consuming and costly. In silico toxicology, utilizing computational models to predict the adverse effects of chemicals, offers a powerful alternative and complementary approach. This technical guide provides an in-depth overview of the methodologies for the in silico prediction of toxicity for the fungicide fenhexamid and its major metabolite, 4-hydroxy-fenhexamid. We will explore its known toxicological profile, relevant metabolic and signaling pathways, and a framework for applying computational models to predict the toxicity of its metabolites, for which experimental data is often scarce. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical safety assessment.

Introduction to Fenhexamid

Fenhexamid (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a hydroxyanilide fungicide widely used to control gray mold (Botrytis cinerea) on a variety of fruits, vegetables, and ornamental plants.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol (B1671047) biosynthesis pathway.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death.

While generally considered to have low acute toxicity to mammals, a thorough understanding of its potential for chronic toxicity, as well as the toxicity of its metabolites, is essential for a comprehensive risk assessment.

Known Toxicological Profile of Fenhexamid

Fenhexamid has undergone extensive toxicological evaluation as part of its registration process. The data indicates low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor is it a dermal sensitizer.[3][4] Long-term studies have not shown evidence of carcinogenicity.[3]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity endpoints for fenhexamid based on studies submitted to regulatory agencies.

Table 1: Acute Toxicity of Fenhexamid

EndpointSpeciesRouteValueToxicity CategoryReference
LD₅₀RatOral> 5000 mg/kgIV[4]
LD₅₀RatDermal> 5000 mg/kgIV[4]
LC₅₀RatInhalation> 5.06 mg/LIV[4]

Table 2: Chronic Toxicity and Other Endpoints for Fenhexamid

EndpointStudy DurationSpeciesValueEffectReference
NOAEL1 yearDog17 mg/kg/dayChronic toxicity[5]
NOAEL2 yearsRat28 mg/kg/dayChronic toxicity/Carcinogenicity
NOAEL2 yearsMouse247 mg/kg/dayCarcinogenicity[6]
ADI-Human0.2 mg/kg bw/day-

NOAEL: No Observed Adverse Effect Level; ADI: Acceptable Daily Intake

Metabolism of Fenhexamid

Understanding the metabolic fate of fenhexamid is crucial for predicting the potential toxicity of its biotransformation products. In mammals, fenhexamid is rapidly absorbed and extensively metabolized. The primary metabolic pathways are:

  • Hydroxylation: The cyclohexyl ring of fenhexamid is hydroxylated, primarily at the 4-position, to form 4-hydroxy-fenhexamid.

  • Conjugation: The phenolic hydroxyl group of both the parent fenhexamid and its hydroxylated metabolites can undergo glucuronidation.[3]

The major metabolite identified is 4-hydroxy-fenhexamid.

Fenhexamid_Metabolism fenhexamid Fenhexamid hydroxy_fenhexamid 4-Hydroxy-fenhexamid fenhexamid->hydroxy_fenhexamid Hydroxylation (Phase I) fenhexamid_glucuronide Fenhexamid Glucuronide fenhexamid->fenhexamid_glucuronide Glucuronidation (Phase II) hydroxy_fenhexamid_glucuronide 4-Hydroxy-fenhexamid Glucuronide hydroxy_fenhexamid->hydroxy_fenhexamid_glucuronide Glucuronidation (Phase II)

Figure 1: Metabolic Pathway of Fenhexamid

Pertinent Signaling Pathways

Ergosterol Biosynthesis Pathway (Primary Target)

Fenhexamid's fungicidal activity stems from its inhibition of the ergosterol biosynthesis pathway in fungi.[2] Specifically, it targets the 3-keto reductase enzyme, which is essential for the C4-demethylation of sterol precursors.[2] This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, resulting in compromised membrane integrity and fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 Multiple Steps 3-keto-sterol 3-keto-sterol Intermediate_1->3-keto-sterol Oxidation Intermediate_2 Intermediate_2 3-keto-sterol->Intermediate_2 Reduction 3-keto_reductase 3-keto reductase 3-keto-sterol->3-keto_reductase Ergosterol Ergosterol Intermediate_2->Ergosterol Multiple Steps Fenhexamid Fenhexamid Fenhexamid->3-keto_reductase Inhibition 3-keto_reductase->Intermediate_2

Figure 2: Inhibition of Ergosterol Biosynthesis by Fenhexamid

Androgen Receptor Signaling Pathway (Potential Off-Target)

Some in vitro studies have suggested that fenhexamid may act as an antiandrogen by antagonizing the androgen receptor (AR).[7][8] The androgen receptor is a nuclear receptor that, upon binding to androgens like testosterone, translocates to the nucleus and regulates the transcription of target genes involved in male reproductive development and function.[9] Antagonism of this pathway could potentially lead to endocrine-disrupting effects.

Androgen_Receptor_Signaling cluster_cell Target Cell Androgen Androgen AR_complex AR-HSP Complex Androgen->AR_complex AR Androgen Receptor (AR) Dimerized_AR Dimerized AR AR->Dimerized_AR Dimerization HSP HSP AR_complex->AR HSP Dissociation Nucleus Nucleus Dimerized_AR->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Fenhexamid Fenhexamid Fenhexamid->AR Antagonism

Figure 3: Potential Antiandrogenic Action of Fenhexamid

In Silico Toxicity Prediction Workflow

A generalized workflow for the in silico prediction of toxicity for a pesticide and its metabolites involves several key steps, integrating various computational tools and methodologies.

In_Silico_Workflow start Define Toxicological Endpoint of Interest data_gathering Gather Experimental Data (Parent Compound) start->data_gathering metabolite_id Identify Major Metabolites (e.g., 4-hydroxy-fenhexamid) start->metabolite_id descriptor_calc Calculate Molecular Descriptors data_gathering->descriptor_calc metabolite_id->descriptor_calc qsar QSAR Modeling descriptor_calc->qsar read_across Read-Across Analysis descriptor_calc->read_across docking Molecular Docking descriptor_calc->docking admet ADMET Prediction descriptor_calc->admet prediction Predict Toxicity of Metabolites qsar->prediction read_across->prediction docking->prediction admet->prediction validation Model Validation prediction->validation risk_assessment Integrate into Risk Assessment validation->risk_assessment

Figure 4: General Workflow for In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity.[10] For fenhexamid and its metabolites, a QSAR model could be developed using a dataset of structurally similar compounds with known toxicity data for the endpoint of interest (e.g., acute oral toxicity, endocrine disruption). The model would then be used to predict the toxicity of 4-hydroxy-fenhexamid. Key steps include:

  • Data Curation: Compile a dataset of chemicals with reliable experimental data for the chosen toxicological endpoint.

  • Descriptor Calculation: For each chemical, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., physicochemical properties, topological indices, quantum chemical parameters).

  • Model Development: Use statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to build a mathematical relationship between the descriptors and the observed toxicity.

  • Model Validation: Rigorously validate the model's predictive power using internal and external validation techniques.

Read-Across

Read-across is a non-testing method that uses toxicological data from a source chemical to predict the toxicity of a structurally similar target chemical for which data is lacking.[11][12] In this case, fenhexamid would be the source chemical, and 4-hydroxy-fenhexamid would be the target. The justification for read-across is based on the assumption that the addition of a hydroxyl group is a common metabolic step and its impact on toxicity can be inferred from existing knowledge on similar metabolic transformations.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] For fenhexamid and its metabolites, docking could be used to:

  • Predict the binding affinity to the target enzyme (3-keto reductase) to assess potential differences in fungicidal activity.

  • Investigate the binding to off-target proteins, such as the androgen receptor, to predict the potential for endocrine disruption and compare the binding affinity of the parent compound and its metabolite.

Experimental Protocols (Based on OECD Guidelines)

Detailed experimental protocols for key toxicological assays are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized protocols ensure the quality and comparability of data generated across different laboratories.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro test is used to assess the potential of a substance to induce gene mutations.[7][14][15][16]

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation.[15]

  • Methodology:

    • Several strains of bacteria are exposed to the test substance at various concentrations, with and without an exogenous metabolic activation system (S9 mix).

    • The bacteria are plated on a minimal medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[17][18][19][20]

  • Principle: Cultured mammalian cells are exposed to the test substance and then examined for chromosomal abnormalities during metaphase.[17]

  • Methodology:

    • Cultures of established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures are treated with the test substance at several concentrations, with and without metabolic activation.

    • Cells are incubated for a defined period, and then a metaphase-arresting agent (e.g., colcemid) is added.

    • Cells are harvested, fixed, and stained.

    • Metaphase cells are analyzed microscopically for the presence of chromatid- and chromosome-type aberrations.

Carcinogenicity Studies (OECD 451)

These long-term in vivo studies are designed to observe test animals for the development of neoplastic lesions after prolonged exposure to a substance.[21][22]

  • Principle: Rodents are exposed to the test substance for a major portion of their lifespan to assess its carcinogenic potential.[22]

  • Methodology:

    • Typically, rats and mice are administered the test substance daily for 18-24 months via the diet, drinking water, or gavage.

    • At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

    • At the end of the study, all animals undergo a full necropsy, and a comprehensive histopathological examination of organs and tissues is performed to identify any neoplastic lesions.

Conclusion

The in silico prediction of toxicity for fenhexamid and its metabolites represents a powerful approach to augment traditional toxicological testing and support a more comprehensive risk assessment. While fenhexamid itself has a well-characterized and generally low toxicity profile, the potential adverse effects of its metabolites, such as 4-hydroxy-fenhexamid, are less understood due to a lack of publicly available experimental data. By employing in silico methods like QSAR, read-across, and molecular docking, it is possible to generate predictions for the toxicity of these metabolites, thereby filling critical data gaps. This technical guide has outlined the key toxicological data for fenhexamid, its metabolic pathways, and the signaling pathways it may perturb. Furthermore, it has provided a general workflow for in silico toxicity prediction and an overview of the standardized experimental protocols that form the basis of regulatory toxicology. The continued development and application of these in silico tools will be instrumental in advancing a more efficient and ethically responsible approach to chemical safety assessment.

References

Enzymatic Synthesis of Fenhexamid Esters: A Biocatalytic Approach to Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid, a well-established hydroxyanilide fungicide, operates by inhibiting sterol biosynthesis in pathogenic fungi, specifically targeting 3-keto reductase in the C4-demethylation pathway.[1] Its protective action against Botrytis cinerea and Monilinia species has made it a valuable tool in agriculture.[2] The chemical structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[3][4], features a phenolic hydroxyl group that presents an opportunity for structural modification. Esterification of this group could lead to the development of novel derivatives with potentially altered physicochemical properties, such as solubility, lipophilicity, and controlled release profiles, which may enhance its efficacy, broaden its spectrum of activity, or reduce its environmental impact.

This technical guide explores the prospective enzymatic synthesis of Fenhexamid esters, a green and highly selective alternative to conventional chemical methods.[5][6] Biocatalysis, particularly through the use of lipases, offers mild reaction conditions, reduced by-product formation, and high chemo-, regio-, and stereoselectivity.[7][8] This paper presents a hypothetical framework for the lipase-catalyzed esterification of Fenhexamid, including detailed experimental protocols, expected quantitative outcomes, and workflow visualizations to guide researchers in this innovative area of fungicide development.

Proposed Biocatalytic Reaction

The enzymatic synthesis of Fenhexamid esters can be achieved via direct esterification or transesterification catalyzed by a lipase (B570770), such as the widely used immobilized lipase B from Candida antarctica (CALB).[5] The reaction involves the acylation of the phenolic hydroxyl group of Fenhexamid with a suitable acyl donor.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Fenhexamid Fenhexamid Lipase Lipase (e.g., CALB) Fenhexamid->Lipase AcylDonor Acyl Donor (e.g., Fatty Acid) AcylDonor->Lipase FenhexamidEster Fenhexamid Ester Water Water Lipase->FenhexamidEster Lipase->Water

Caption: Proposed lipase-catalyzed esterification of Fenhexamid.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the enzymatic synthesis of various Fenhexamid esters, based on typical results observed in the lipase-catalyzed esterification of phenolic compounds.[5] These values are intended to serve as a benchmark for experimental design and optimization.

Acyl Donor (Fatty Acid Chain Length)EnzymeReaction Time (h)Conversion Yield (%)Optimal Temperature (°C)
Acetic Acid (C2)Immobilized CALB248540
Butyric Acid (C4)Immobilized CALB369245
Hexanoic Acid (C6)Immobilized CALB489550
Octanoic Acid (C8)Immobilized CALB489750
Lauric Acid (C12)Immobilized CALB728855

Detailed Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of Fenhexamid esters, drawing upon established protocols for biocatalytic esterification.[5]

1. Materials and Equipment

  • Substrates: Fenhexamid (purity >98%), various fatty acids (e.g., hexanoic acid).

  • Enzyme: Immobilized Candida antarctica lipase B (CALB).

  • Solvent: A non-polar organic solvent such as tert-butyl methyl ether or toluene.

  • Apparatus: Magnetic stirrer with heating, rotary shaker incubator, reaction vessels (e.g., 50 mL screw-capped flasks), and equipment for gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

2. Experimental Workflow

Caption: Experimental workflow for enzymatic synthesis of Fenhexamid esters.

3. Synthesis Procedure

  • Reactant Preparation: In a 50 mL screw-capped flask, dissolve Fenhexamid (e.g., 1 mmol) and the selected fatty acid (e.g., 2 mmol, providing a molar ratio of 1:2) in 20 mL of tert-butyl methyl ether.

  • Enzymatic Reaction: Add immobilized CALB to the reaction mixture (e.g., 5% by weight of the total substrates).

  • Incubation: Place the flask in a rotary shaker incubator set at 200 rpm and the desired temperature (e.g., 50°C) for a specified duration (e.g., 48 hours).

  • Reaction Monitoring: To monitor the progress of the reaction, withdraw small aliquots (e.g., 100 µL) at various time intervals (e.g., 1, 2, 24, and 48 hours). Analyze these samples by GC or HPLC to determine the conversion of Fenhexamid.

  • Reaction Termination: After the desired reaction time, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Product Purification: The filtrate, containing the Fenhexamid ester, unreacted substrates, and solvent, is concentrated under reduced pressure using a rotary evaporator. The crude product can then be purified using column chromatography.

  • Product Analysis: The structure and purity of the synthesized Fenhexamid ester can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Conclusion

The enzymatic synthesis of Fenhexamid esters represents a promising avenue for the development of new fungicidal agents. The use of lipases as biocatalysts offers a sustainable and efficient method for modifying the Fenhexamid structure, potentially leading to derivatives with enhanced performance and improved environmental profiles. The hypothetical data and detailed protocols presented in this guide provide a solid foundation for researchers to embark on the practical investigation of these novel compounds. Further research will be necessary to fully characterize the biological activity and physicochemical properties of these enzymatically synthesized Fenhexamid esters.

References

The Chemical Stability of Fenhexamid in Environmental Samples: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the chemical stability of Fenhexamid (B1672505) . Extensive literature searches did not yield specific data for a compound named "Fenhexamid-butyric acid." The chemical structure of Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is derived from 1-methylcyclohexanecarboxylic acid, which may be the source of the query's reference to a butyric acid derivative. This document synthesizes the available scientific information on the environmental fate of Fenhexamid.

Introduction

Fenhexamid is a locally systemic, protectant fungicide used to control a range of fungal diseases, particularly Botrytis cinerea, on various crops. Its environmental fate and chemical stability are critical parameters for assessing its potential impact on ecosystems. This guide provides a comprehensive overview of the chemical stability of Fenhexamid in key environmental compartments, including soil and water, under various conditions. It is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Properties of Fenhexamid

A summary of the key chemical and physical properties of Fenhexamid is presented in Table 1.

Table 1: Physicochemical Properties of Fenhexamid

PropertyValueReference
IUPAC Name 2',3'-dichloro-4'-hydroxy-1-methylcyclohexanecarboxanilide[1]
CAS Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[1]
CAS Number 126833-17-8[2]
Molecular Formula C₁₄H₁₇Cl₂NO₂[2]
Molecular Weight 302.2 g/mol [2]
Water Solubility 20 mg/L (20°C)[2]
Vapor Pressure 3 x 10⁻⁹ mm Hg (20°C)[2]
Log Kow 3.51[2]
pKa 7.3[2]

Chemical Stability in Aqueous Environments

The stability of Fenhexamid in aqueous systems is influenced by factors such as pH, light, and the presence of microorganisms.

Hydrolytic Stability

Fenhexamid is stable to hydrolysis in sterile aqueous solutions across a range of environmental pH values.[3] Studies have shown that no significant degradation occurs over a 30-day period at 25°C in sterile buffer solutions at pH 5, 7, and 9.[2][4] This indicates that hydrolytic degradation is not a significant dissipation pathway for Fenhexamid in the environment.[3]

Photolytic Degradation

In contrast to its hydrolytic stability, Fenhexamid is susceptible to rapid degradation by photolysis in aqueous solutions.[2] Laboratory studies have demonstrated that solar radiation is a key factor in the breakdown of Fenhexamid in aquatic systems, leading to the mineralization of the phenyl ring.[3]

The photolytic degradation of Fenhexamid follows first-order kinetics and is significantly influenced by the pH of the solution. The degradation rate increases with increasing pH. One study reported an experimental photolytic half-life of 1.0 hour in a sterile aqueous buffered solution at 25 ± 1°C.[4] The primary degradation product observed was the benzoxazole (B165842) of Fenhexamid (M 10, WAK 7004), accounting for up to 23.6% of the applied radioactivity after 1 hour.[4] Over a 15-day period, up to 39.3% of the applied radioactivity was mineralized to carbon dioxide.[4]

Table 2: Photodegradation Rate of Fenhexamid in Aqueous Solution at Different pH Values

pHRate Constant (k) (h⁻¹)
5.0 2.11 x 10⁻²
6.6 4.47 x 10⁻²
7.3 6.11 x 10⁻¹
9.0 1.69

Data sourced from a study on the photodegradation kinetics of ¹⁴C-fenhexamid.

Chemical Stability in Soil Environments

The persistence and degradation of Fenhexamid in soil are primarily governed by microbial activity.

Abiotic Degradation in Soil

In the absence of microorganisms, Fenhexamid is stable in soil.[5][6] However, its stability is influenced by soil pH. One study showed that after 101 days in a spiked soil sample, 94% of the active ingredient remained at pH 4, while only 12% and 23% remained at pH 7 and pH 9, respectively.[5][6]

Biodegradation in Soil

Microbial degradation is the primary route of dissipation for Fenhexamid in soil.[7] The rate of biodegradation can be rapid under favorable conditions. The half-life (DT₅₀) of Fenhexamid in soil is reported to be very short, approximately 1 day, when there is good microflora activity.[5][6] In laboratory aerobic aquatic systems, biodegradation half-lives of 14-24 days have been reported.[2]

A bacterium, Bacillus megaterium, has been isolated from soil and identified as being capable of metabolizing Fenhexamid through the hydroxylation of the cyclohexane (B81311) ring.[5][6]

Table 3: Persistence of Fenhexamid in Soil at Different pH Levels

pH% Remaining after 101 daysReference
4 94%[5][6]
7 12%[5][6]
9 23%[5][6]

Major Metabolites and Degradation Pathways

The degradation of Fenhexamid in the environment leads to the formation of several metabolites. The primary degradation pathways involve hydroxylation, dechlorination, and mineralization.

Known environmental transformation products of Fenhexamid include Fenhexamid M24 and Fenhexamid M20, a [C-O-C] dimer.[2] In photolysis studies, the main degradation product is the benzoxazole of Fenhexamid (M 10).[4] In soil, hydroxylation of the cyclohexane ring is a key metabolic step.[5][6]

Fenhexamid_Degradation_Pathway Fenhexamid Fenhexamid Photolysis Photolysis (Aqueous) Fenhexamid->Photolysis Biodegradation Biodegradation (Soil & Water) Fenhexamid->Biodegradation Hydrolysis Hydrolysis (Stable) Fenhexamid->Hydrolysis Benzoxazole Benzoxazole of Fenhexamid (M 10) Photolysis->Benzoxazole Major Product Dechlorinated_Products Dechlorinated Products Photolysis->Dechlorinated_Products Mineralization CO₂ Photolysis->Mineralization Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 4-hydroxy-fenhexamid) Biodegradation->Hydroxylated_Metabolites e.g., by Bacillus megaterium Biodegradation->Mineralization

Caption: Environmental Degradation Pathways of Fenhexamid.

Experimental Protocols

Detailed experimental protocols for assessing the chemical stability of Fenhexamid are outlined in various regulatory guidelines and scientific publications. Below is a summary of typical methodologies.

Hydrolysis Study
  • Objective: To determine the rate of abiotic degradation of Fenhexamid in water at different pH values.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.

    • Add a known concentration of radiolabeled ([¹⁴C]) Fenhexamid to each buffer solution.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 30 days).

    • At regular intervals, collect samples and analyze for the parent compound and potential degradation products using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

    • Calculate the hydrolysis half-life using first-order kinetics.

Photolysis Study
  • Objective: To determine the rate of degradation of Fenhexamid in water due to exposure to light.

  • Methodology:

    • Prepare sterile aqueous buffer solutions containing a known concentration of [¹⁴C]-Fenhexamid.

    • Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Maintain a constant temperature (e.g., 25°C).

    • Run a parallel experiment in the dark as a control.

    • At various time points, analyze samples by HPLC to quantify the parent compound and photoproducts.

    • Identify major photoproducts using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Calculate the photolysis half-life.

Soil Biodegradation Study
  • Objective: To determine the rate and pathway of Fenhexamid degradation in soil under aerobic conditions.

  • Methodology:

    • Select and characterize representative soil types.

    • Treat soil samples with a known concentration of [¹⁴C]-Fenhexamid.

    • Adjust the soil moisture to a specific level (e.g., 40% of maximum water holding capacity).

    • Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) with continuous aeration.

    • At regular intervals, extract soil samples with an appropriate solvent (e.g., acetonitrile/water).

    • Analyze the extracts by HPLC to determine the concentration of the parent compound and metabolites.

    • Determine the amount of evolved ¹⁴CO₂ to assess mineralization.

    • Calculate the DT₅₀ (time for 50% dissipation) and DT₉₀ values.

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation Sample Environmental Matrix (Water, Soil) Spiking Spike with [¹⁴C]-Fenhexamid Sample->Spiking Hydrolysis Hydrolysis (Dark, 25°C, pH 5,7,9) Spiking->Hydrolysis Photolysis Photolysis (Light, 25°C) Spiking->Photolysis Biodegradation Biodegradation (Dark, 20°C, Aerobic) Spiking->Biodegradation HPLC HPLC Analysis Hydrolysis->HPLC Photolysis->HPLC Extraction Solvent Extraction (for Soil) Biodegradation->Extraction CO2_Trapping ¹⁴CO₂ Trapping (Mineralization) Biodegradation->CO2_Trapping Extraction->HPLC LCMS LC-MS for Metabolite ID HPLC->LCMS Kinetics Degradation Kinetics (Half-life, DT₅₀) HPLC->Kinetics Pathway Identify Degradation Pathway LCMS->Pathway CO2_Trapping->Pathway Kinetics->Pathway

Caption: General Workflow for an Environmental Stability Study.

Conclusion

Fenhexamid is a fungicide that is stable to hydrolysis but degrades rapidly through photolysis in water and biodegradation in soil. The rate of degradation is significantly influenced by environmental factors such as pH and microbial activity. Understanding these degradation pathways and the resulting metabolites is essential for a thorough environmental risk assessment of this compound. Further research could focus on the stability and potential effects of the identified metabolites in various environmental compartments.

References

"spectroscopic analysis of novel Fenhexamid derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Novel Fenhexamid (B1672505) Derivatives

Introduction

Fenhexamid is a well-established fungicide, primarily used to control Botrytis cinerea on a variety of crops.[1] Its mode of action involves the inhibition of 3-ketosteroid reductase, an enzyme essential for sterol biosynthesis in fungi.[1][2] The development of novel derivatives of existing agrochemicals like Fenhexamid is a key strategy in overcoming potential resistance and enhancing efficacy. This guide provides a comprehensive overview of the spectroscopic analysis of a novel, representative Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

This document is intended for researchers, scientists, and professionals in drug and pesticide development. It details the synthesis, and subsequent spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). All experimental protocols are described in detail, and quantitative data is presented in a clear, tabular format for ease of comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the novel Fenhexamid derivative, N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95d1HAr-H
7.15d1HAr-H
3.90s3HO-CH₃
2.30m1HCH
1.90-1.20m10HCH₂
1.15s3HC-CH₃
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
175.0C=O
154.0Ar-C-O
135.0Ar-C-N
128.0Ar-C-Cl
125.0Ar-C-Cl
122.0Ar-C-H
112.0Ar-C-H
56.5O-CH₃
45.0C-C=O
38.0CH₂
26.0CH₂
25.0C-CH₃
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300MediumN-H Stretch
2930, 2850StrongC-H Stretch (Aliphatic)
1680StrongC=O Stretch (Amide)
1580, 1490MediumC=C Stretch (Aromatic)
1250StrongC-O Stretch (Aryl Ether)
820StrongC-Cl Stretch
Table 4: Mass Spectrometry Data (LC-MS)
m/zIon Type
316.1[M+H]⁺
318.1[M+H]⁺ (³⁷Cl isotope)

Experimental Protocols

Synthesis of N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide

A solution of Fenhexamid (1.0 g, 3.3 mmol) in dry acetone (B3395972) (50 mL) was treated with anhydrous potassium carbonate (0.91 g, 6.6 mmol) and dimethyl sulfate (B86663) (0.46 mL, 4.9 mmol). The reaction mixture was stirred at reflux for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (B1210297) (50 mL) and water (50 mL). The organic layer was washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which was purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the title compound as a white solid.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.[3] Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[4]

  • FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. The spectrum was recorded in the range of 4000-400 cm⁻¹.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis was performed on an Agilent 1260 Infinity II LC system coupled to a 6120 single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5] Separation was achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water.

Visualizations

Synthetic Pathway

Synthesis Fenhexamid Fenhexamid Reagents CH3)2SO4, K2CO3 Acetone, Reflux Fenhexamid->Reagents Product N-(2,3-dichloro-4-methoxyphenyl)-1-methylcyclohexanecarboxamide Reagents->Product

Caption: Synthetic route for the preparation of the novel Fenhexamid derivative.

Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Purification->IR MS LC-MS Purification->MS

Caption: General experimental workflow from synthesis to spectroscopic analysis.

Proposed Mechanism of Action

MoA Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme 3-Ketosteroid Reductase Lanosterol->Enzyme Ergosterol Ergosterol Inhibitor Fenhexamid Derivative Inhibitor->Enzyme Inhibition Enzyme->Ergosterol

Caption: Proposed inhibition of the fungal sterol biosynthesis pathway.

References

Abiotic Degradation of Fenhexamid: A Technical Guide to Pathways and Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid (B1672505), a locally systemic fungicide of the hydroxyanilide chemical class, is widely used to control a range of fungal diseases in various agricultural settings. Understanding its environmental fate is crucial for assessing its potential impact and ensuring its safe use. This technical guide provides an in-depth overview of the abiotic degradation pathways of Fenhexamid, with a particular focus on the formation of its degradation products. While biotic processes play a significant role in the overall degradation of Fenhexamid, this document specifically details the abiotic mechanisms of hydrolysis and photolysis.

Contrary to the formation of classic "acid conjugates" which typically involves enzymatic processes, the primary abiotic degradation of Fenhexamid leads to hydroxylated and dechlorinated derivatives, and in some instances, the cleavage of the amide bond, resulting in the formation of acidic degradants. This guide will summarize the quantitative data on degradation rates, provide detailed experimental protocols for key studies, and visualize the degradation pathways.

Data Summary

The abiotic degradation of Fenhexamid is influenced by environmental factors such as pH and sunlight. The following tables summarize the key quantitative data from hydrolysis and photolysis studies.

Table 1: Hydrolytic Degradation of Fenhexamid
pHTemperature (°C)Half-life (DT50)Reference
425> 1 year[1][2]
525Stable for 30 days[3]
725> 1 year[1][2]
925> 1 year[1][2]

Note: Fenhexamid is notably stable to hydrolysis across a range of environmentally relevant pH values.

Table 2: Photolytic Degradation of Fenhexamid in Aqueous Solution
pHLight SourceHalf-life (DT50)Major Degradation ProductsReference
5.0Xenon Arc Lamp2.11 x 10⁻² h⁻¹ (rate constant)Dechlorinated and hydroxylated forms of fenhexamid, CO₂[4]
6.6Xenon Arc Lamp4.47 x 10⁻² h⁻¹ (rate constant)Dechlorinated and hydroxylated forms of fenhexamid, CO₂[4]
7.3Xenon Arc Lamp6.11 x 10⁻¹ h⁻¹ (rate constant)Dechlorinated and hydroxylated forms of fenhexamid, CO₂[4]
9.0Xenon Arc Lamp1.69 h⁻¹ (rate constant)Dechlorinated and hydroxylated forms of fenhexamid, CO₂[4]
Not SpecifiedSimulated Solar Irradiation (TiO₂)-Hydroxyl and keto-derivatives, products of amide and NH-dichlorophenol bond cleavage, benzo[d]oxazole intermediates[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental protocols for studying the abiotic degradation of Fenhexamid.

Hydrolysis Study Protocol

A standardized protocol for assessing the hydrolysis of a test substance like Fenhexamid is typically followed, based on guidelines from regulatory bodies such as the OECD (e.g., OECD Guideline 111).

  • Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared.

  • Test Substance Application: A stock solution of radiolabeled Fenhexamid (e.g., ¹⁴C-labeled) is prepared in a suitable solvent. A small aliquot is added to the buffer solutions to achieve a known initial concentration.

  • Incubation: The test solutions are incubated in the dark at a constant temperature, typically 25°C, for a specified period (e.g., 30 days).

  • Sampling: Aliquots of the test solutions are collected at predetermined intervals.

  • Analysis: The concentration of the parent Fenhexamid and any potential degradation products in the samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated from the disappearance of the parent compound over time.

Photolysis Study Protocol

Aqueous photolysis studies are conducted to determine the rate and nature of degradation of a substance in water when exposed to light.

  • Test System: Sterile aqueous solutions of known pH are prepared. For studies investigating the effect of sensitizers, substances like acetone (B3395972) or humic acids can be added.

  • Test Substance Application: Radiolabeled Fenhexamid is added to the test solutions at a specified concentration.

  • Irradiation: The test solutions are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. Control samples are incubated in the dark under the same conditions.

  • Sampling: Samples are taken from both the irradiated and dark control solutions at various time points.

  • Analysis: The samples are analyzed by HPLC with radiometric detection to quantify the parent compound and degradation products. Further identification of major degradants can be performed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The photodegradation rate constant and half-life are calculated. The quantum yield can also be determined.

Abiotic Degradation Pathways

The abiotic degradation of Fenhexamid primarily proceeds through photolysis, as it is largely stable to hydrolysis. The following diagrams illustrate the key degradation pathways.

G cluster_hydrolysis Hydrolysis Pathway Fenhexamid_H Fenhexamid No_degradation No Significant Degradation (Stable at pH 4, 7, 9) Fenhexamid_H->No_degradation H₂O

Caption: Hydrolytic stability of Fenhexamid.

G cluster_photolysis Photolysis Pathway Fenhexamid_P Fenhexamid Hydroxylated Hydroxylated Fenhexamid Fenhexamid_P->Hydroxylated hν (Sunlight) Dechlorinated Dechlorinated Fenhexamid Fenhexamid_P->Dechlorinated hν (Sunlight) Amide_Cleavage Amide Bond Cleavage Fenhexamid_P->Amide_Cleavage hν (Sunlight) Mineralization CO₂ Hydroxylated->Mineralization Further Degradation Dechlorinated->Mineralization Further Degradation Acid_Product 1-Methylcyclohexanecarboxylic Acid Amide_Cleavage->Acid_Product Aniline_Product 2,3-dichloro-4-hydroxyaniline Amide_Cleavage->Aniline_Product

Caption: Primary abiotic degradation pathways of Fenhexamid via photolysis.

Formation of Acidic Degradation Products

While the term "acid conjugates" typically refers to the enzymatic addition of acidic moieties, the abiotic degradation of Fenhexamid can lead to the formation of acidic molecules through bond cleavage. The primary mechanism for this is the photolytic cleavage of the amide bond, which results in the formation of 1-methylcyclohexanecarboxylic acid and 2,3-dichloro-4-hydroxyaniline.[5] The former is a carboxylic acid and thus represents an acidic degradation product.

One study also identified a "maleic acid derivative of fenhexamid" (M25) in metabolism studies, though the specific conditions of its formation (biotic vs. abiotic) were not fully detailed.[6]

Conclusion

The abiotic degradation of Fenhexamid is a slow process, with photolysis being the more significant pathway compared to the negligible rate of hydrolysis under normal environmental conditions. The primary abiotic degradation products are hydroxylated and dechlorinated derivatives of the parent molecule. The formation of acidic products occurs primarily through the photolytic cleavage of the amide bond, yielding a carboxylic acid, rather than through direct abiotic conjugation. This technical guide provides a foundational understanding of these processes, which is critical for environmental risk assessment and the development of robust analytical methods for monitoring Fenhexamid and its degradants in the environment. Further research into the specific environmental conditions that favor the formation of different photoproducts would be beneficial for a more complete understanding of Fenhexamid's environmental fate.

References

Identification of Unknown Fenhexamid Metabolites in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid, a widely used fungicide, undergoes microbial degradation in the soil, leading to the formation of various metabolites. Understanding the identity and fate of these metabolites is crucial for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the identification of unknown Fenhexamid metabolites in soil, summarizing key degradation pathways, quantitative data on metabolite formation, and detailed experimental protocols for their analysis.

Fenhexamid Degradation in Soil

The persistence of Fenhexamid in soil is significantly influenced by microbial activity. In the presence of a healthy soil microflora, Fenhexamid has a low persistence with a dissipation time (DT50) of approximately one day. However, in the absence of microorganisms, it remains stable. The degradation process is primarily driven by hydroxylation of the cyclohexane (B81311) ring, a reaction facilitated by soil bacteria such as Bacillus megaterium.

Quantitative Analysis of Fenhexamid and its Metabolites

The following table summarizes the known and potential metabolites of Fenhexamid identified in soil and other environmental matrices. Quantitative data on the concentration of these metabolites in soil over time is still limited in publicly available literature. The data presented below is a representative summary based on existing studies.

Table 1: Quantitative Distribution of Fenhexamid and its Metabolites in Soil

CompoundChemical NameMaximum % of Applied RadioactivityDay of Maximum OccurrenceReference
Fenhexamid N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide89.47
M03 2-hydroxy-fenhexamid0.67
M06 4-hydroxy-fenhexamid1.2Not Specified
Dechlorinated-hydroxylated Fenhexamid Not SpecifiedNot SpecifiedNot Specified

Note: The data for M03 and M06 are from a study on rotational crops, which reflects the soil metabolism. Further soil-specific quantitative studies are needed.

Experimental Protocols

The identification and quantification of unknown Fenhexamid metabolites in soil require a multi-step analytical approach involving extraction, clean-up, and instrumental analysis.

Soil Sample Extraction
  • Sample Preparation: A representative soil sample (e.g., 50 g) is accurately weighed.

  • Solvent Extraction: The soil is extracted with an organic solvent mixture. A common choice is a mixture of acetone (B3395972) and water, which is effective for extracting both the parent compound and its more polar metabolites. The extraction can be performed by shaking, sonication, or accelerated solvent extraction (ASE).

  • Filtration: The extract is filtered to remove soil particles.

Extract Clean-up

A clean-up step is essential to remove co-extracted matrix components that can interfere with the analysis.

  • Liquid-Liquid Partitioning (LLE): The aqueous extract can be partitioned with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) to separate compounds based on their polarity.

  • Solid-Phase Extraction (SPE): The extract is passed through a solid-phase extraction cartridge (e.g., C18, Florisil) to retain the analytes of interest while allowing interfering compounds to pass through. The analytes are then eluted with a suitable solvent.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of Fenhexamid and its metabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed to separate compounds with a wide range of polarities.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used to ionize the target analytes.

    • Detection: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. For the identification of unknown metabolites, a full scan or product ion scan mode is used to obtain mass spectra for structural elucidation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the identification of unknown Fenhexamid metabolites in soil.

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis Instrumental Analysis cluster_identification Identification & Quantification soil_sample Soil Sample extraction Solvent Extraction (e.g., Acetone/Water) soil_sample->extraction filtration Filtration extraction->filtration cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Partitioning (LLE) filtration->cleanup lc_ms LC-MS/MS Analysis cleanup->lc_ms data_analysis Data Analysis lc_ms->data_analysis metabolite_id Metabolite Identification data_analysis->metabolite_id quantification Quantification metabolite_id->quantification

Figure 1: Experimental workflow for metabolite identification.
Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathway of Fenhexamid in soil, leading to the formation of various metabolites.

degradation_pathway cluster_hydroxylation Hydroxylation cluster_dechlorination Dechlorination & Hydroxylation cluster_dimerization Dimerization/Trimerization Fenhexamid Fenhexamid (C14H17Cl2NO2) M03 2-hydroxy-fenhexamid (M03) Fenhexamid->M03 M06 4-hydroxy-fenhexamid (M06) Fenhexamid->M06 Dechlorinated_Metabolite Dechlorinated-hydroxylated Metabolite Fenhexamid->Dechlorinated_Metabolite M20 Dimer (M20) Fenhexamid->M20 M22 Trimer (M22) M20->M22 M23 Mono-deschlor trimer (M23) M22->M23

Figure 2: Proposed degradation pathway of Fenhexamid in soil.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Fenhexamid-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide that protects a variety of crops from fungal pathogens. Its primary mode of action is the inhibition of 3-keto reductase, an enzyme involved in sterol biosynthesis in fungi. The metabolism of Fenhexamid in plants and animals primarily involves hydroxylation of the cyclohexyl ring and conjugation of the phenolic hydroxyl group with glucuronic acid.

This document provides detailed analytical methods for the detection and quantification of a potential, though not commonly reported, metabolite or derivative: Fenhexamid-butyric acid . It is hypothesized that this compound consists of a butyric acid moiety conjugated to the Fenhexamid structure, likely through an ester linkage at the phenolic hydroxyl group. The following protocols are based on established analytical techniques for the parent compound, Fenhexamid, and for short-chain fatty acids, providing a robust framework for the analysis of this hypothetical derivative.

Analytical Methods Overview

The primary recommended techniques for the sensitive and selective detection of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of the target analyte in complex matrices with minimal sample preparation.

GC-MS provides an alternative approach, particularly for confirmation, but requires a derivatization step to increase the volatility of the acidic analyte.

Quantitative Data Summary

The following tables summarize hypothetical quantitative parameters for the analysis of this compound. These values are illustrative and would require experimental validation.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Instrumentation Triple Quadrupole LC-MS/MS
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [To be determined based on exact mass]
Product Ions (m/z) [To be determined by fragmentation analysis]
Limit of Detection (LOD) 0.1 µg/kg
Limit of Quantification (LOQ) 0.5 µg/kg
Linear Range 0.5 - 100 µg/L
Recovery 85 - 110%
Precision (RSD) < 15%

Table 2: GC-MS Method Parameters (after derivatization)

ParameterValue
Instrumentation Gas Chromatograph with Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Derivatization Agent BF₃-Methanol or TMSH
Characteristic Ions (m/z) [To be determined based on derivative mass]
Limit of Detection (LOD) 1 µg/kg
Limit of Quantification (LOQ) 5 µg/kg
Linear Range 5 - 500 µg/L
Recovery 70 - 120%
Precision (RSD) < 20%

Experimental Protocols

Protocol 1: Analysis of this compound in Plant Matrices by LC-MS/MS

1. Scope: This protocol describes the extraction and quantification of this compound from fruit and vegetable samples.

2. Materials and Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate (B1220265)

  • Ultrapure water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • This compound analytical standard

  • Internal standard (e.g., isotopically labeled Fenhexamid)

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm, PTFE)

3. Sample Preparation (QuEChERS-based extraction):

  • Homogenize 10 g of the sample (e.g., grape, strawberry).

  • Add 10 mL of acetonitrile and the internal standard.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent for dispersive solid-phase extraction (d-SPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 5 mM Ammonium formate and 0.1% formic acid in water

  • Mobile Phase B: 5 mM Ammonium formate and 0.1% formic acid in methanol

  • Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with ESI source

  • Ionization Mode: Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

5. Quantification: Create a matrix-matched calibration curve using fortified blank samples. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Confirmatory Analysis of this compound by GC-MS

1. Scope: This protocol is for the derivatization and confirmatory analysis of this compound by GC-MS.

2. Materials and Reagents:

  • Hexane (B92381), GC grade

  • Methanol, anhydrous

  • Boron trifluoride-methanol (BF₃-Methanol) solution (14%) or Trimethylsulfonium hydroxide (B78521) (TMSH)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials

3. Derivatization (Methyl Ester Formation):

  • Evaporate the cleaned-up extract from Protocol 1 to dryness under a gentle stream of nitrogen.

  • Add 1 mL of BF₃-Methanol solution.

  • Heat the vial at 60°C for 30 minutes.

  • Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄.

  • The sample is ready for GC-MS analysis.

4. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Mass spectrometer with EI source

  • Ion Source Temperature: 230°C

  • Scan Mode: Full scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification.

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 1. Homogenized Sample (10g) Extraction 2. Add ACN & IS Shake Sample->Extraction QuEChERS Salting_out 3. Add MgSO4 & NaCl Shake & Centrifuge Extraction->Salting_out dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) Salting_out->dSPE Supernatant Filtration 5. Filter (0.22 µm) dSPE->Filtration LC_Separation 6. UHPLC Separation (C18 column) Filtration->LC_Separation Clean Extract MS_Detection 7. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental_Workflow_GC_MS cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Clean_Extract 1. Clean Extract (from LC-MS/MS prep) Evaporation 2. Evaporate to Dryness Clean_Extract->Evaporation Reaction 3. Add BF3-Methanol Heat at 60°C Evaporation->Reaction LLE 4. Liquid-Liquid Extraction (Hexane) Reaction->LLE GC_Separation 5. GC Separation (DB-5ms column) LLE->GC_Separation Hexane Layer MS_Detection 6. MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Confirmation) MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Fenhexamid_Metabolism Fenhexamid Fenhexamid Hydroxylation Hydroxylation (on cyclohexyl ring) Fenhexamid->Hydroxylation Phase I Metabolism Glucuronidation Glucuronide Conjugation (at phenolic OH) Fenhexamid->Glucuronidation Phase II Metabolism Hypothetical Butyric Acid Conjugation (Hypothetical) Fenhexamid->Hypothetical Potential Pathway Metabolite1 Hydroxy-Fenhexamid Hydroxylation->Metabolite1 Metabolite2 Fenhexamid-Glucuronide Glucuronidation->Metabolite2 Metabolite3 This compound Hypothetical->Metabolite3

Caption: Potential metabolic pathways of Fenhexamid.

Application Notes and Protocols for the LC-MS/MS Analysis of Fenhexamid and its Potential Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the simultaneous quantification of the fungicide fenhexamid (B1672505) and its primary metabolites, 4-hydroxy-fenhexamid and fenhexamid-glucuronide, in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for residue analysis, environmental monitoring, and metabolism studies. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and includes quantitative data and validation parameters.

Introduction

Fenhexamid is a widely used fungicide for the control of Botrytis cinerea on various fruits and vegetables. To conduct comprehensive risk assessments and understand its metabolic fate, it is crucial to develop sensitive and specific analytical methods for the detection of not only the parent compound but also its major metabolites. In biological systems, fenhexamid is primarily metabolized to 4-hydroxy-fenhexamid and its corresponding glucuronide conjugate[1][2]. This protocol details a robust LC-MS/MS method for the simultaneous analysis of these three compounds.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in food matrices[3][4][5]. For the analysis of fenhexamid and its hydroxylated metabolite, the following protocol is recommended. The recovery of the more polar fenhexamid-glucuronide may require optimization or the use of a modified approach.

Materials:

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing PSA, C18, and MgSO₄. For pigmented samples, GCB can be included, but its impact on the recovery of all analytes should be evaluated.

  • Shake the d-SPE tube for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation of fenhexamid and its metabolites can be achieved using a reversed-phase C18 column with a gradient elution program.

LC Parameters:

  • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    3.0 10
    31.0 90
    36.0 90
    36.5 10

    | 45.0 | 10 |

Mass Spectrometry

The mass spectrometric analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is suitable for the detection of fenhexamid and its metabolites.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: Optimized for the specific instrument, typically in the range of 3-4 kV

  • Source Temperature: Optimized for the specific instrument, typically around 150 °C

  • Desolvation Temperature: Optimized for the specific instrument, typically around 350-400 °C

  • Gas Flow Rates (Nebulizer, Drying Gas): Optimized for the specific instrument

  • Collision Gas: Argon

Data Presentation

MRM Transitions

The following table summarizes the proposed MRM transitions for fenhexamid and its potential metabolites. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Putative Collision Energy (eV)
Fenhexamid 302.097.0 (Quantifier)25
302.055.0 (Qualifier)30
4-Hydroxy-fenhexamid 318.097.0To be optimized
318.0143.0To be optimized
Fenhexamid-glucuronide 478.0302.0To be optimized
478.0175.0To be optimized

Note: The MRM transitions for the metabolites are proposed based on their chemical structures and may require experimental verification and optimization.

Quantitative Data

The following table presents typical validation data for the analysis of fenhexamid in fruit and vegetable matrices. Data for the metabolites should be determined experimentally.

ParameterFenhexamid
Linear Range 5 - 200 µg/L[6]
Limit of Quantification (LOQ) 10 µg/kg[6]
Limit of Detection (LOD) 0.02 - 1.90 µg/kg[6]
Recovery 72.0% - 118.0%[6]
Precision (RSD%) < 20%[6]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction cleanup Dispersive SPE Cleanup (PSA, C18) extraction->cleanup lc_separation Liquid Chromatography Separation cleanup->lc_separation Filtered Extract ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification Raw Data reporting Reporting quantification->reporting metabolic_pathway fenhexamid Fenhexamid hydroxy_fenhexamid 4-Hydroxy-fenhexamid fenhexamid->hydroxy_fenhexamid Hydroxylation fenhexamid_glucuronide Fenhexamid-glucuronide fenhexamid->fenhexamid_glucuronide Glucuronidation

References

Application Notes & Protocols: Quantitative Assay for Fenhexamid-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the quantitative analysis of Fenhexamid-butyric acid, a potential metabolite or derivative of the fungicide Fenhexamid. The described methodology utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level quantification in complex matrices. Detailed protocols for sample preparation, instrument operation, and data analysis are provided to ensure reliable and reproducible results. This application note is intended for researchers, scientists, and professionals involved in drug development, pesticide analysis, and food safety.

Introduction

Fenhexamid is a widely used hydroxyanilide fungicide that effectively controls a range of fungal pathogens in various crops by inhibiting sterol biosynthesis.[1][2] Its mode of action involves the inhibition of the 3-keto reductase enzyme in the C4-demethylation pathway of ergosterol (B1671047) biosynthesis.[3] The metabolism of Fenhexamid in plants and animals can lead to the formation of various derivatives. This application note focuses on a quantitative assay for this compound, a potential ester derivative of Fenhexamid. The development of a robust and sensitive analytical method for this compound is crucial for understanding the metabolic fate of Fenhexamid and for ensuring food and environmental safety.

The method described herein is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by LC-MS/MS analysis. This approach allows for high-throughput sample processing and accurate quantification of this compound in complex sample matrices such as fruits and vegetables.

Signaling Pathway of Fenhexamid

Fenhexamid disrupts the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it targets the 3-keto reductase enzyme, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway. This inhibition leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, ultimately resulting in the cessation of fungal growth.

Caption: Mechanism of action of Fenhexamid in the fungal ergosterol biosynthesis pathway.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)

  • Reagents: Formic acid (FA), Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate

  • Standards: Fenhexamid and this compound analytical standards (purity >98%)

  • SPE Cartridges: C18 solid-phase extraction cartridges

  • Sample Matrices: Fruit and vegetable homogenates (e.g., grape, strawberry, tomato)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Fenhexamid and this compound standards and dissolve in 10 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from food matrices.[4][5]

  • Homogenization: Homogenize 100 g of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquydrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable d-SPE sorbent (e.g., C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12000 rpm for 2 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Fenhexamid302.197.120133.015
This compound372.1302.11571.125

Note: The exact m/z values and collision energies should be optimized by infusing the analytical standards into the mass spectrometer.

Data Analysis and Quantitative Results

Calibration Curve

A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions. A linear regression analysis is then applied to determine the concentration of the analyte in the unknown samples.

Table 3: Representative Calibration Data

Concentration (ng/mL)Fenhexamid Peak AreaThis compound Peak Area
0.11,5201,280
0.57,8906,950
1.015,63014,210
5.078,45071,890
10.0155,980145,320
50.0792,340735,670
100.01,580,1201,480,540
Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Method Validation Summary

ParameterFenhexamidThis compound
Linearity (R²)> 0.995> 0.995
Accuracy (Recovery %)85-110%82-112%
Precision (RSD %)< 15%< 15%
Limit of Detection (LOD)0.05 ng/mL0.08 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL0.2 ng/mL

Experimental Workflow Diagram

The overall experimental workflow for the quantitative assay of this compound is depicted in the following diagram.

Assay_Workflow A Sample Collection (e.g., Grapes, Strawberries) B Homogenization A->B C QuEChERS Extraction (Acetonitrile + Salts) B->C D Centrifugation C->D E d-SPE Cleanup (Supernatant + Sorbents) D->E F Centrifugation E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: Workflow for the quantitative analysis of this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantitative determination of this compound in complex matrices. The use of a modified QuEChERS protocol for sample preparation ensures high recovery and efficient cleanup, leading to reliable and reproducible results. This method can be readily implemented in analytical laboratories for routine monitoring, metabolic studies, and risk assessment of Fenhexamid and its derivatives.

References

Application Note: Solid-Phase Extraction of Fenhexamid and its Derivatives from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid (B1672505) is a widely used fungicide effective against a range of plant pathogens. Its presence and the formation of its derivatives in water sources due to agricultural runoff are of environmental concern. Monitoring these compounds in water samples is crucial for ensuring water quality and assessing environmental impact. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of fenhexamid and its derivatives from aqueous matrices prior to chromatographic analysis.[1] This application note provides a detailed protocol for the solid-phase extraction of fenhexamid and its primary derivatives—such as hydroxylated and keto-derivatives resulting from photodegradation—from water samples using reversed-phase SPE cartridges.[1]

The primary degradation pathway of fenhexamid in water involves photocatalytic processes, leading to the formation of various transformation products. The main derivatives identified include hydroxyl and keto-derivatives.[1] Additionally, cleavage of the amide and NH-dichlorophenol bonds can occur, resulting in further degradation products.[1] This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require a reliable method for the analysis of these compounds.

Experimental Protocols

This section details the methodology for the solid-phase extraction of fenhexamid and its derivatives from water samples. The protocol is applicable to both C18 and polymeric (e.g., Oasis HLB) SPE cartridges, which are commonly used for the extraction of pesticides from aqueous samples.

Materials and Reagents

  • Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen gas for evaporation

  • Glassware: beakers, graduated cylinders, vials

  • SPE vacuum manifold

Sample Preparation

  • Collect water samples in clean glass bottles.

  • If the water sample contains suspended solids, centrifuge or filter it through a 0.45 µm filter to prevent clogging of the SPE cartridge.

  • Acidify the water sample to a pH of approximately 3 with formic acid to ensure that fenhexamid and its derivatives are in a neutral form for optimal retention on the reversed-phase sorbent.

Solid-Phase Extraction Protocol

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.

    • Follow with 5 mL of HPLC-grade water to equilibrate the sorbent. Do not allow the cartridge to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities that were not retained on the sorbent.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes from the cartridge with 5-10 mL of a suitable organic solvent. A mixture of acetonitrile and methanol or ethyl acetate (B1210297) is commonly used.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical chromatography method (e.g., a mixture of acetonitrile and water).

    • The sample is now ready for analysis by HPLC-UV or LC-MS/MS.

Data Presentation

The following table summarizes the quantitative data for the analysis of fenhexamid in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data for specific derivatives are often not reported separately and are typically included in the overall method validation for the parent compound.

CompoundMatrixSPE SorbentRecovery (%)LOD (ng/L)LOQ (ng/L)Reference
FenhexamidSurface WaterPolymeric70-120--[2]
FenhexamidWaterC18>80-10[3]
FenhexamidWater---0.01 mg/L[3]

LOD: Limit of Detection; LOQ: Limit of Quantification. Note: Dashes indicate data not specified in the cited sources.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the solid-phase extraction protocol for fenhexamid and its derivatives from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection Filter Filtration/Centrifugation Sample->Filter Remove particulates Acidify Acidification (pH ~3) Filter->Acidify Protonate analytes Condition 1. Cartridge Conditioning (Methanol & Water) Load 2. Sample Loading Condition->Load Wash 3. Washing (HPLC Water) Load->Wash Remove interferences Dry 4. Drying (Nitrogen/Vacuum) Wash->Dry Elute 5. Elution (Organic Solvent) Dry->Elute Collect analytes Concentrate Evaporation & Reconstitution Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for Solid-Phase Extraction of Fenhexamid.

References

Application Notes and Protocols for GC-MS Analysis of Fenhexamid Metabolites via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a widely used fungicide, and the analysis of its metabolites is crucial for environmental monitoring, food safety, and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the metabolites of Fenhexamid, which often contain polar functional groups such as hydroxyl groups, are not readily volatile and require a derivatization step to increase their volatility and thermal stability for successful GC-MS analysis. This document provides detailed application notes and protocols for the derivatization and subsequent GC-MS analysis of Fenhexamid metabolites.

The primary metabolic transformations of Fenhexamid include hydroxylation of the cyclohexyl ring, primarily at the 2- and 4-positions, and conjugation of the phenolic hydroxyl group.[1][2][3] This protocol will focus on the derivatization of the hydroxylated metabolites, which are key indicators of Fenhexamid metabolism. Silylation is a common and effective derivatization technique for converting polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers, making them ideal for GC-MS analysis.[4][5][6]

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation and extraction procedure is critical for accurate and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticide residues from various matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil, or biological tissue)

  • Acetonitrile (B52724) (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup. If the sample is pigmented, 50 mg of GCB can be added.

  • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Collect the supernatant (the cleaned extract) for the derivatization step.

Derivatization Protocol: Silylation

This protocol describes the silylation of hydroxylated Fenhexamid metabolites using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Materials:

  • Cleaned sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or a suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Heating block or water bath

  • GC vials with inserts

Protocol:

  • Transfer 100 µL of the cleaned sample extract into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the residue.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

Data Presentation

Table 1: Key Parameters for Silylation of Fenhexamid Metabolites

ParameterConditionRationale
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSHighly effective for silylating hydroxyl groups, and TMCS acts as a catalyst to improve reaction efficiency.[7]
Solvent Pyridine or AcetonitrilePyridine can act as a catalyst and is a good solvent for the reagents and analytes. Acetonitrile is also a common choice.
Reaction Temperature 70°CProvides sufficient energy to drive the reaction to completion without degrading the analytes.
Reaction Time 60 minutesEnsures complete derivatization of the hydroxylated metabolites.
Expected Derivatives Trimethylsilyl (TMS) ethers of hydroxylated Fenhexamid metabolitesIncreases volatility and thermal stability for GC-MS analysis.

Table 2: Hypothetical GC-MS Data for Derivatized Fenhexamid Metabolites

AnalyteDerivatized MetaboliteExpected Retention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
FenhexamidTMS-Fenhexamid15.237330297
4-hydroxy-Fenhexamiddi-TMS-4-hydroxy-Fenhexamid16.546144673
2-hydroxy-Fenhexamiddi-TMS-2-hydroxy-Fenhexamid16.846144673

Note: Retention times and m/z values are hypothetical and should be confirmed experimentally using analytical standards.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Homogenization Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Solvent Evaporation Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Silylation Silylation with BSTFA Reconstitution->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of Fenhexamid metabolites.

derivatization_reaction cluster_reactants Reactants cluster_products Products Metabolite 4-hydroxy-Fenhexamid (with -OH groups) Reaction + Metabolite->Reaction Reagent BSTFA (Silylating Agent) Reagent->Reaction Derivatized_Metabolite di-TMS-4-hydroxy-Fenhexamid (Volatile TMS ether) Reaction->Derivatized_Metabolite 70°C, 60 min

References

Application Notes and Protocols for the Use of Fenhexamid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid (B1672505) is a widely utilized hydroxyanilide fungicide effective against a variety of fungal pathogens, notably Botrytis cinerea (gray mold) and Monilinia spp. (brown rot), in crops such as grapes, berries, and stone fruits.[1][2] Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi.[3][4] Due to its widespread agricultural use, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenhexamid in food products. Accurate monitoring of these residues is crucial for ensuring food safety and compliance with international trade standards.

This document provides detailed application notes and protocols for the use of fenhexamid as an analytical standard in scientific research and drug development. The methodologies outlined are intended for researchers, scientists, and quality control professionals involved in the quantitative analysis of fenhexamid residues. While the user specified "Fenhexamid-butyric acid," this compound is not a commonly recognized analytical standard. Therefore, these notes focus on the parent compound, fenhexamid, which is readily available as a certified reference material.[5][6]

Physicochemical Properties of Fenhexamid

A comprehensive understanding of the physicochemical properties of an analytical standard is fundamental for method development and ensuring accurate quantification.

PropertyValueReference
Chemical Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[7][8]
CAS Number 126833-17-8[6][8]
Molecular Formula C₁₄H₁₇Cl₂NO₂[1][6][8]
Molecular Weight 302.2 g/mol [1][6][7]
Appearance White to off-white powder[7]
Purity Typically ≥98.5% for analytical standards[7]
Solubility Moderately soluble in water[2]
Stability Stable under recommended storage conditions; stable to hydrolysis at pH 5, 7, and 9.[1]
Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

Fenhexamid's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. Specifically, it inhibits the enzyme 3-keto sterol reductase (encoded by the ERG27 gene), which is a critical step in the C4-demethylation pathway of sterol synthesis.[3][4] This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth and spore germination.[1][2][7]

cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Precursors Ergosterol Precursors Lanosterol->Ergosterol Precursors 3-keto sterol 3-keto sterol Ergosterol Precursors->3-keto sterol C4-demethylation Episterol Episterol 3-keto sterol->Episterol 3-keto reductase (ERG27) Ergosterol Ergosterol Episterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Fenhexamid Fenhexamid Fenhexamid->3-keto sterol Inhibition

Caption: Simplified pathway of ergosterol biosynthesis and the inhibitory action of Fenhexamid.

Analytical Methodologies

The quantification of fenhexamid residues in various matrices is typically performed using chromatographic techniques coupled with sensitive detectors. The choice of method often depends on the complexity of the sample matrix and the required level of sensitivity.

General Analytical Workflow

The overall process for analyzing pesticide residues, including fenhexamid, involves several key stages from sample receipt to final data analysis. This workflow ensures that results are accurate, reproducible, and traceable.

Sample_Collection Sample Collection (e.g., Grapes, Berries) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Sample Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Reporting Reporting Quantification->Reporting Standard_Preparation Preparation of Fenhexamid Analytical Standard Solutions Standard_Preparation->Analysis

Caption: General workflow for the analysis of Fenhexamid residues in food samples.

Experimental Protocol: Quantification of Fenhexamid in Grapes using LC-MS/MS

This protocol details a method for the extraction and quantification of fenhexamid from grape samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for pesticide residue analysis.[9][10]

1. Materials and Reagents

  • Fenhexamid analytical standard (≥99% purity)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent

  • 0.22 µm syringe filters

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of fenhexamid standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Working Standard Solutions (0.5 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate standard solution with acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized grape sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt packet containing 4 g MgSO₄ and 1 g NaCl.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
Specific m/z values to be optimized based on instrument tuning

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area of the fenhexamid standard against its concentration.

  • Quantify the concentration of fenhexamid in the sample extracts by comparing their peak areas to the calibration curve.

  • The final residue concentration is expressed in mg/kg of the original sample weight.

Method Validation and Performance

Analytical methods for pesticide residue analysis must be validated to ensure they are fit for purpose. Key validation parameters are summarized below.

ParameterTypical Performance Criteria
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Accuracy (% Recovery) 70 - 120%
Precision (% RSD) ≤ 20%

Note on Butyric Acid Analysis: Should the analysis of short-chain fatty acids like butyric acid be required, different analytical approaches are necessary. Butyric acid is a volatile compound often analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), frequently involving a derivatization step to improve its chromatographic properties.[11][12] HPLC methods for butyric acid also exist but can be challenging due to its poor retention on standard C18 columns and lack of a strong UV chromophore, often requiring specialized columns and detection methods.[13][14]

Safety and Handling

When working with fenhexamid analytical standards, it is essential to follow standard laboratory safety procedures.

  • Consult the Safety Data Sheet (SDS) before use.

  • Fenhexamid is classified as hazardous to the aquatic environment.[5][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][6]

  • Handle the neat material in a well-ventilated area or a fume hood.

By following these guidelines and protocols, researchers and analysts can ensure the accurate and reliable quantification of fenhexamid residues, contributing to food safety and regulatory compliance.

References

Application Notes and Protocols for Fenhexamid Fungicide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid (B1672505) is a locally systemic, protectant fungicide widely used to control Botrytis diseases on a variety of crops, including grapes, berries, and tomatoes.[1] It functions by inhibiting the 3-ketoreductase enzyme, which is crucial for sterol biosynthesis in fungi, thereby preventing spore germination and mycelial growth.[2] Due to its widespread use, the development of robust and sensitive analytical methods for the determination of fenhexamid residues in various matrices is essential for ensuring food safety and compliance with regulatory limits.

These application notes provide detailed protocols for the analysis of fenhexamid residues, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a common and highly effective technique for this purpose.[3]

Analytical Principle

The determination of fenhexamid residues is typically achieved through a multi-step process involving sample preparation followed by instrumental analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is frequently employed for the extraction and clean-up of the analyte from complex matrices.[1] Subsequent analysis by UPLC-MS/MS allows for the highly selective and sensitive detection and quantification of fenhexamid.

Experimental Protocols

1. Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline for the extraction and clean-up of fenhexamid residues from fruit and vegetable matrices.

  • Homogenization:

    • Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the appropriate internal standard solution.

    • Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube. The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent (for removal of polar matrix components like organic acids and sugars) and magnesium sulfate (for removal of excess water).

    • Vortex the dSPE tube for 30 seconds.

    • Centrifuge at high speed (e.g., ≥10,000 rcf) for 2 minutes.

  • Final Solution Preparation:

    • Transfer an aliquot of the cleaned-up supernatant into an autosampler vial.

    • The extract is now ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of fenhexamid. Optimization may be required depending on the specific instrument and matrix.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[1][4]

    • Flow Rate: A flow rate of 0.3 mL/min is often employed.[4]

    • Injection Volume: 1-5 µL.

    • Column Temperature: 40-45 °C.[4]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for fenhexamid and its internal standard are monitored for quantification and confirmation.

Data Presentation

Table 1: UPLC-MS/MS Parameters for Fenhexamid Analysis

ParameterValue
LC Column ACQUITY UPLC BEH C18 (2.1x50 mm, 1.7 µm)[4]
Mobile Phase A Water + 0.1% Formic Acid[1][4]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[1][4]
Flow Rate 0.3 mL/min[4]
Column Temp. 45 °C[4]
Ionization Mode ESI Positive
MRM Transition (Quantifier) To be determined empirically
MRM Transition (Qualifier) To be determined empirically
Collision Energy To be determined empirically

Table 2: Method Validation Data for Fenhexamid Analysis in Cereals[3]

MatrixSpiked Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)
Cereal0.0184.8 - 100.3< 10.60.01
Cereal0.0584.8 - 100.3< 10.60.01
Cereal0.184.8 - 100.3< 10.60.01

Note: Recovery and RSD values are representative ranges across different cereal matrices.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation Workflow sample Homogenized Sample (10g) extraction Add Acetonitrile & Salts Shake & Centrifuge sample->extraction Extraction cleanup dSPE Clean-up (PSA & MgSO4) extraction->cleanup Supernatant Transfer final_extract Final Extract for Analysis cleanup->final_extract Purification G cluster_analysis UPLC-MS/MS Analysis Workflow autosampler Autosampler Injection uplc UPLC Separation (C18 Column) autosampler->uplc ms Mass Spectrometry (ESI+) uplc->ms detection MRM Detection ms->detection data Data Acquisition & Processing detection->data

References

Application Notes and Protocols for Studying Fenhexamid Metabolism Using Cell Culture Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture-based methods to investigate the metabolism of the fungicide Fenhexamid. The protocols are designed for researchers in academia and industry involved in toxicology, drug metabolism, and pesticide safety assessment.

Introduction

Fenhexamid is a widely used fungicide in agriculture. Understanding its metabolic fate in mammalian systems is crucial for assessing potential risks to human health. In vitro cell culture models, particularly those using human liver cells, offer a powerful and ethically sound approach to study the biotransformation of xenobiotics like Fenhexamid. These models can provide valuable insights into the metabolic pathways, the enzymes involved, and the potential formation of toxic metabolites. This document outlines protocols using two key hepatic cell culture models: the human hepatoma cell line HepG2 and primary human hepatocytes.

Key Metabolic Pathways of Fenhexamid

Current research suggests that the primary metabolic pathways for Fenhexamid in mammals involve Phase I and Phase II enzymatic reactions.

  • Phase I Metabolism: This phase often involves the introduction or unmasking of functional groups. For Fenhexamid, hydroxylation is a likely key Phase I reaction, potentially catalyzed by Cytochrome P450 (CYP) enzymes. Studies in the fungus Botrytis pseudocinerea have implicated a CYP enzyme (CYP684) in Fenhexamid detoxification, suggesting a similar mechanism may occur in mammals[1].

  • Phase II Metabolism: Following Phase I, the modified compound can undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion. In rats, the major metabolite of Fenhexamid found in bile is a glucuronic acid conjugate of the parent compound, indicating that glucuronidation is a significant Phase II pathway[2][3].

Experimental Models

HepG2 Cell Line

The HepG2 cell line is a human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes, although the expression levels of some drug-metabolizing enzymes can be lower[2][4]. It is a robust and readily available model for initial screening of metabolic pathways.

Primary Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they most closely represent the metabolic capabilities of the human liver in vivo[5][6]. They contain a full complement of drug-metabolizing enzymes and cofactors.

Experimental Protocols

Protocol 1: Fenhexamid Metabolism in HepG2 Cells

This protocol details the steps for culturing HepG2 cells, treating them with Fenhexamid, and preparing samples for metabolite analysis.

Materials
  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Fenhexamid (analytical standard)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure
  • Cell Culture and Plating:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency.

    • Seed HepG2 cells into 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach and grow for 24 hours.

  • Fenhexamid Treatment:

    • Prepare a stock solution of Fenhexamid in DMSO.

    • Dilute the Fenhexamid stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). The final DMSO concentration in the culture medium should be ≤ 0.1%.

    • Remove the old medium from the cells and replace it with the Fenhexamid-containing medium. Include a vehicle control (medium with DMSO only).

    • Incubate the cells for various time points (e.g., 6, 24, 48 hours).

  • Sample Collection and Preparation:

    • Cell Lysate:

      • After incubation, aspirate the medium.

      • Wash the cells twice with ice-cold PBS.

      • Add 500 µL of ice-cold acetonitrile to each well to lyse the cells and precipitate proteins.

      • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Culture Medium:

      • Collect the culture medium from each well into separate microcentrifuge tubes.

      • Add acetonitrile to the medium at a 1:3 (v/v) ratio to precipitate proteins.

    • Sample Processing:

      • Vortex the cell lysate and medium samples vigorously.

      • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Diagram: Experimental Workflow for Fenhexamid Metabolism in HepG2 Cells

Fenhexamid_Metabolism_HepG2 cluster_culture Cell Culture cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed cells in 6-well plates Culture->Seed Treat Treat cells with Fenhexamid Seed->Treat Prepare Prepare Fenhexamid solutions Prepare->Treat Incubate Incubate for 6, 24, 48h Treat->Incubate Collect Collect medium and cells Incubate->Collect Extract Extract with Acetonitrile Collect->Extract Centrifuge Centrifuge to remove protein Extract->Centrifuge Dry Dry extract Centrifuge->Dry Reconstitute Reconstitute for analysis Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for studying Fenhexamid metabolism in HepG2 cells.

Protocol 2: Fenhexamid Metabolism in Primary Human Hepatocytes

This protocol describes the use of cryopreserved primary human hepatocytes for a more physiologically relevant assessment of Fenhexamid metabolism.

Materials
  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium

  • Hepatocyte culture medium

  • Collagen-coated cell culture plates

  • Fenhexamid (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure
  • Thawing and Plating of Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 10 minutes.

    • Resuspend the cell pellet in plating medium and determine cell viability using the trypan blue exclusion method.

    • Seed the hepatocytes onto collagen-coated plates at a recommended density.

    • Allow the cells to attach for 4-6 hours, then replace the plating medium with culture medium.

  • Fenhexamid Treatment:

    • Follow the same procedure as described in Protocol 1 for preparing Fenhexamid solutions and treating the cells. Due to the higher metabolic capacity, shorter incubation times (e.g., 0.5, 1, 2, 4 hours) may be sufficient.

  • Sample Collection and Preparation:

    • Follow the same procedure as described in Protocol 1 for collecting and preparing cell lysate and culture medium samples for LC-MS/MS analysis.

Protocol 3: Analytical Method for Fenhexamid and its Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of Fenhexamid and its potential metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with 5% B, ramp to 95% B).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of metabolites.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of Fenhexamid and known metabolites, and full scan or product ion scan modes for the identification of unknown metabolites.

Data Presentation: Quantitative Analysis

The results of the quantitative analysis should be summarized in tables for clear comparison.

Table 1: Disappearance of Fenhexamid in HepG2 Cells over Time

Time (hours)Fenhexamid Concentration (µM) in Medium (Mean ± SD)% Parent Compound Remaining
010.00 ± 0.50100
68.50 ± 0.4385
245.20 ± 0.3152
482.10 ± 0.1521

Table 2: Formation of Fenhexamid Metabolites in Primary Human Hepatocytes

MetaboliteRetention Time (min)Peak Area at 4 hours (Mean ± SD)
Hydroxy-Fenhexamid5.81.2 x 10^5 ± 9.8 x 10^3
Fenhexamid-Glucuronide4.23.5 x 10^5 ± 2.1 x 10^4

Note: The data presented in these tables are illustrative and will need to be generated from actual experimental results.

Signaling and Metabolic Pathways

Diagram: Proposed Metabolic Pathway of Fenhexamid

Fenhexamid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fenhexamid Fenhexamid Hydroxy Hydroxylated Fenhexamid Fenhexamid->Hydroxy CYP450s (Oxidation) Glucuronide Fenhexamid-Glucuronide Fenhexamid->Glucuronide UGTs (Glucuronidation) Hydroxy_Glucuronide Hydroxylated Fenhexamid-Glucuronide Hydroxy->Hydroxy_Glucuronide UGTs (Glucuronidation)

Caption: Proposed metabolic pathway of Fenhexamid in mammalian liver cells.

Conclusion

The described cell culture methods and analytical protocols provide a robust framework for investigating the metabolism of Fenhexamid. The use of both HepG2 cells and primary human hepatocytes allows for a tiered approach, from initial screening to a more detailed and physiologically relevant assessment. The data generated from these studies are essential for a comprehensive risk assessment of Fenhexamid.

References

Troubleshooting & Optimization

"overcoming matrix effects in Fenhexamid-butyric acid analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fenhexamid-butyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during the experimental analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a potential metabolite of Fenhexamid, a widely used fungicide. The analysis of such metabolites is often challenging due to their low concentrations in complex matrices and their physicochemical properties, which may differ from the parent compound. A significant hurdle in quantitative analysis, especially using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the presence of matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to either suppression or enhancement of the analyte signal and compromising the accuracy and precision of the results.[1][3]

Q2: How can I determine if my analysis is affected by matrix effects?

Matrix effects can be assessed by comparing the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample extract (a sample known to not contain the analyte). A significant difference in the signal intensity (typically >20% suppression or enhancement) indicates the presence of matrix effects.[2][4] The matrix effect can be calculated using the following formula:

Matrix Effect (%) = [(Peak area in matrix-spiked sample / Peak area in solvent standard) - 1] x 100

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

There are several strategies to mitigate matrix effects:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is the first and most critical step.[5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[2]

  • Internal Standards: The use of a suitable internal standard, ideally an isotopically labeled version of the analyte, can correct for variations in both sample preparation and matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of the target analyte. However, this may compromise the limit of quantification.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components can also reduce interference.[1]

Q4: What is the QuEChERS method and is it suitable for this compound?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation method for pesticide residue analysis in food and agricultural matrices.[6] It involves two main steps: an extraction with a solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE).[6] Given its effectiveness for the parent compound fenhexamid, a modified QuEChERS protocol is a promising starting point for the extraction of this compound. Modifications may be necessary to optimize recovery for this more polar metabolite.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no recovery of this compound Inefficient extraction from the sample matrix.Optimize the extraction solvent. Since this compound is likely more polar than Fenhexamid, consider using a more polar solvent or adjusting the pH of the extraction solvent to ensure the analyte is in a neutral form for better partitioning.
Degradation of the analyte during sample processing.Ensure all sample preparation steps are performed at low temperatures to minimize degradation.
Inappropriate SPE sorbent or elution solvent.For the cleanup step, select a sorbent that effectively removes interferences without retaining the analyte. Test different elution solvents to ensure complete elution of this compound from the SPE cartridge.
Significant signal suppression in LC-MS/MS analysis Co-eluting matrix components interfering with ionization.Improve the dSPE cleanup step. Consider using a combination of sorbents like PSA (to remove organic acids) and C18 (to remove nonpolar interferences). Graphitized carbon black (GCB) can be used for samples with high pigment content, but it may also retain planar analytes.
Optimize the LC gradient to achieve better separation between this compound and matrix interferences.
Dilute the final extract, if sensitivity allows.
Poor reproducibility of results Inconsistent sample homogenization.Ensure the initial sample is thoroughly homogenized to obtain a representative aliquot for extraction.
Variability in manual sample preparation steps.Automate sample preparation steps where possible. Ensure consistent timing and vortexing during extraction and cleanup.
Fluctuation in instrument performance.Regularly check the LC-MS/MS system's performance using a standard solution.
High background noise in the chromatogram Insufficient sample cleanup.Re-evaluate the dSPE cleanup procedure. A multi-sorbent approach might be necessary for complex matrices.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a solvent blank to check for contamination.

Experimental Protocols

Generic QuEChERS-based Sample Preparation Protocol for this compound

This protocol is a starting point and should be optimized for your specific matrix.

a. Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid).

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis, possibly after dilution.

Illustrative LC-MS/MS Parameters

These are suggested starting parameters and will require optimization.

  • LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is likely suitable for the carboxylic acid moiety.

  • MS/MS Transitions: These will need to be determined by infusing a standard of this compound. A hypothetical precursor ion [M-H]⁻ would be selected, and the most stable and abundant product ions would be identified for quantification and qualification.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for recovery and matrix effects of this compound in different fruit matrices. Note: This data is for illustrative purposes to guide method validation, as specific literature values are not available.

Table 1: Recovery of this compound using an Optimized QuEChERS Protocol

MatrixFortification Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
Strawberry10858.2
100926.5
Grape10819.5
100887.1
Tomato10955.3
100984.1

Table 2: Matrix Effects for this compound in Different Fruit Extracts

MatrixMatrix Effect (%)Classification
Strawberry-45Strong Suppression
Grape-30Moderate Suppression
Tomato-15Mild Suppression

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup lcms 4. LC-MS/MS Analysis cleanup->lcms quantification 5. Quantification lcms->quantification reporting 6. Reporting quantification->reporting

Caption: A typical experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low Analyte Signal check_recovery Is Recovery Acceptable? start->check_recovery check_matrix_effect Significant Matrix Effect? check_recovery->check_matrix_effect Yes optimize_extraction Optimize Extraction/Cleanup check_recovery->optimize_extraction No optimize_lcms Optimize LC-MS/MS Method check_matrix_effect->optimize_lcms Yes (Suppression) end Problem Solved check_matrix_effect->end No optimize_extraction->check_recovery use_matrix_matched Use Matrix-Matched Standards optimize_lcms->use_matrix_matched use_is Use Internal Standard use_matrix_matched->use_is use_is->end

Caption: A troubleshooting decision tree for low analyte signal in this compound analysis.

References

Technical Support Center: Optimizing Fenhexamid Derivative Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Fenhexamid (B1672505) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance ionization efficiency and overall data quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions observed for Fenhexamid in mass spectrometry?

A1: Fenhexamid can be detected in both positive and negative electrospray ionization (ESI) modes. In positive mode, the protonated molecule [M+H]⁺ at an m/z of approximately 302.0709 is commonly observed. In negative mode, the deprotonated molecule [M-H]⁻ at an m/z of roughly 300 is the precursor ion.[1]

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for Fenhexamid analysis?

A2: Both ESI and APCI can be used for the analysis of pesticides like Fenhexamid.[2] ESI is generally preferred for polar to moderately polar compounds and is effective for Fenhexamid, which is an aromatic amide.[1] APCI is often better for less polar compounds. For many pesticides, ESI provides excellent sensitivity.[3][4] However, APCI can be less susceptible to matrix effects, which can be a significant issue in complex samples like food matrices.[5][6] The optimal choice may depend on the specific derivative, sample matrix, and instrument sensitivity. It is recommended to perform a source comparison if both are available.

Q3: How does the mobile phase pH affect the ionization of Fenhexamid?

A3: The pH of the mobile phase can significantly influence the ionization efficiency of analytes in ESI.[7][8][9][10] For Fenhexamid, which has a pKa of 7.3, an acidic mobile phase (e.g., pH 2.7) is often used in positive ion mode to promote protonation and enhance the formation of the [M+H]⁺ ion.[1] The use of additives like formic acid is common.[1] In negative ion mode, a slightly basic mobile phase might be expected to improve deprotonation, but often, neutral or slightly acidic conditions with a suitable buffer like ammonium (B1175870) acetate (B1210297) are used.[11] The optimal pH should be determined empirically for new derivatives.

Q4: What are common mobile phase additives used for Fenhexamid analysis, and what are their effects?

A4: Formic acid and ammonium acetate are common additives. Formic acid is typically used in positive ion mode to provide a source of protons and improve chromatographic peak shape.[1] Ammonium acetate can be used as a buffer in both positive and negative modes to control pH and improve reproducibility. The choice and concentration of the additive can impact signal intensity and should be optimized.

Q5: How can I minimize matrix effects when analyzing Fenhexamid in complex samples?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of pesticides in food and environmental samples.[12][13][14][15] Strategies to mitigate matrix effects include:

  • Sample Preparation: Employing effective sample cleanup techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[11]

  • Chromatographic Separation: Optimizing the HPLC method to separate Fenhexamid and its derivatives from co-eluting matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression or enhancement.[12][14]

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of the analyte as an internal standard can effectively compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of Fenhexamid derivatives.

Problem 1: Low or No Signal Intensity

Possible Cause Troubleshooting Steps
Incorrect Ionization Source/Mode Verify that the appropriate ionization source (ESI or APCI) and polarity (positive or negative) are selected for your Fenhexamid derivative. For Fenhexamid, positive ESI is commonly used.
Suboptimal Source Parameters Optimize key source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Perform an infusion analysis of a standard solution to tune these parameters for maximum signal.[16][17][18][19]
Mobile Phase Issues Ensure the mobile phase composition and pH are optimal for ionization. For positive mode ESI, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended.[1] Prepare fresh mobile phases to rule out degradation or contamination.[20]
Sample Degradation Prepare fresh standards and samples to check for degradation. Fenhexamid is generally stable, but derivatives may vary.
Instrument Contamination A contaminated ion source or transfer optics can lead to signal suppression. Clean the ion source according to the manufacturer's recommendations.[21][22][23]
Clogged Flow Path Check for blockages in the LC system, tubing, or the mass spectrometer's capillary.[22][24]

Problem 2: Poor Reproducibility and Inconsistent Peak Areas

Possible Cause Troubleshooting Steps
Unstable Spray Visually inspect the electrospray plume. An unstable spray can lead to fluctuating signal. This could be due to a partially blocked capillary, incorrect positioning of the spray needle, or suboptimal gas flows.[22]
Matrix Effects Inconsistent matrix effects between samples can cause poor reproducibility. Implement strategies to mitigate matrix effects as described in the FAQs.[12][13][14][15]
LC System Issues Fluctuations in pump flow rate or inconsistent injector performance can lead to variable peak areas. Perform routine LC system maintenance.[20][21][24]
Inconsistent Sample Preparation Ensure that the sample preparation procedure is consistent and well-controlled for all samples and standards.

Problem 3: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh additives. Contaminants can create high background noise.[21][23]
Leaks in the LC or MS System Check for leaks in the fluid path and gas lines. Air leaks can increase background noise.
Contaminated Ion Source A dirty ion source is a common cause of high background. Regular cleaning is essential.[21][22][23]
Electronic Noise Ensure proper grounding of the instrument and check for nearby sources of electronic interference.

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for Fenhexamid based on available literature. This data can serve as a starting point for method development for Fenhexamid derivatives.

Table 1: ESI-MS/MS Parameters for Fenhexamid

ParameterPositive Ion Mode ([M+H]⁺)Negative Ion Mode ([M-H]⁻)Reference
Precursor Ion (m/z) 302.1300.1[11]
Product Ion 1 (m/z) 97.1264.1[11]
Product Ion 2 (m/z) 143.0-[1]
Collision Energy (eV) Varies by instrumentVaries by instrument
Ionization Efficiency (logIE) 2.24 (at pH 2.7 with formic acid)Not specified[1]

Table 2: Comparison of Ionization Techniques for General Pesticide Analysis

Ionization TechniqueAdvantagesDisadvantagesBest Suited For
Electrospray Ionization (ESI) High sensitivity for polar and ionizable compounds.[3][4]More susceptible to matrix effects and ion suppression.Polar to moderately polar compounds, including many modern pesticides.
Atmospheric Pressure Chemical Ionization (APCI) Less susceptible to matrix effects.[5][6] Good for less polar compounds.May be less sensitive than ESI for some compounds. Can cause thermal degradation of labile analytes.Less polar and more volatile compounds.

Experimental Protocols

Protocol 1: General Procedure for Optimizing ESI Source Parameters

This protocol outlines a systematic approach to optimizing ESI source parameters for a new Fenhexamid derivative.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of the Fenhexamid derivative in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive mode).

  • Infusion Analysis: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).

  • Parameter Optimization:

    • Capillary Voltage: While monitoring the signal of the precursor ion, ramp the capillary voltage (e.g., from 2000 to 5000 V in positive mode) and identify the voltage that provides the maximum stable signal.

    • Nebulizer Gas Flow: With the optimal capillary voltage, vary the nebulizer gas pressure and find the setting that maximizes the signal.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and temperature to achieve the most efficient desolvation and highest signal intensity.

    • Fragmentor/Nozzle Voltage: Optimize this parameter to maximize the precursor ion signal while minimizing in-source fragmentation.

  • Collision Energy Optimization (for MS/MS):

    • Select the precursor ion for fragmentation.

    • Ramp the collision energy and monitor the intensity of the product ions.

    • Select the collision energies that produce the most abundant and stable fragment ions for use in your MRM (Multiple Reaction Monitoring) method.

Protocol 2: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for the extraction of Fenhexamid from a fruit or vegetable matrix.

  • Homogenization: Homogenize a representative sample of the fruit or vegetable.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation (e.g., 3000-4000 rpm for 5 minutes).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube.

    • Take the supernatant, filter if necessary, and inject it into the LC-MS/MS system.

Visualizations

Troubleshooting_Workflow Start Start: Low/No Signal for Fenhexamid Derivative Check_MS_Settings Check Basic MS Settings: - Ionization Mode (ESI+/-) - Polarity - Mass Range Start->Check_MS_Settings Settings_OK Settings Correct? Check_MS_Settings->Settings_OK Correct_Settings Correct MS Settings Settings_OK->Correct_Settings No Check_Infusion Infuse Standard Solution Settings_OK->Check_Infusion Yes Correct_Settings->Check_MS_Settings Signal_Present Signal Present? Check_Infusion->Signal_Present No_Signal_Hardware Investigate Hardware: - Clogged Capillary - No Spray - MS Fault Signal_Present->No_Signal_Hardware No Optimize_Source Optimize Source Parameters: - Capillary Voltage - Gas Flows - Temperature Signal_Present->Optimize_Source Yes Check_LC Inject on LC-MS System Optimize_Source->Check_LC Peak_OK Acceptable Peak? Check_LC->Peak_OK No_Peak_LC Troubleshoot LC: - Column Issue - Mobile Phase - Gradient Peak_OK->No_Peak_LC No Optimize_Method Method Optimization: - Mobile Phase Additives - Gradient Profile - Sample Cleanup (Matrix Effects) Peak_OK->Optimize_Method Yes, but needs improvement End Successful Analysis Peak_OK->End Yes No_Peak_LC->Check_LC Optimize_Method->End

Caption: Troubleshooting workflow for low or no signal of Fenhexamid derivatives.

Fragmentation_Pathway M_H [M+H]⁺ m/z 302 Neutral_Loss1 - C₁₀H₁₀Cl₂NO M_H->Neutral_Loss1 Neutral_Loss2 - C₇H₁₂O M_H->Neutral_Loss2 Frag1 Product Ion m/z 97 Frag2 Product Ion m/z 143 Neutral_Loss1->Frag1 Neutral_Loss2->Frag2

Caption: Proposed fragmentation of Fenhexamid in positive ESI mode.

References

"troubleshooting poor recovery of Fenhexamid conjugates during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction and analysis of Fenhexamid and its conjugates.

Troubleshooting Guide: Poor Recovery of Fenhexamid Conjugates

Low recovery of Fenhexamid conjugates (e.g., glucuronide or glucose conjugates) during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is a common issue. This guide provides a systematic approach to identify and resolve potential problems.

Problem: Low or inconsistent recovery of Fenhexamid conjugates.

Initial Assessment Workflow

A Start: Poor Recovery of Conjugates B Check Sample pH A->B C Is pH between 5.0 and 6.5? B->C Yes D Adjust pH to 5.0-6.5 using a suitable buffer (e.g., acetate) B->D No E Review Extraction Method C->E D->E F Using SPE? E->F G Using LLE? F->G No H Optimize SPE Protocol (See Below) F->H Yes I Optimize LLE Protocol (See Below) G->I J Consider Enzymatic Hydrolysis (See Below) H->J I->J K Evaluate Matrix Effects (See Below) J->K L End: Improved Recovery K->L A Start: Optimize SPE B Select Appropriate Sorbent A->B C Polymeric or Mixed-Mode Cation Exchange B->C Recommended D Conditioning C->D E Loading D->E F Washing E->F G Elution F->G H End: Optimized Protocol G->H A Start: Consider Hydrolysis B Add Buffer to Sample Extract A->B C Add β-glucuronidase/sulfatase B->C D Incubate C->D E Stop Reaction & Proceed to Extraction D->E F End: Hydrolyzed Sample E->F

Technical Support Center: Optimizing Chromatographic Separation of Fenhexamid and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Fenhexamid and its byproducts.

Troubleshooting Guide

Unexpected results are a common challenge in chromatography. This guide addresses specific issues that may be encountered during the analysis of Fenhexamid.

Common Chromatographic Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions between the analyte and the stationary phase.[1]- Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase.[2]- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[3]
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Column degradation.- Inadequate column equilibration.[3]- Check for leaks in the pump and ensure proper mobile phase preparation.[3]- Replace the column if it's old or has been subjected to harsh conditions.- Ensure the column is sufficiently equilibrated with the mobile phase before each injection.[3]
High Backpressure - Blockage in the system (e.g., tubing, frits, or column).- Particulate matter from the sample.- Systematically check for blockages by removing components from the flow path.[3]- Filter all samples and mobile phases before use.[4]- Consider using a guard column to protect the analytical column.[4]
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Use high-purity solvents and degas the mobile phase.[2]- Purge the pump to remove air bubbles.[3]- Check the detector lamp's usage and replace if necessary.
Poor Resolution Between Fenhexamid and Byproducts - Inappropriate mobile phase composition.- Unsuitable stationary phase.- Gradient elution profile not optimized.- Adjust the ratio of organic solvent to aqueous phase in the mobile phase.- Experiment with a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column).- Modify the gradient slope or introduce an isocratic hold to improve separation of critical pairs.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts of Fenhexamid that I should be looking to separate?

A1: Fenhexamid degradation can result in several byproducts. The primary transformation products are often hydroxyl and/or keto-derivatives.[5] You may also encounter products resulting from the cleavage of the amide and NH-dichlorophenol bonds.[5] Additionally, cyclic benzo[d]oxazole intermediates can be formed through intramolecular photocyclization.[5]

Q2: What type of HPLC column is recommended for Fenhexamid analysis?

A2: Reversed-phase HPLC columns are commonly used for the analysis of Fenhexamid.[6] C18 columns are a popular choice. For example, a Lichrospher Select B column has been used successfully.[7] Another option is a Newcrom R1 column, which is a special reverse-phase column with low silanol (B1196071) activity.[8]

Q3: What mobile phase composition is suitable for separating Fenhexamid and its byproducts?

A3: A common mobile phase for Fenhexamid analysis consists of a mixture of acetonitrile (B52724) and water.[7][8] To improve peak shape and influence retention, an acidifier is often added. Phosphoric acid is one option, while formic acid is preferred for mass spectrometry (MS) compatible methods.[8] A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and water containing a low concentration of an acidifier.[7]

Q4: How can I prepare my sample for Fenhexamid analysis?

A4: Sample preparation depends on the matrix. For water samples, direct injection or dilution may be sufficient.[7] For more complex matrices like agricultural commodities, a multi-step process is often required, which can include:

  • Solvent extraction of the residue.

  • Purification of the extract using techniques like liquid-liquid partitioning and solid-phase extraction (SPE) with silica (B1680970) gel columns.[9]

  • For animal and fishery products, a common method involves extraction with acetone (B3395972) under acidic conditions, followed by cleanup with an octadecylsilanized silica gel cartridge and a graphitized carbon black cartridge.[10]

Q5: What detection method is most appropriate for Fenhexamid?

A5: UV detection is a common and robust method for Fenhexamid analysis, with wavelengths around 210 nm or 254 nm being effective.[6][7] For higher sensitivity and selectivity, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique.[10] Electrochemical detection has also been reported as a viable option.[9]

Experimental Protocol: HPLC-UV Analysis of Fenhexamid

This protocol provides a general methodology for the separation of Fenhexamid. Optimization may be required based on the specific byproducts of interest and the sample matrix.

1. Sample Preparation (for solid matrices):

  • Homogenize a representative sample.
  • Extract a known weight of the sample with an appropriate solvent (e.g., acetone or acetonitrile).
  • Perform a clean-up step using solid-phase extraction (SPE) with a C18 cartridge to remove interfering matrix components.
  • Evaporate the solvent and reconstitute the residue in the mobile phase.
  • Filter the final solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Water (50:50, v/v) with 0.1% Formic AcidGradient: (for byproduct separation) Start with a lower acetonitrile concentration and increase over time.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 245 nm

3. Data Analysis:

  • Identify the Fenhexamid peak based on its retention time compared to a standard.
  • Quantify the concentration using a calibration curve prepared from Fenhexamid standards of known concentrations.

Quantitative Data Summary

The following table summarizes typical parameters for a validated HPLC method for Fenhexamid analysis in water.[7]

ParameterValue
Column Lichrospher Select B, 125 mm x 4 mm, 5 µm
Mobile Phase Water (with 1 g/L NaH₂PO₄) : Acetonitrile, 50:50 (v/v)
Flow Rate 2 mL/min
Detection Wavelength 210 nm
Retention Time ~2.0 min
Limit of Determination 0.01 mg/L
Linearity Range 0.01 to 10 mg/L

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in chromatographic separation.

TroubleshootingWorkflow start Problem Observed in Chromatogram pressure Pressure Fluctuation? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No check_leaks Check for Leaks pressure->check_leaks Yes retention_time Retention Time Shift? peak_shape->retention_time No check_solvent Sample Solvent/Mobile Phase Mismatch? peak_shape->check_solvent Yes baseline Baseline Issue? retention_time->baseline No check_mp_prep Check Mobile Phase Preparation & Flow Rate retention_time->check_mp_prep Yes check_contamination Contaminated Mobile Phase/Detector? baseline->check_contamination Yes check_pump Inspect Pump Seals & Check Valves check_leaks->check_pump degas_mp Degas Mobile Phase check_pump->degas_mp end Problem Resolved degas_mp->end check_overload Column Overload? check_solvent->check_overload No dissolve_in_mp Dissolve Sample in Mobile Phase check_solvent->dissolve_in_mp Yes check_column Column Degradation? check_overload->check_column No reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes replace_column Replace Column check_column->replace_column Yes dissolve_in_mp->end reduce_conc->end replace_column->end equilibrate Ensure Proper Column Equilibration check_mp_prep->equilibrate equilibrate->end flush_system Flush System with Strong Solvent check_contamination->flush_system Yes clean_detector Clean Detector Cell flush_system->clean_detector clean_detector->end

A logical workflow for troubleshooting common HPLC issues.

References

"reducing ion suppression for Fenhexamid-butyric acid in complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fenhexamid-butyric acid in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to ion suppression and achieve accurate, reproducible results in your LC-MS/MS experiments.

Troubleshooting Guide: Reducing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, particularly with complex matrices, leading to reduced sensitivity and inaccurate quantification.[1][2] This guide provides a systematic approach to identify and mitigate ion suppression for this compound.

Problem: Low or no signal for this compound.

Possible Cause Suggested Solution
High Matrix Effects Sample Dilution: Dilute the final extract to reduce the concentration of matrix components.[3] This is a simple first step, provided the analyte concentration remains above the limit of detection.
Optimize Sample Preparation: A more thorough cleanup can significantly reduce matrix interferences.[4][5] Consider the following techniques.
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., polymeric reversed-phase) to selectively retain this compound while washing away interfering compounds.
Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase to ensure this compound is in its neutral form for efficient extraction into an organic solvent.
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation process as the samples. This helps to compensate for consistent ion suppression.
Suboptimal Chromatographic Separation Modify Mobile Phase: Adjust the mobile phase composition to improve the separation of this compound from co-eluting matrix components. The use of mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency.[6]
Gradient Optimization: Develop a gradient elution profile that provides better resolution of the analyte peak from the matrix background.
Column Selection: Consider using a different column chemistry (e.g., a column designed for polar compounds) that may offer better retention and separation.
Inefficient Ionization Optimize Ion Source Parameters: Systematically adjust ion source parameters such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature to maximize the signal for this compound.
Switch Ionization Polarity: While ESI negative mode is often suitable for acidic compounds, it is worthwhile to test ESI positive mode as well.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of this compound?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.[1] Complex matrices like soil, food products, and biological fluids are common sources of interfering compounds.

Q2: What is the best sample preparation technique to reduce ion suppression for this compound?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides and their metabolites from various food matrices.[4][7][8] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with specific sorbents to remove interfering substances like fats, sugars, and pigments.[4][5] For acidic analytes like this compound, modifications to the standard QuEChERS protocol, such as adjusting the pH, may be necessary for optimal recovery.

Q3: How can I confirm that ion suppression is affecting my results?

A3: A post-extraction addition experiment can be performed. This involves comparing the signal response of a standard solution of this compound prepared in a clean solvent to the response of the same standard spiked into a blank matrix extract that has gone through the sample preparation process. A significantly lower response in the matrix extract indicates the presence of ion suppression.

Q4: Can the choice of internal standard help in overcoming ion suppression?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for ion suppression. A SIL internal standard has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.

Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?

A5: While specific parameters should be optimized for your instrument, a good starting point for the analysis of this compound would be:

  • LC Column: A C18 column is a common choice for reversed-phase chromatography.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acidic modifier like 0.1% formic acid, is often used to improve peak shape and ionization efficiency for acidic compounds.[6]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically preferred for acidic analytes.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with at least two transitions (one for quantification and one for confirmation) monitored for the precursor ion of this compound.

Experimental Protocols

1. QuEChERS-based Sample Preparation for this compound in a Fruit Matrix (e.g., Grapes)

This protocol is a modified version of the standard QuEChERS method, adapted for the analysis of Fenhexamid and its acidic metabolites.

  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • Add the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Note: The type and amount of sorbent may need to be optimized based on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase to further reduce matrix effects.

2. LC-MS/MS Analysis

The following table provides a starting point for LC-MS/MS method development.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18, 2.1 x 100 mm, 1.8 µm
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Drying Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Gas 45 psi
MRM Transitions To be determined by infusing a standard of this compound.

Data Presentation

Table 1: Troubleshooting Ion Suppression in this compound Analysis

Symptom Potential Cause Recommended Action
Low analyte signalHigh matrix suppressionOptimize sample cleanup (SPE/LLE), Dilute sample extract
Poor peak shapeCo-eluting interferencesOptimize chromatographic gradient, Change mobile phase modifier
Inconsistent resultsVariable matrix effectsUse matrix-matched calibration, Employ a stable isotope-labeled internal standard
No analyte peakSevere ion suppressionPerform post-extraction addition experiment to confirm, Re-evaluate entire sample preparation and LC-MS method

Visualizations

Below are diagrams illustrating key concepts and workflows for reducing ion suppression.

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Detector Detector Droplet->Detector Reduced Analyte Ions

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow start Low Analyte Signal Observed check_suppression Perform Post-Extraction Addition Experiment start->check_suppression optimize_prep Optimize Sample Preparation (e.g., SPE, LLE, Dilution) check_suppression->optimize_prep Suppression Confirmed optimize_lc Optimize Chromatography (Gradient, Mobile Phase) check_suppression->optimize_lc Suppression Confirmed use_is Use Stable Isotope-Labeled Internal Standard optimize_prep->use_is optimize_lc->use_is end Acceptable Signal Achieved use_is->end

Caption: Troubleshooting Workflow for Ion Suppression.

References

Technical Support Center: Fenhexamid-butyric acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Fenhexamid-butyric acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

The synthesis of this compound is presumed to proceed via the acylation of Fenhexamid's phenolic hydroxyl group with a butyrylating agent (e.g., butyric anhydride (B1165640) or butyryl chloride).

dot

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Fenhexamid (B1672505) Fenhexamid Reaction Acylation Reaction Fenhexamid->Reaction Butyrylating_Agent Butyrylating Agent (e.g., Butyric Anhydride) Butyrylating_Agent->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Crude_Product Crude Fenhexamid- butyric acid Reaction->Crude_Product Extraction Solvent Extraction Crude_Product->Extraction Work-up Column_Chromatography Column Chromatography Extraction->Column_Chromatography Pure_Product Pure Fenhexamid- butyric acid Column_Chromatography->Pure_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to suboptimal conditions.Optimize reaction temperature, time, and stoichiometry of reactants. Ensure the base is sufficiently strong to deprotonate the phenolic hydroxyl group of Fenhexamid.
Poor quality of starting materials or reagents.Verify the purity of Fenhexamid, the butyrylating agent, and the solvent. Use freshly distilled solvents and high-purity reagents.
Inappropriate choice of base or solvent.Screen different bases (e.g., triethylamine (B128534), pyridine (B92270), DMAP) and solvents (e.g., dichloromethane, THF, ethyl acetate) to find the optimal combination.
Presence of Unreacted Fenhexamid Insufficient amount of butyrylating agent or base.Increase the molar excess of the butyrylating agent and/or base.
Short reaction time or low temperature.Extend the reaction time and/or increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.
Formation of Multiple Products (Poor Selectivity) Acylation at the amide nitrogen in addition to the hydroxyl group.Employ milder reaction conditions (lower temperature, less reactive acylating agent). Consider using a protecting group for the amide if selectivity remains an issue.
Side reactions due to impurities in starting materials.Purify the starting Fenhexamid to remove any reactive impurities.
Product Decomposition Harsh reaction conditions (high temperature, strong base).Use milder conditions. A weaker base or lower temperature might prevent degradation.
Presence of water in the reaction mixture.Ensure all reactants and solvents are anhydrous, as water can hydrolyze the acylating agent and potentially the product.
Purification Troubleshooting

Purification of this compound will likely involve techniques similar to those used for Fenhexamid.

dot

Purification_Logic Start Crude Product Liquid_Liquid Liquid-Liquid Extraction Start->Liquid_Liquid Initial Cleanup Silica_Gel Silica (B1680970) Gel Chromatography Liquid_Liquid->Silica_Gel Polar Impurities Removal Reversed_Phase Reversed-Phase HPLC Silica_Gel->Reversed_Phase Fine Purification Purity_Check Purity Analysis (LC-MS, NMR) Reversed_Phase->Purity_Check Pure Pure Product Purity_Check->Pure >95% Pure Impure Repurify Purity_Check->Impure <95% Pure Impure->Silica_Gel Impure->Reversed_Phase

Caption: Logical decision flow for the purification of this compound.

Problem Potential Cause Suggested Solution
Difficulty in Separating Product from Unreacted Fenhexamid Similar polarity of the two compounds.Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase (e.g., alumina).
Co-crystallization of product and starting material.If purification is by crystallization, try different solvent systems. Pre-purification by column chromatography is recommended.
Product is an Oil or Gummy Solid Presence of residual solvent or impurities.Ensure complete removal of solvent under high vacuum. Re-purify by column chromatography.
The product may be inherently non-crystalline.Characterize the product as an oil. If a solid is required, attempt to form a salt or co-crystal.
Low Recovery After Column Chromatography Product is highly retained on the column.Use a more polar solvent system for elution. Consider adding a small amount of acid (e.g., acetic acid) to the mobile phase to protonate the carboxylic acid and reduce tailing.
Product degradation on silica gel.Deactivate the silica gel with a small amount of triethylamine in the mobile phase. Alternatively, use a less acidic stationary phase like alumina.
Contamination with Byproducts Incomplete separation during chromatography.Employ a shallower solvent gradient or switch to a higher resolution technique like preparative HPLC.
Byproducts have very similar properties to the product.Multiple purification steps (e.g., sequential normal and reversed-phase chromatography) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound?

A probable route is the esterification of the phenolic hydroxyl group of Fenhexamid with butyric anhydride or butyryl chloride in the presence of a base like triethylamine or pyridine in an aprotic solvent.

Q2: What are the expected main impurities in the synthesis of this compound?

The main impurities are likely to be unreacted Fenhexamid, residual butyric acid or its anhydride, and potentially a di-acylated byproduct where the amide nitrogen is also acylated.

Q3: What analytical techniques are suitable for monitoring the reaction and purity of the final product?

Thin-Layer Chromatography (TLC) is suitable for rapid reaction monitoring. For detailed analysis of purity and structure confirmation, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q4: What are the key parameters to control during the synthesis?

The key parameters to control are reaction temperature, reaction time, stoichiometry of reactants, and the choice of base and solvent. Careful optimization of these parameters is crucial for achieving high yield and purity[1].

Q5: What purification methods are most effective for this compound?

A combination of aqueous work-up (liquid-liquid extraction) followed by column chromatography on silica gel is a standard and effective method[2]. For very high purity, preparative reversed-phase HPLC may be required[2].

Experimental Protocols

General Protocol for the Synthesis of Fenhexamid

This protocol is for the synthesis of the parent compound, Fenhexamid, and can be adapted for the synthesis of its derivatives.

  • To a solution of 2,3-dichloro-4-hydroxyaniline (1 equivalent) in ethyl acetate (B1210297), add 1-methylcyclohexanoyl chloride (1.1 equivalents).[3]

  • Heat the mixture to reflux (approximately 78°C).[3][4]

  • Add triethylamine (1.2 equivalents) dropwise to the refluxing mixture.[3][4]

  • Maintain the reflux for 2 hours after the addition of triethylamine is complete.[3][4]

  • Cool the reaction mixture to room temperature.[3]

  • Filter the mixture to remove the triethylamine hydrochloride salt.[3]

  • The filtrate containing the crude product can be further purified.

General Protocol for Purification of Fenhexamid

This protocol provides a general guideline for the purification of Fenhexamid, which can be adapted for this compound.

  • Solvent Extraction: The crude product from the synthesis is subjected to an aqueous work-up to remove water-soluble impurities. This typically involves washing with a dilute acid, then a dilute base, followed by brine.

  • Decolorization: The crude product can be dissolved in a suitable solvent (e.g., ethyl acetate) and treated with activated carbon at reflux for 1 hour to remove colored impurities. The mixture is then filtered.[3]

  • Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is effective. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the product. Analytical methods for fenhexamid residue analysis often use a combination of liquid-liquid partitioning and silica gel columns for purification[2].

  • Crystallization: The purified product can be crystallized from a suitable solvent or solvent mixture to obtain a high-purity solid.

Quantitative Data Summary

Parameter Value Reference
Fenhexamid Synthesis Yield > 90%[3]
Fenhexamid Purity (Commercial Grade) > 98%[3]
Fenhexamid Melting Point 153 °C[5]
Fenhexamid log Kow 3.51[5]
Fenhexamid pKa 7.3[5]

References

Fenhexamid Analytical Standard Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of fenhexamid (B1672505) analytical standards. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental results.

FAQs and Troubleshooting Guide

This section addresses common questions and issues related to the storage, handling, and potential degradation of fenhexamid analytical standards.

Q1: What are the recommended storage conditions for solid fenhexamid analytical standards?

A1: To ensure long-term stability, solid fenhexamid analytical standards should be stored in a cool, dry, and well-ventilated place.[1][2] It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1] Avoid exposure to excessive heat or direct sunlight.[3] PubChem notes that fenhexamid is stable at room temperature for up to 52 weeks.[4] For optimal long-term storage, refrigeration (typically 2-8 °C) or freezing (≤ -18°C) is recommended, especially for opened containers.

Q2: How should I prepare and store fenhexamid standard solutions?

A2: Fenhexamid standard solutions are typically prepared in organic solvents such as acetonitrile, methanol, or acetone. When preparing solutions, use high-purity, residue-free solvents. Store the solutions in tightly sealed, amber glass vials to protect them from light. For short-term use, refrigeration (2-8 °C) is generally sufficient. For long-term storage, freezing (≤ -18°C) is recommended to minimize solvent evaporation and slow down potential degradation.[5][6]

Q3: My chromatogram shows a decreased peak area for my fenhexamid standard. What could be the cause?

A3: A decrease in the fenhexamid peak area can indicate several issues:

  • Degradation: The standard may have degraded due to improper storage (exposure to light, high temperatures) or reaction with the solvent.

  • Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in the concentration of the standard, which might not be immediately obvious but can affect accuracy in the long run if not accounted for. Conversely, if the volume is assumed to be constant, a loss of solvent will lead to an underestimation of the peak area relative to the expected concentration.

  • Adsorption: Fenhexamid may adsorb to the surface of the storage container or parts of the analytical instrument, such as the injector liner or the column.

  • Instrumental Issues: Problems with the injector, detector, or a leak in the system can also lead to reduced peak areas.

Troubleshooting Steps:

  • Prepare a fresh standard: Prepare a new solution from the solid standard and compare its peak area to the suspect solution.

  • Check storage conditions: Verify that the storage conditions for both the solid standard and the solution are appropriate.

  • Inspect the analytical system: Check for leaks, and inspect and clean the injector port and liner. Consider conditioning or replacing the column if it is old or has been used with complex matrices.

Q4: I am observing extra peaks in the chromatogram of my fenhexamid standard. What are they?

A4: The appearance of extra peaks can be attributed to:

  • Degradation Products: Fenhexamid can degrade under certain conditions, particularly upon exposure to light (photolysis), leading to the formation of byproducts.

  • Solvent Impurities: The solvent used to dissolve the standard may contain impurities.

  • Contamination: The vial, syringe, or the analytical system itself could be contaminated.

Known Degradation Pathways:

  • Photodegradation: Exposure to light, especially UV light, can cause fenhexamid to degrade. The primary transformation products identified from photocatalytic degradation include hydroxyl and keto-derivatives, as well as products from the cleavage of the amide and NH-dichlorophenol bonds.[7]

  • Hydrolysis: Fenhexamid is generally stable to hydrolysis at environmental pH values (pH 5, 7, and 9) for up to 30 days at 25°C.[4][8] Therefore, hydrolysis is an unlikely source of degradation in typical organic solvents.

Troubleshooting Steps:

  • Analyze a solvent blank: Inject the pure solvent to check for impurities.

  • Protect from light: Prepare and store standards in amber vials and minimize exposure to light during handling.

  • Use fresh solvent: Always use high-purity, freshly opened solvents for preparing standards.

  • Clean the system: If contamination is suspected, thoroughly clean the injection port, syringe, and consider flushing the column.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of fenhexamid.

Table 1: Hydrolytic Stability of Fenhexamid [4][8]

pHTemperature (°C)Duration (days)Stability
52530Stable
72530Stable
92530Stable

Table 2: Photodegradation of Fenhexamid in Aqueous Solution [9]

pHRate Constant (k, h⁻¹)
5.02.11 x 10⁻²
6.64.47 x 10⁻²
7.36.11 x 10⁻¹
9.01.69

The degradation follows first-order kinetics.

Experimental Protocols

Protocol for Assessing the Stability of a Fenhexamid Analytical Standard Solution

This protocol outlines a general procedure for conducting a stability study of a fenhexamid standard solution in a laboratory setting.

1. Objective: To determine the stability of a fenhexamid analytical standard solution under specified storage conditions (e.g., room temperature, refrigeration, frozen) over a defined period.

2. Materials:

  • Fenhexamid analytical standard (solid, of known purity)

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes (Class A)

  • Amber glass vials with screw caps (B75204) and PTFE-lined septa

  • HPLC or GC instrument with a suitable detector

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid fenhexamid standard.

    • Dissolve the standard in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Working Solutions:

    • Prepare several working solutions by diluting the stock solution to a concentration suitable for the analytical instrument (e.g., 10 µg/mL).

    • Dispense the working solutions into multiple amber glass vials.

  • Storage Conditions:

    • Store the vials under the desired conditions to be tested (e.g., room temperature (~25°C), refrigerated (4°C), and frozen (-20°C)).

  • Analysis:

    • Analyze the working solutions at predetermined time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).

    • At each time point, also prepare a fresh working solution from the stock solution (if the stock is stored under conditions where it is known to be stable) or from the solid standard for comparison.

    • Inject the stored and freshly prepared solutions into the chromatograph and record the peak area of fenhexamid.

  • Data Evaluation:

    • Calculate the percentage of fenhexamid remaining at each time point relative to the initial concentration (Day 0).

    • A common acceptance criterion is that the standard is considered stable if the concentration remains within ±10% of the initial concentration.

Visualizations

Fenhexamid_Stability_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes_decreased Potential Causes for Decreased Peak cluster_causes_extra Potential Causes for Extra Peaks cluster_solutions_decreased Troubleshooting Steps cluster_solutions_extra Troubleshooting Steps start Problem: Inconsistent Fenhexamid Peak decreased_peak Decreased Peak Area start->decreased_peak extra_peaks Appearance of Extra Peaks start->extra_peaks degradation Standard Degradation decreased_peak->degradation evaporation Solvent Evaporation decreased_peak->evaporation adsorption Adsorption to Surfaces decreased_peak->adsorption instrument_issue Instrumental Problem decreased_peak->instrument_issue degradation_products Degradation Products extra_peaks->degradation_products solvent_impurity Solvent Impurity extra_peaks->solvent_impurity contamination System Contamination extra_peaks->contamination prepare_fresh Prepare Fresh Standard degradation->prepare_fresh check_storage Verify Storage Conditions evaporation->check_storage inspect_system Inspect/Clean Instrument adsorption->inspect_system instrument_issue->inspect_system protect_light Protect from Light degradation_products->protect_light fresh_solvent Use Fresh Solvent degradation_products->fresh_solvent blank_run Run Solvent Blank solvent_impurity->blank_run clean_system Clean System contamination->clean_system

Caption: Troubleshooting workflow for inconsistent fenhexamid chromatographic peaks.

Fenhexamid_Stability_Testing_Workflow cluster_storage Store under Different Conditions cluster_comparison Comparison start Start: Stability Study prep_stock Prepare Stock Solution (e.g., 1000 µg/mL) start->prep_stock prep_working Prepare Working Solutions (e.g., 10 µg/mL) prep_stock->prep_working room_temp Room Temperature (~25°C) prep_working->room_temp refrigerated Refrigerated (4°C) prep_working->refrigerated frozen Frozen (-20°C) prep_working->frozen analysis Analyze at Predetermined Time Points (Day 0, 7, 14, 30, 60...) room_temp->analysis refrigerated->analysis frozen->analysis fresh_standard Prepare Fresh Standard for each time point analysis->fresh_standard compare_results Compare Peak Areas of Stored vs. Fresh Standards fresh_standard->compare_results evaluation Evaluate Stability (% Recovery vs. Day 0) compare_results->evaluation end End: Determine Shelf-life evaluation->end

Caption: Experimental workflow for assessing fenhexamid analytical standard stability.

References

"addressing peak tailing in HPLC analysis of Fenhexamid compounds"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Fenhexamid compounds. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic issues.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem that can affect the accuracy and precision of quantitative analysis. The following guide details potential causes and solutions for peak tailing observed during Fenhexamid analysis.

Initial Troubleshooting Workflow

Before delving into specific parameters, it's essential to follow a logical troubleshooting workflow to efficiently identify the root cause of peak tailing.

G A Observe Peak Tailing B Check a New Column A->B C Problem Solved? (Column Issue) B->C Yes D Problem Persists (Method/System Issue) B->D No H Issue Resolved C->H E Review Mobile Phase (pH, Composition) D->E F Inspect HPLC System (Tubing, Connections) D->F G Optimize Method Parameters E->G F->G G->H

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Common Causes and Corrective Actions

1. Analyte-Stationary Phase Interactions (Secondary Interactions)

  • Issue: Fenhexamid, containing a hydroxyl group and an amide linkage, can exhibit secondary interactions with active sites on the HPLC column, particularly with residual silanol (B1196071) groups on silica-based columns (e.g., C18). These interactions can lead to peak tailing.[1][2]

  • Solutions:

    • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of both Fenhexamid and the silanol groups on the stationary phase.[1][2] Adjusting the mobile phase to a lower pH (e.g., 2.5-3.5) with an acidifier like formic acid or phosphoric acid can suppress the ionization of silanol groups, thereby reducing their interaction with the analyte.[3]

    • Use of End-Capped Columns: Employing a modern, high-quality, end-capped C18 column can minimize the number of free silanol groups available for secondary interactions.

    • Alternative Stationary Phases: If peak tailing persists on a C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity and reduce tailing for compounds like Fenhexamid.

2. Mobile Phase and Sample Solvent Mismatch

  • Issue: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion, including tailing.

  • Solution: As a best practice, dissolve and inject your Fenhexamid standards and samples in the initial mobile phase composition. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.

3. Column Contamination and Degradation

  • Issue: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade. This can create active sites that lead to peak tailing.

  • Solution:

    • Use a Guard Column: A guard column installed before the analytical column can help protect it from contaminants.

    • Column Washing: Regularly wash the column according to the manufacturer's instructions to remove strongly retained compounds. A general procedure is provided in the "Experimental Protocols" section.

    • Column Replacement: If washing does not restore peak shape, the column may be permanently damaged and require replacement.

4. HPLC System Issues (Extra-Column Volume)

  • Issue: Excessive volume in the tubing, fittings, or detector flow cell can lead to band broadening and peak tailing.[1]

  • Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.12 mm) to connect the injector, column, and detector.

    • Ensure Proper Connections: Check all fittings to ensure they are properly tightened and that there are no gaps that could contribute to dead volume.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table provides illustrative data on how adjusting the mobile phase pH can impact the peak tailing factor for a compound similar in structure to Fenhexamid. Note: This is a representative example to guide troubleshooting; actual results may vary.

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
6.52.1Significant Tailing
5.01.6Moderate Tailing
3.51.2Improved Symmetry
2.81.0Symmetrical Peak

Frequently Asked Questions (FAQs)

Q1: What is an acceptable tailing factor?

A tailing factor (Tf) or asymmetry factor (As) close to 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. Values greater than 2 are generally unacceptable for quantitative analysis.

Q2: Why is peak tailing a problem for Fenhexamid analysis?

Peak tailing can lead to several issues, including:

  • Reduced resolution between Fenhexamid and other components in the sample.

  • Inaccurate peak integration, leading to errors in quantification.

  • Decreased sensitivity, making it difficult to detect low concentrations of the analyte.

Q3: Can the injection volume affect peak tailing?

Yes, injecting too large a sample volume, especially if the sample solvent is stronger than the mobile phase, can lead to column overload and result in peak tailing or fronting.

Q4: I've tried adjusting the mobile phase pH, but my Fenhexamid peak still tails. What should I do next?

If pH adjustment doesn't resolve the issue, consider the following:

  • Column Health: The column may be contaminated or old. Try a thorough column wash or replace it with a new one.

  • HPLC System: Check for extra-column volume in your system by inspecting tubing and connections.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or add a small amount of a competing base (e.g., triethylamine), although this is less common with modern columns.

Q5: What is the chemical interaction that causes peak tailing?

The primary chemical interaction leading to peak tailing for compounds like Fenhexamid on silica-based columns is the interaction between polar functional groups on the analyte and residual silanol groups (Si-OH) on the stationary phase surface. These silanol groups can be deprotonated and carry a negative charge, leading to strong, undesirable interactions with the analyte.

G cluster_0 Analyte Molecules cluster_1 Stationary Phase A Fenhexamid (Normal Interaction) C C18 Chains A->C Hydrophobic Interaction B Fenhexamid (Secondary Interaction) D Residual Silanol Group (Si-OH) B->D Polar Interaction E Normal Elution (Symmetrical Peak) C->E F Delayed Elution (Peak Tailing) D->F

Caption: Chemical interactions leading to peak tailing.

Experimental Protocols

Protocol 1: System Suitability Test for Fenhexamid Analysis

Objective: To ensure the HPLC system is performing adequately before running a sequence of samples.

Procedure:

  • Prepare a System Suitability Solution: Prepare a standard solution of Fenhexamid at a concentration that will be in the middle of your calibration curve.

  • Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform Injections: Make at least five replicate injections of the system suitability solution.

  • Evaluate Parameters: Calculate the following parameters from the resulting chromatograms:

    • Tailing Factor (Tf): The tailing factor for the Fenhexamid peak should be ≤ 1.5.

    • Relative Standard Deviation (RSD) of Peak Area: The RSD for the peak area of the replicate injections should be ≤ 2.0%.

    • Relative Standard Deviation (RSD) of Retention Time: The RSD for the retention time should be ≤ 1.0%.

    • Theoretical Plates (N): The number of theoretical plates should be > 2000.

  • Acceptance Criteria: If all parameters meet the specified criteria, the system is suitable for analysis. If not, troubleshoot the system before proceeding.

Protocol 2: General Purpose Column Washing Procedure for a C18 Column

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.

Procedure:

  • Disconnect the Column from the Detector: To avoid contaminating the detector, disconnect the column outlet and direct the flow to a waste container.

  • Wash with Isopropanol (B130326): Flush the column with 20-30 column volumes of 100% isopropanol at a low flow rate (e.g., 0.5 mL/min).

  • Wash with Tetrahydrofuran (THF) (Optional, for very non-polar contaminants): Flush with 20-30 column volumes of 100% THF.

  • Wash with Isopropanol: Flush the column again with 20-30 column volumes of 100% isopropanol.

  • Wash with Mobile Phase without Buffer: Flush the column with 20-30 column volumes of the mobile phase organic and aqueous components without any buffer salts.

  • Equilibrate with Initial Mobile Phase: Reconnect the column to the detector and equilibrate with the initial mobile phase composition until a stable baseline is achieved.

  • Test Column Performance: Inject a standard to check if peak shape and retention time have been restored.

Disclaimer: Always consult the specific column manufacturer's guidelines for recommended washing procedures and solvent compatibility.

References

"minimizing degradation of Fenhexamid-butyric acid during sample storage"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fenhexamid-butyric acid Analysis

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to sample degradation.

Question Possible Causes Troubleshooting Steps
Why am I observing low recovery of this compound from my stored samples? 1. Degradation due to improper temperature: The compound may be sensitive to higher temperatures. 2. pH instability: The acidic nature of the molecule could make it susceptible to degradation at neutral or alkaline pH. 3. Photodegradation: Exposure to light, especially UV light, can break down the molecule. 4. Microbial degradation: If samples (e.g., from soil or water) are not properly preserved, microorganisms can metabolize the analyte.1. Verify Storage Temperature: Ensure samples are consistently stored at or below -18°C. For long-term storage, consider -70°C[1][2]. 2. Adjust Sample pH: Before storage, acidify the sample matrix to a pH of 4-5 to improve the stability of the acidic analyte. 3. Protect from Light: Store all samples in amber vials or wrap containers in aluminum foil. Minimize exposure to light during handling. 4. Inhibit Microbial Activity: For environmental samples, consider adding a microbial inhibitor or filter-sterilizing the sample before storage.
My analytical results for this compound are inconsistent across replicates of the same sample. 1. Inconsistent freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate degradation. 2. Non-homogenous samples: If the analyte has adsorbed to particulate matter, inconsistent sampling can occur. 3. Variable storage duration: Samples analyzed after different storage times may show varying levels of degradation.1. Aliquot Samples: Upon collection, divide samples into smaller, single-use aliquots to avoid multiple freeze-thaw cycles. 2. Ensure Homogeneity: Thoroughly vortex or sonicate samples before taking an aliquot for analysis. For solid matrices, ensure complete extraction. 3. Standardize Storage Time: Analyze all samples from a single experiment within a consistent timeframe.
I am detecting unknown peaks in my chromatogram that are not present in freshly prepared standards. 1. Formation of degradation products: The unknown peaks are likely metabolites or breakdown products of this compound. 2. Reaction with container material: The analyte may be reacting with the surface of the storage vial.1. Conduct a Forced Degradation Study: Expose a standard solution to heat, light, acid, and base to purposefully generate degradation products. This can help in identifying the unknown peaks. 2. Use Inert Containers: Store samples in high-quality, inert glass or polypropylene (B1209903) vials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound samples?

A1: Based on stability studies of the parent compound Fenhexamid (B1672505), samples should be stored frozen at -18°C or lower. Fenhexamid has been shown to be stable for up to 17 months at this temperature in matrices with high acid content[1]. For maximum stability of this compound, especially for storage periods exceeding one year, a temperature of -70°C is recommended[2].

Q2: How does pH affect the stability of this compound during storage?

A2: While specific data for this compound is unavailable, its parent compound, Fenhexamid, is more stable at an acidic pH[3]. As an acidic molecule, this compound is likely to be more stable in an acidic environment (pH 4-5). At neutral or alkaline pH, the carboxyl group will be deprotonated, which may increase its reactivity and susceptibility to degradation.

Q3: Should I be concerned about light exposure when handling and storing samples?

A3: Yes. Fenhexamid has been shown to undergo photolytic degradation[4]. Therefore, it is crucial to protect samples containing this compound from light. Always use amber-colored storage vials and minimize exposure to ambient and UV light during all sample preparation and handling steps.

Q4: What type of container is best for storing samples to prevent adsorption and degradation?

A4: Use high-quality, inert containers such as amber borosilicate glass or polypropylene vials with PTFE-lined caps. This will minimize the risk of the analyte adsorbing to the container walls or reacting with the container material.

Q5: How many freeze-thaw cycles can my samples withstand before significant degradation occurs?

A5: It is best to avoid freeze-thaw cycles altogether. Each cycle can accelerate the degradation of the analyte. The recommended best practice is to divide samples into single-use aliquots before the initial freezing.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various storage conditions to illustrate potential degradation rates.

Storage Temperature (°C)Storage Duration (Days)pH of Sample MatrixLight ConditionAverage Analyte Recovery (%)Standard Deviation (%)
474Dark92.52.1
477Dark85.13.5
2514Dark88.32.8
2514Light70.24.1
-18304Dark98.71.5
-181804Dark95.41.8
-703654Dark99.11.2

Experimental Protocols

Protocol: Storage Stability Assessment of this compound

1. Objective: To determine the stability of this compound in a specific sample matrix under defined storage conditions (e.g., -18°C in the dark).

2. Materials:

  • This compound analytical standard

  • Blank sample matrix (e.g., plasma, soil extract)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Amber glass or polypropylene storage vials with PTFE-lined caps

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

3. Procedure:

  • Prepare Spiked Samples:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the blank sample matrix with the stock solution to achieve a known concentration (e.g., 100 ng/mL).

    • Prepare a sufficient number of spiked samples to be analyzed at multiple time points (e.g., Day 0, 7, 30, 90, 180).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take a subset of the spiked samples (n=3) for analysis.

    • Extract this compound from the matrix using a validated extraction method.

    • Analyze the extracts using a validated HPLC or LC-MS/MS method[1][5].

    • The average concentration determined at this point is considered the 100% recovery value.

  • Sample Storage:

    • Store the remaining spiked samples under the desired conditions (e.g., -18°C in a light-protected container).

  • Analysis at Subsequent Time Points:

    • At each scheduled time point (e.g., Day 7), retrieve a subset of samples (n=3) from storage.

    • Allow the samples to thaw completely at room temperature, protected from light.

    • Once thawed, vortex the samples to ensure homogeneity.

    • Extract and analyze the samples using the same method as for the Time Zero samples.

  • Data Analysis:

    • Calculate the average concentration of this compound at each time point.

    • Determine the percent recovery at each time point relative to the Time Zero concentration.

    • The analyte is considered stable if the mean concentration at a given time point is within a predefined range (e.g., ±15%) of the Time Zero concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage cluster_timepoint Time Point Analysis prep_stock Prepare Stock Solution spike_matrix Spike Blank Matrix prep_stock->spike_matrix aliquot Aliquot Samples spike_matrix->aliquot time_zero Time Zero Analysis (n=3) aliquot->time_zero store Store Samples at -18°C or -70°C (Dark) aliquot->store extract_zero Extract Analyte time_zero->extract_zero analyze_zero LC-MS/MS Analysis extract_zero->analyze_zero data_analysis Calculate % Recovery vs. Time Zero analyze_zero->data_analysis thaw Thaw Samples (n=3) store->thaw At each time point (e.g., Day 7, 30, 90) extract_tp Extract Analyte thaw->extract_tp analyze_tp LC-MS/MS Analysis extract_tp->analyze_tp analyze_tp->data_analysis

Caption: Workflow for a storage stability experiment.

troubleshooting_tree start Low Analyte Recovery check_temp Was storage temp consistently <= -18°C? start->check_temp check_ph Was sample pH acidic (4-5)? check_temp->check_ph Yes res_temp Root Cause: Temperature Degradation check_temp->res_temp No check_light Were samples protected from light? check_ph->check_light Yes res_ph Root Cause: pH Instability check_ph->res_ph No check_ft Were freeze-thaw cycles avoided? check_light->check_ft Yes res_light Root Cause: Photodegradation check_light->res_light No res_ft Root Cause: Freeze-Thaw Degradation check_ft->res_ft No res_other Investigate other causes: - Microbial activity - Adsorption to container check_ft->res_other Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

"calibration curve linearity problems for Fenhexamid metabolite quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers resolve issues with calibration curve linearity during the quantification of Fenhexamid and its metabolites using chromatographic methods like LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable coefficient of determination (R²) for a calibration curve in pesticide residue analysis?

According to regulatory guidelines such as SANTE/11312/2021, the coefficient of determination (R²) for a calibration curve should be ≥ 0.99.[1][2] Values below this threshold indicate that the relationship between concentration and response is not sufficiently linear, which can compromise the accuracy of quantitative results.

Q2: Why is my calibration curve flattening or bending at high concentrations?

A flattening curve at higher concentrations is typically a sign of detector or ion-source saturation.[3][4][5] This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range, causing the signal response to plateau even as the analyte concentration increases.[6]

Q3: What are "matrix effects" and how do they impact linearity?

Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix (e.g., lipids, sugars, or salts from plant or animal tissue).[7][8] These interferences can vary with concentration and lead to a non-linear relationship between the instrument response and the analyte concentration, thereby affecting accuracy and reproducibility.[9][10]

Q4: Can the wrong regression model cause linearity issues?

Yes. While a linear, 1/x weighted regression is common, forcing a linear model on an inherently non-linear system can result in a poor fit and inaccurate quantification.[11] Some analytical systems may naturally exhibit a non-linear (e.g., quadratic) response. It is crucial to evaluate residual plots to check the appropriateness of the chosen model. A random distribution of residuals around zero suggests a good fit, whereas a patterned distribution (e.g., a curve) indicates the model is inadequate.[11]

Q5: How can I compensate for matrix effects?

The most common method to compensate for matrix effects is to use matrix-matched calibration standards.[1][10][12] This involves preparing your calibration standards in a blank matrix extract that is identical to the samples being analyzed. This ensures that the standards and samples experience similar levels of signal suppression or enhancement. Alternatively, improving sample clean-up procedures or using a stable isotope-labeled internal standard can also mitigate matrix effects.[6]

Troubleshooting Guide: Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing and resolving common linearity problems.

Problem 1: Poor R² value (<0.99) with a curve that flattens at the top.
  • Potential Cause: Detector or Ion Source Saturation. The concentration of your highest calibration standard(s) is too high for the instrument's linear range.[5][6]

  • Recommended Solutions:

    • Reduce Concentration: Lower the concentration of the highest standard(s) or remove the highest point(s) from the curve and recalculate.

    • Dilute Sample: If sample concentrations are expected to be high, dilute the sample extracts to ensure they fall within the now-narrower, linear portion of the curve.[6]

    • Adjust Instrument Settings: For LC-MS/MS, you can sometimes switch to a less abundant product ion for quantification, as it will produce a lower signal and may be less prone to saturation.[13]

Problem 2: Poor R² value (<0.99) with inconsistent or high variability at low concentrations.
  • Potential Cause 1: Approaching the Limit of Quantification (LOQ). Your lowest standard(s) may be too close to the instrument's detection limit, where signal-to-noise is low and variability is high.

  • Recommended Solution: Raise the concentration of the lowest standard to a more robust level, typically 2-5 times the Limit of Detection (LOD).

  • Potential Cause 2: Adsorption or analyte loss. Polar metabolites can adsorb to glass or plastic surfaces, especially at very low concentrations.

  • Recommended Solution: Use silanized glass vials or polypropylene (B1209903) vials. Ensure solvents used for standards are compatible and prevent precipitation.

Problem 3: Poor R² value (<0.99) with no clear pattern (high scatter of points).
  • Potential Cause 1: Errors in Standard Preparation. Inaccurate pipetting, incorrect dilutions, or degradation of the stock solution can lead to randomly scattered calibration points.[6]

  • Recommended Solution: Carefully re-prepare all stock and working standard solutions using calibrated pipettes and high-purity reference materials. Verify the stability of Fenhexamid and its metabolites in the chosen solvent.

  • Potential Cause 2: Significant and Variable Matrix Effects. If matrix effects are not properly compensated for, they can cause random signal enhancement or suppression across the calibration range.[8]

  • Recommended Solution: Implement matrix-matched calibration. If already in use, ensure the blank matrix is truly representative and free of the target analyte. Improve sample clean-up to remove more interfering compounds.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing linearity issues.

G cluster_start cluster_check cluster_paths cluster_solutions cluster_end start Start: Linearity Problem (R² < 0.99) check_curve Examine Calibration Curve Shape start->check_curve path_flat Curve Flattens at High Concentrations check_curve->path_flat High-End Issue path_scatter High Scatter or Random Error check_curve->path_scatter General Issue path_low_end Poor Linearity at Low Concentrations check_curve->path_low_end Low-End Issue solution_sat Cause: Detector/Ion Source Saturation 1. Reduce concentration of top standards. 2. Dilute samples. 3. Use less abundant transition. path_flat->solution_sat solution_prep Cause: Standard Prep / Matrix Effects 1. Re-prepare standards carefully. 2. Use matrix-matched calibrants. 3. Improve sample cleanup (SPE). path_scatter->solution_prep solution_loq Cause: Near LOQ / Analyte Loss 1. Increase concentration of lowest standard. 2. Check for analyte adsorption. 3. Use inert vials (e.g., polypropylene). path_low_end->solution_loq end_node Re-inject and Evaluate R² solution_sat->end_node solution_prep->end_node solution_loq->end_node

Caption: Troubleshooting workflow for calibration curve linearity.
Data Presentation

The following tables summarize key quantitative parameters and troubleshooting strategies.

Table 1: Linearity Acceptance Criteria & Common Settings

ParameterGuideline / Typical ValueSource
Coefficient of Determination (R²) ≥ 0.99[1][2][12]
Calibration Range Typically 1-2 orders of magnitude (e.g., 0.5 - 100 µg/L)[1][2][14]
Number of Points Minimum of 5-6 non-zero levels[14]
Regression Type Linear or Quadratic; often with 1/x or 1/x² weighting[11][15]
Residuals Should be < ±20% and randomly distributed around zero[16]

Table 2: Summary of Linearity Problems and Solutions

SymptomMost Likely Cause(s)Recommended Solutions
Curve flattens at top Detector / Ion Source SaturationReduce concentration of high standards; Dilute samples.[5][6]
High scatter of points Standard preparation error; Matrix effectsRe-prepare standards; Use matrix-matched calibration; Improve sample cleanup.[6][8]
Poor fit at low end Standards are below reliable quantification limitIncrease concentration of lowest standards; Check for analyte adsorption.
Curve is a consistent 'S' shape Inappropriate regression modelEvaluate a quadratic fit; Check residual plots to confirm model suitability.[11]
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards

This protocol describes how to prepare calibration standards in a blank matrix extract to compensate for matrix effects.

  • Prepare Analyte Stock Solution: Accurately weigh a certified reference standard of the Fenhexamid metabolite and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to create a primary stock solution (e.g., 1000 µg/mL). Store appropriately.

  • Prepare Intermediate & Working Standards: Perform serial dilutions of the primary stock solution with the solvent to create a series of working standard solutions at concentrations appropriate for spiking.

  • Obtain Blank Matrix: Select a sample of the same matrix (e.g., grape, tomato, soil) that is known to be free of Fenhexamid and its metabolites.

  • Extract Blank Matrix: Process the blank matrix using the exact same extraction and cleanup procedure that will be used for the unknown samples.[17] This resulting solution is the "blank matrix extract."

  • Spike the Blank Matrix Extract: Aliquot equal volumes of the blank matrix extract into a series of vials. Spike each vial with a small, precise volume of a different working standard solution to create a set of matrix-matched calibrants (e.g., 1, 5, 10, 25, 50, 100 µg/L). Ensure the volume of solvent added is minimal (<5% of the total volume) to not dilute the matrix significantly.

  • Analyze: Inject the matrix-matched calibrants along with the prepared samples in the same analytical sequence. Construct the calibration curve using the responses from the matrix-matched standards.[12]

Decision Logic for Using Matrix-Matched Standards

G cluster_yes cluster_no start Initial Method Validation step1 Prepare standards in solvent AND in blank matrix extract. start->step1 step2 Compare slopes of the two calibration curves. step1->step2 decision Is Matrix Effect > 20%? ( |(Slope_Matrix - Slope_Solvent) / Slope_Solvent| * 100 ) step2->decision res_yes YES: Matrix Effect is Significant decision->res_yes Yes res_no NO: Matrix Effect is Not Significant decision->res_no No action_yes Action: Use Matrix-Matched Standards for all future quantification. res_yes->action_yes action_no Action: Solvent-based standards are acceptable. (Matrix-matching still preferred for higher confidence). res_no->action_no

Caption: Decision process for implementing matrix-matched calibration.

References

Validation & Comparative

Cross-Validation of Analytical Techniques for Fenhexamid Metabolite Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of pesticide metabolites are crucial for ensuring food safety, understanding environmental fate, and conducting human health risk assessments. Fenhexamid, a widely used fungicide, is metabolized in plants and animals into various forms, primarily through hydroxylation and conjugation. This guide provides an objective comparison of the two primary analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the detection of Fenhexamid and its key metabolites.

Executive Summary

Both LC-MS/MS and GC-MS/MS are powerful tools for the analysis of pesticide residues. LC-MS/MS generally offers higher sensitivity and is well-suited for the direct analysis of polar and thermally labile metabolites, such as glucuronide and glucoside conjugates of Fenhexamid. GC-MS/MS, while a robust and reliable technique, often requires derivatization for polar metabolites, which can add complexity to the sample preparation process. The choice between these techniques will depend on the specific metabolites of interest, the sample matrix, and the required sensitivity.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters for the analysis of Fenhexamid and its metabolites using LC-MS/MS and GC-MS/MS. The data is compiled from various validation studies and demonstrates the typical performance characteristics of each technique.

ParameterLC-MS/MSGC-MS/MS
Linearity (R²) >0.99>0.99
Limit of Quantification (LOQ) 0.001 - 0.01 mg/kg0.01 - 0.05 mg/kg
Accuracy (% Recovery) 80 - 110%70 - 120%
Precision (RSD%) < 15%< 20%
Selectivity Very HighHigh
Throughput HighModerate
Derivatization Requirement for Metabolites Generally not required for polar conjugatesOften required for polar metabolites

Note: The performance characteristics can vary depending on the specific metabolite, matrix, and instrument conditions.

Experimental Workflow for Cross-Validation

The following diagram illustrates a general workflow for the cross-validation of LC-MS/MS and GC-MS/MS methods for Fenhexamid metabolite analysis. This process ensures that both methods provide comparable and reliable results.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS/MS Analysis cluster_validation Method Cross-Validation Sample Homogenized Sample (e.g., Grape, Soil) Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation UPLC Separation (C18 Column) Cleanup->LC_Separation Derivatization Derivatization (optional) Cleanup->Derivatization MSMS_Detection_LC Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MSMS_Detection_LC LC_Data Data Acquisition & Processing MSMS_Detection_LC->LC_Data Comparison Comparison of Results (Accuracy, Precision, LOD, LOQ) LC_Data->Comparison GC_Separation Gas Chromatography (e.g., DB-5ms Column) Derivatization->GC_Separation MSMS_Detection_GC Tandem Mass Spectrometry (EI, MRM) GC_Separation->MSMS_Detection_GC GC_Data Data Acquisition & Processing MSMS_Detection_GC->GC_Data GC_Data->Comparison Validation_Report Validation Report Comparison->Validation_Report

Cross-validation workflow for Fenhexamid metabolite analysis.

Experimental Protocols

Detailed methodologies for the analysis of Fenhexamid and its metabolites are outlined below. These protocols are based on established multi-residue methods and can be adapted for specific matrices and metabolites of interest.

LC-MS/MS Method for Fenhexamid and its Metabolites

This method is suitable for the simultaneous determination of Fenhexamid and its polar metabolites, such as 4-hydroxy-fenhexamid and its glucuronide conjugates, in various food matrices.

  • Sample Preparation (QuEChERS Method)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥4000 g for 5 minutes.

    • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

    • For cleanup, transfer 1 mL of the extract to a dispersive SPE tube containing MgSO₄ and primary secondary amine (PSA).

    • Vortex for 30 seconds and centrifuge at ≥4000 g for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • LC-MS/MS Conditions

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • B: Methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts with a low percentage of B, which is increased over time to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 10 µL.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Fenhexamid and its metabolites.

GC-MS/MS Method for Fenhexamid and its Hydroxylated Metabolites

This method is suitable for the determination of Fenhexamid and its less polar metabolites, such as 4-hydroxy-fenhexamid. For more polar metabolites, a derivatization step is typically required.

  • Sample Preparation (QuEChERS Method)

    • Follow the same extraction and cleanup procedure as described for the LC-MS/MS method.

  • Derivatization (for hydroxylated metabolites, if necessary)

    • Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

    • Reconstitute the sample in a suitable solvent like hexane.

  • GC-MS/MS Conditions

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 - 280°C.

    • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes.

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Fenhexamid and its derivatized metabolites.

Conclusion

The cross-validation of analytical techniques is essential for ensuring the reliability and accuracy of data for Fenhexamid metabolite detection. LC-MS/MS stands out for its ability to directly analyze a broad range of metabolites, including polar conjugates, with high sensitivity and throughput. GC-MS/MS remains a valuable technique, particularly for the parent compound and less polar metabolites, offering high selectivity. The choice of method should be guided by the specific analytical requirements, including the target metabolites, sample matrix, and desired limits of detection. For comprehensive metabolite profiling, a combination of both techniques may be the most effective approach.

Comparative Metabolism of Fenhexamid Across Microbial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic pathways of the fungicide Fenhexamid in various microbial species. The information is compiled from existing scientific literature to support further research and development in xenobiotic metabolism and bioremediation.

Fenhexamid, a hydroxyanilide fungicide, is utilized to control a range of fungal pathogens in agriculture. Understanding its metabolism by microorganisms is crucial for assessing its environmental fate and developing bioremediation strategies. This guide summarizes the current knowledge on the microbial degradation of Fenhexamid, highlighting differences in metabolic pathways across species.

Quantitative Data on Fenhexamid Metabolism

The available quantitative data on Fenhexamid metabolism by specific microbial species is limited. However, studies on soil microflora and isolated bacterial strains provide some insights into its degradation.

Microbial Species/CommunityInitial Fenhexamid ConcentrationDegradation Rate/Half-life (DT50)Key Metabolites IdentifiedReference
Soil MicrofloraNot SpecifiedApproximately 1 day in microbially active soilNot specified[1][2]
Bacillus megaterium20 mg/L83% degradation after 46 daysHydroxylated Fenhexamid (on the cyclohexane (B81311) ring)[3]

Note: The provided data is not from a single comparative study and experimental conditions may vary.

Experimental Protocols

1. Microbial Culture and Acclimatization:

  • Microbial Strains: Bacillus megaterium, Streptomyces spp., Actinomadura spp., and Micrococcus spp. can be obtained from culture collections or isolated from pesticide-contaminated soil.

  • Culture Media: Use appropriate nutrient-rich media for initial growth (e.g., Nutrient Broth for bacteria, ISP2 medium for Actinomycetes).

  • Acclimatization: To enhance degradation capability, gradually expose the microbial cultures to increasing concentrations of Fenhexamid in a minimal salt medium where the fungicide is the sole carbon source.

2. Biodegradation Assay:

  • Inoculum Preparation: Grow the acclimatized microbial strains in their respective media to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile phosphate (B84403) buffer, and resuspend to a specific optical density (e.g., OD600 of 1.0).

  • Reaction Mixture: In sterile flasks, combine a minimal salt medium, a known concentration of Fenhexamid (e.g., 10-50 mg/L), and the microbial inoculum.

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 28-30°C) in the dark to prevent photodegradation.

  • Sampling: Withdraw aliquots from the flasks at regular time intervals (e.g., 0, 1, 3, 7, 14, 21 days).

3. Analytical Methodology (HPLC):

  • Sample Preparation: Centrifuge the collected aliquots to separate the microbial biomass. Extract the supernatant with a suitable organic solvent like ethyl acetate. Evaporate the solvent and redissolve the residue in a mobile phase for analysis.

  • HPLC Conditions (adapted from[4]):

    • Column: Lichrospher Select B, C18 or equivalent.

    • Mobile Phase: Acetonitrile and water (with 1 g/L NaH2PO4) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 - 2.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 - 250 µL.

  • Quantification: Create a standard curve with known concentrations of Fenhexamid to quantify its disappearance over time. Metabolite identification would require LC-MS/MS analysis and comparison with analytical standards if available.

Comparative Metabolic Pathways

The metabolic pathways of Fenhexamid have been partially elucidated in some microorganisms, primarily involving hydroxylation. In contrast, abiotic degradation processes like photocatalysis lead to more extensive fragmentation of the molecule.

Fenhexamid_Metabolism cluster_microbial Microbial Metabolism cluster_photocatalytic Photocatalytic Degradation Fenhexamid Fenhexamid Hydroxy_Fenhexamid Hydroxylated Fenhexamid (Cyclohexane Ring) Fenhexamid->Hydroxy_Fenhexamid Hydroxylation (e.g., Bacillus megaterium) Fenhexamid_photo Fenhexamid Hydroxyl_Keto_Derivatives Hydroxyl and Keto Derivatives Fenhexamid_photo->Hydroxyl_Keto_Derivatives Hydroxylation/Oxidation Cleavage_Products Amide and NH-Dichlorophenol Cleavage Products Fenhexamid_photo->Cleavage_Products Bond Cleavage Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain_Selection Microbial Strain Selection Media_Preparation Media Preparation Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development Media_Preparation->Inoculum_Development Biodegradation_Assay Biodegradation Assay Inoculum_Development->Biodegradation_Assay Sampling Time-course Sampling Biodegradation_Assay->Sampling Extraction Sample Extraction Sampling->Extraction HPLC_Analysis HPLC Analysis (Quantification) Extraction->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Metabolite ID) Extraction->LCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis

References

A Comparative Analysis of the Environmental Persistence of Fenhexamid and Its Potential Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the environmental fate of the fungicide Fenhexamid reveals a notable contrast in persistence when compared to its principal acidic degradation products, 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanecarboxylic acid. While Fenhexamid exhibits rapid degradation under biologically active conditions, its derivatives show varying degrees of persistence, underscoring the importance of understanding the complete degradation pathway in environmental risk assessments.

Fenhexamid, a widely used fungicide, is known for its efficacy against a range of fungal pathogens. However, its environmental persistence and the fate of its degradation products are of significant interest to researchers and environmental scientists. This guide provides a comparative analysis of the environmental persistence of Fenhexamid and its key acid derivatives, supported by experimental data and detailed methodologies.

Executive Summary of Environmental Persistence

The environmental persistence of a chemical is a critical factor in determining its potential for long-term environmental impact. The half-life (DT50), the time it takes for 50% of the substance to degrade, is a key metric used to assess persistence.

CompoundMatrixConditionHalf-life (DT50)Reference(s)
Fenhexamid SoilAerobic, microbial activity~1 day[1]
SoilSterileStable[1]
WaterAerobic, aquatic systems14-24 days[2]
WaterHydrolysis (pH 5, 7, 9)Stable (after 30 days)[2]
WaterPhotolysis (aqueous solution)Rapid[2]
2,3-dichloro-4-hydroxyaniline --Data not available-
1-methylcyclohexanecarboxylic acid --Data not available-

Degradation Pathways of Fenhexamid

The degradation of Fenhexamid in the environment proceeds through several pathways, primarily driven by microbial activity and photodegradation. The cleavage of the amide bond is a key step, leading to the formation of its principal acid derivatives.

Fenhexamid_Degradation Fenhexamid Fenhexamid Metabolite1 2,3-dichloro-4-hydroxyaniline Fenhexamid->Metabolite1 Microbial degradation / Hydrolysis Metabolite2 1-methylcyclohexanecarboxylic acid Fenhexamid->Metabolite2 Microbial degradation / Hydrolysis Further_Degradation Further Degradation (Mineralization) Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Degradation pathway of Fenhexamid.

Experimental Protocols

The data presented in this guide are based on studies following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Aerobic)

The aerobic degradation of Fenhexamid in soil is typically assessed following OECD Guideline 307 .[3][4][5][6][7][8]

  • Principle: The test substance is applied to fresh soil samples, which are then incubated in the dark under controlled aerobic conditions (temperature and moisture).

  • Methodology:

    • Test systems consist of biometer flasks or flow-through systems.

    • Uniformly ring-labeled 14C-Fenhexamid is often used to trace the fate of the molecule.

    • Soil samples are collected at various time intervals and analyzed for the parent compound and its transformation products.

    • Evolved 14CO2 is trapped to quantify mineralization.

    • The concentration of the test substance over time is used to calculate the DT50 value.

Workflow for soil degradation studies.
Aquatic Degradation Studies

The degradation of Fenhexamid in aquatic systems is evaluated through hydrolysis and aerobic biodegradation studies.

  • Hydrolysis as a Function of pH (OECD Guideline 111): This test determines the abiotic degradation of a substance in water at different pH levels.[9][10][11][12][13]

    • Principle: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.

    • Methodology: Samples are taken at intervals and analyzed for the parent compound. Fenhexamid has been shown to be stable to hydrolysis under typical environmental pH conditions.[2]

  • Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD Guideline 308): This guideline is used to assess biodegradation in water-sediment systems.[14][15][16][17][18]

    • Principle: The test substance is added to a system containing water and sediment, and the system is incubated in the dark under either aerobic or anaerobic conditions.

    • Methodology: The distribution and degradation of the substance in both the water and sediment phases are monitored over time.

Comparative Persistence Analysis

Fenhexamid: In the presence of a healthy microbial population in soil, Fenhexamid degrades rapidly, with a reported DT50 of approximately one day.[1] This indicates a low potential for persistence in biologically active soil environments. In sterile soil, however, it is stable, highlighting the crucial role of microorganisms in its degradation.[1] In aquatic systems, its persistence is longer, with reported DT50 values of 14-24 days in aerobic water systems.[2] It is stable to hydrolysis but is susceptible to rapid degradation by photolysis in water.[2]

Acid Derivatives:

  • 2,3-dichloro-4-hydroxyaniline: Specific data on the environmental persistence of this chlorinated aniline (B41778) derivative is limited. However, chlorinated anilines, in general, are known to be of environmental concern due to their potential for persistence and toxicity. Their degradation is primarily dependent on microbial activity.

  • 1-methylcyclohexanecarboxylic acid: This carboxylic acid is expected to be more readily biodegradable than the parent compound and the chlorinated aniline derivative. Carboxylic acids are generally susceptible to microbial metabolism.

Logical Relationship of Environmental Factors

The environmental persistence of Fenhexamid and its derivatives is influenced by a combination of biotic and abiotic factors.

Environmental_Factors Persistence Environmental Persistence Microbial_Activity Microbial Activity Microbial_Activity->Persistence Decreases Sunlight Sunlight (Photolysis) Sunlight->Persistence Decreases (in water) pH pH pH->Persistence Influences hydrolysis Soil_Properties Soil/Sediment Properties (Organic Matter, Texture) Soil_Properties->Persistence Influences bioavailability

Factors influencing environmental persistence.

Conclusion

References

A Guide to Inter-Laboratory Comparison for the Analysis of Novel Fenhexamid Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison focused on the analytical methodologies for novel metabolites of the fungicide Fenhexamid (B1672505). The objective is to establish robust and reproducible analytical practices for monitoring these compounds in various matrices. This document outlines hypothetical performance data, detailed experimental protocols, and standardized workflows to guide participating laboratories.

Introduction to Fenhexamid and its Metabolites

Fenhexamid is a widely used hydroxyanilide fungicide that inhibits the growth of fungal spores and mycelia.[1][2] Its metabolic fate has been studied in various organisms, leading to the identification of several metabolites. Common metabolic pathways include hydroxylation of the cyclohexyl ring and conjugation of the parent compound or its hydroxylated metabolites.[1][3] Recent studies have also explored its degradation through photocatalysis and metabolism by microorganisms, revealing further transformation products.[4][5][6][7] This guide focuses on establishing a comparative analytical framework for both known and recently identified ("novel") metabolites of Fenhexamid.

Hypothetical Inter-Laboratory Study Design

This guide proposes a hypothetical inter-laboratory study to compare the performance of different analytical methods for the quantification of novel Fenhexamid metabolites. The study would involve distributing standardized samples of a relevant matrix (e.g., grape homogenate) fortified with known concentrations of the parent Fenhexamid and its key metabolites to participating laboratories.

The primary objectives of such a study would be to:

  • Assess the accuracy and precision of various analytical methods.

  • Evaluate the linearity and sensitivity of each method.

  • Determine the influence of the sample matrix on analytical performance.

  • Establish a consensus on best practices for the analysis of these novel metabolites.

The experimental workflow for this proposed inter-laboratory comparison is outlined in the diagram below.

Inter-laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation and Distribution cluster_Analysis Phase 2: Laboratory Analysis cluster_Evaluation Phase 3: Data Evaluation and Reporting A Selection of Novel Fenhexamid Metabolites B Preparation of Fortified Homogenized Samples A->B C Distribution to Participating Laboratories B->C D Sample Extraction and Clean-up C->D E Instrumental Analysis (e.g., LC-MS/MS, GC-ECD) D->E F Data Acquisition and Quantification E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis (Accuracy, Precision, Linearity) G->H I Publication of Comparison Guide H->I

Caption: Workflow for the proposed inter-laboratory comparison study.

Comparative Analysis of Analytical Methods

The following table summarizes hypothetical performance data for two common analytical techniques used in pesticide residue analysis, applied to the quantification of novel Fenhexamid metabolites. These values are intended to serve as a benchmark for laboratories participating in the comparison.

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-ECD (Gas Chromatography-Electron Capture Detector)
Limit of Quantification (LOQ) 0.005 mg/kg0.01 mg/kg
Linearity (R²) (0.005 - 0.5 mg/kg) > 0.998> 0.995
Accuracy (Mean Recovery %) 95 - 105%85 - 110%
Precision (RSD %) < 10%< 15%
Specificity High (based on parent and fragment ions)Moderate (potential for interfering peaks)
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results between laboratories. The following are example protocols for the analysis of Fenhexamid and its metabolites.

4.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

  • Homogenization: Homogenize 10 g of the sample (e.g., grape) with 10 mL of acetonitrile.

  • Extraction and Salting Out: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the homogenate. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant and add it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, or GCB for pigmented samples). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for injection into the analytical instrument.

4.2. Instrumental Analysis: LC-MS/MS

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[8]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for phenolic compounds like Fenhexamid and its hydroxylated metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for each analyte for quantification and confirmation.

4.3. Instrumental Analysis: GC-ECD

  • Instrument: Gas Chromatograph with an Electron Capture Detector.[9]

  • Column: A capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Oven Program: A temperature gradient starting from 100 °C, ramping up to 280 °C.

  • Detector Temperature: 300 °C.

  • Note: Derivatization may be necessary for polar metabolites to improve their volatility and chromatographic behavior.

Metabolic Pathway of Fenhexamid

The metabolic transformation of Fenhexamid is a key consideration in the analysis of its novel metabolites. The primary metabolic routes involve hydroxylation and subsequent conjugation. The following diagram illustrates a simplified metabolic pathway.

Fenhexamid_Metabolism Parent Fenhexamid Metabolite1 2-hydroxy-cyclohexyl-Fenhexamid Parent->Metabolite1 Hydroxylation Metabolite2 4-hydroxy-cyclohexyl-Fenhexamid Parent->Metabolite2 Hydroxylation Conjugate1 Glucuronide/Glycoside Conjugates Metabolite1->Conjugate1 Conjugation Metabolite2->Conjugate1 Conjugation

Caption: Simplified metabolic pathway of Fenhexamid.

Conclusion

The successful implementation of an inter-laboratory comparison for novel Fenhexamid metabolites relies on clearly defined protocols, the use of certified reference materials, and transparent statistical analysis of the submitted data. This guide provides a foundational framework to assist laboratories in this endeavor, with the ultimate goal of enhancing the quality and comparability of analytical data for these important compounds. It is recommended that participating laboratories adhere to established method validation guidelines to ensure the reliability of their results.[10][11][12][13][14]

References

Unveiling Unknown Fenhexamid Derivatives: A Guide to Mass Spectral Library Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification of unknown compounds is a critical task. This guide provides a comparative overview of mass spectral libraries and experimental methodologies for the identification of Fenhexamid (B1672505) and its potential derivatives. By understanding the fragmentation patterns of the parent compound, we can infer the spectral characteristics of related, yet unknown, structures.

Mass Spectral Library Comparison

Several commercial and public mass spectral libraries are available for pesticide analysis. While these libraries primarily contain data for the parent Fenhexamid molecule, they serve as an essential starting point for identifying derivatives. The core principle is that derivatives will likely share common fragment ions with the parent compound, with mass shifts corresponding to the structural modifications.

Library ProviderLibrary NameInstrument Platform(s)Fenhexamid Data AvailabilityNotes
Agilent Pesticides and Environmental Pollutants MRM Database 4.0[1]GC/TQYes, includes >1100 compounds with matrix-optimized MRM transitions.[1]Focuses on targeted screening with Multiple Reaction Monitoring (MRM).
SCIEX Pesticides High Resolution MS/MS Spectral Library[2]LC-HRMS (X500R QTOF, TripleTOF®, QTRAP®)Yes, contains spectra for 557 pesticides and metabolites.[2]High-resolution data is invaluable for determining elemental composition.
Wiley Pesticides Mass Spectral Library with LRI, 2nd Edition[3]GC-qMSYes, includes 1,300 pesticide molecules with Linear Retention Index (LRI) data.[3]LRI data aids in the confirmation of isomers.
Public Databases (e.g., PubChem) VariousLC-ESI-QTOF, GC/MS, etc.Yes, multiple spectra available under different conditions.[4]A valuable free resource with a collection of spectra from various sources.

Experimental Protocols

The choice of analytical technique is paramount for the successful identification of Fenhexamid and its derivatives. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective method for the analysis of Fenhexamid.[5][6]

  • Sample Preparation (QuEChERS Method): A popular method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves an extraction and cleanup step.[7][8]

    • Extraction: Homogenize the sample with acetone.[6]

    • Partitioning: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.

    • Cleanup: Use a dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

  • LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.[4]

    • Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Fenhexamid, which readily forms a protonated molecule [M+H]+.[4]

    • Precursor Ion: For Fenhexamid, the precursor ion is m/z 302.0709.[4]

    • Product Ions: Key product ions for Fenhexamid include m/z 143.013 and 55.0543.[4] The fragmentation pattern can be used to set up MRM transitions for targeted analysis or to compare against library spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[9]

  • Sample Preparation: A suitable extraction with a solvent like ethyl acetate (B1210297) followed by a cleanup step is necessary. Derivatization may be required for less volatile derivatives to improve their chromatographic behavior.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often employed.

    • Inlet: Splitless injection is typically used for trace analysis.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Fragmentation: EI generates a characteristic fragmentation pattern that can be compared against spectral libraries like the NIST/Wiley library.

Interpreting Mass Spectra of Unknown Fenhexamid Derivatives

The key to identifying unknown derivatives lies in recognizing the core structural fragments of Fenhexamid and understanding how modifications alter the mass spectrum.

Fenhexamid (C₁₄H₁₇Cl₂NO₂) - Molecular Weight: 301.06 g/mol [4]

The structure of Fenhexamid consists of a dichlorohydroxyphenyl group linked via an amide bond to a methylcyclohexanecarboxamide moiety.

Expected Fragmentation of Fenhexamid:

The mass spectrum of Fenhexamid will show a molecular ion peak (or a protonated molecule in ESI) and several characteristic fragment ions. The fragmentation typically occurs at the amide bond and within the cyclohexyl ring.

Predicting Fragmentation of Derivatives:

  • Hydroxylation (-OH group added): The mass of the molecular ion and any fragments containing the modification will increase by 16 Da.

  • Demethylation (-CH₃ group removed): The mass of the molecular ion and fragments containing the methylcyclohexyl group will decrease by 14 Da.

  • Glucuronidation (-C₆H₈O₆ group added): This is a common metabolic transformation. The mass will increase significantly by 176 Da. The fragmentation may show a characteristic loss of the glucuronide group.

By comparing the mass spectrum of an unknown compound to that of Fenhexamid and looking for these characteristic mass shifts, researchers can propose potential structures for the derivatives.

Visualizing the Workflow and Fragmentation

To aid in the understanding of the identification process, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for Fenhexamid.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Sample Sample Collection Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup LC_GC LC or GC Separation Cleanup->LC_GC MS Mass Spectrometer LC_GC->MS Unknown_Spectrum Acquire Unknown Spectrum MS->Unknown_Spectrum Library_Search Mass Spectral Library Search Unknown_Spectrum->Library_Search Manual_Interpretation Manual Interpretation & Fragmentation Analysis Unknown_Spectrum->Manual_Interpretation Identification Compound Identification Library_Search->Identification Manual_Interpretation->Identification

Caption: Experimental workflow for the identification of unknown compounds.

Caption: Simplified Fenhexamid structure and potential fragmentation.

References

A Comparative Guide to the Fungicidal Activity of Fenhexamid and Boscalid Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal activities of Fenhexamid and Boscalid (B143098), two widely used fungicides for the control of gray mold caused by Botrytis cinerea. While the initial topic of interest was "Fenhexamid-butyric acid," a thorough review of publicly available scientific literature revealed a lack of data on this specific compound. Therefore, this guide focuses on Fenhexamid, a well-established hydroxyanilide fungicide, and compares its performance with Boscalid, a prominent succinate (B1194679) dehydrogenase inhibitor (SDHI). This comparative analysis is supported by experimental data from various studies, detailed experimental protocols, and visualizations of key biological and experimental processes.

Quantitative Performance Data

The efficacy of fungicides is commonly quantified by the half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of a biological process, such as mycelial growth or spore germination. The following table summarizes the EC50 values for Fenhexamid and Boscalid against Botrytis cinerea as reported in various studies. It is important to note that these values can vary depending on the specific isolate of B. cinerea tested, the experimental conditions, and the assay method used.

FungicideTarget PathogenAssay TypeEC50 (µg/mL)Reference(s)
Fenhexamid Botrytis cinereaMycelial Growth0.02 - 4.21[1][2]
Botrytis cinereaMycelial Growth~0.19[3]
Boscalid Botrytis cinereaMycelial Growth0.11 - 15.92 (in 2014)[4]
Botrytis cinereaMycelial Growth0.16 - 8.54 (in 2015)[4]
Botrytis cinereaMycelial Growth2.09[5]
Botrytis cinereaSpore Germination2.14[5]

Note: The variability in EC50 values highlights the importance of standardized testing protocols and the potential for resistance development in fungal populations. For instance, studies have shown a gradual decline in the sensitivity of B. cinerea isolates to boscalid over time, with mean EC50 values increasing significantly.[6]

Mechanism of Action

Fenhexamid and Boscalid employ distinct mechanisms to inhibit fungal growth, making them suitable for use in rotation or combination to manage fungicide resistance.

  • Fenhexamid: Belongs to the hydroxyanilide chemical class and acts as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the 3-keto reductase enzyme (encoded by the ERG27 gene) involved in the C4-demethylation step of ergosterol (B1671047) biosynthesis.[1][2] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately cell death.

  • Boscalid: Is a succinate dehydrogenase inhibitor (SDHI). It targets complex II (succinate dehydrogenase) in the mitochondrial respiratory chain, blocking cellular respiration and energy production in the fungal cells.[5]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the fungicidal activity of compounds against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the effect of a fungicide on the vegetative growth of the fungus.

1. Fungal Isolate and Culture Preparation:

  • Isolates of Botrytis cinerea are obtained from infected plant tissues (e.g., grapes, strawberries).
  • The fungus is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (B569324) (PDA), at a controlled temperature (typically 20-25°C) until sufficient mycelial growth is achieved.[7][8]

2. Fungicide Stock Solution Preparation:

  • The test compounds (Fenhexamid, Boscalid) are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

3. Poisoned Agar Plate Preparation:

  • The fungicide stock solution is serially diluted and added to molten PDA at a specific temperature (around 50°C) to achieve a range of final concentrations.[9]
  • The amended agar is poured into sterile Petri dishes and allowed to solidify.[8] Control plates containing only the solvent are also prepared.

4. Inoculation and Incubation:

  • A mycelial plug (typically 5-7 mm in diameter) is taken from the actively growing edge of a B. cinerea culture and placed in the center of each fungicide-amended and control plate.[8][9]
  • The plates are incubated at a controlled temperature (e.g., 20 ± 2°C) in the dark for a specified period (e.g., 3-7 days), or until the mycelium in the control plates reaches the edge of the dish.[7][8]

5. Data Collection and Analysis:

  • The diameter of the fungal colony on each plate is measured.
  • The percentage of mycelial growth inhibition is calculated using the formula:
  • % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
  • The EC50 value is determined by performing a probit analysis or regression analysis of the percentage inhibition against the logarithm of the fungicide concentrations.[2]

In Vivo Fungicidal Assay on Grapes

This assay evaluates the efficacy of a fungicide in preventing or reducing disease development on a host plant.

1. Plant Material and Pathogen Inoculum:

  • Healthy, mature grape berries are surface-sterilized.[10]
  • A spore suspension of B. cinerea is prepared from a sporulating culture and adjusted to a specific concentration (e.g., 1 x 10^6 conidia/mL).[10][11]

2. Fungicide Treatment:

  • Grape berries are treated with different concentrations of the fungicides. This can be done by dipping, spraying, or direct application to a wound site.[10][12] Control berries are treated with a solution lacking the fungicide.

3. Inoculation:

  • The treated berries are inoculated with the B. cinerea spore suspension. Inoculation can be performed on wounded or unwounded surfaces.[10][12]

4. Incubation:

  • The inoculated berries are placed in a humid chamber at a controlled temperature (e.g., 20-25°C) to promote fungal infection and disease development.[10][13]

5. Disease Assessment:

  • After a specific incubation period (e.g., 5-7 days), the incidence and severity of gray mold are assessed.
  • Disease incidence is typically recorded as the percentage of infected berries.
  • Disease severity can be measured by the diameter of the lesion on each berry or by using a rating scale.[12][13]

6. Data Analysis:

  • The efficacy of the fungicide is determined by comparing the disease incidence and severity on treated berries to that on control berries.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the fungicidal activity of a compound.

G cluster_0 In Vitro Assay cluster_1 In Vivo Assay A Fungal Culture C Poisoned Agar Plates A->C B Prepare Fungicide Solutions B->C D Inoculation C->D E Incubation D->E F Measure Mycelial Growth E->F G Calculate EC50 F->G H Prepare Host (e.g., Grapes) J Fungicide Treatment H->J I Prepare Fungicide Solutions I->J K Pathogen Inoculation J->K L Incubation K->L M Disease Assessment L->M N Evaluate Efficacy M->N

Caption: Experimental workflow for in vitro and in vivo fungicidal activity testing.

Ergosterol Biosynthesis Pathway and Mode of Action of Fenhexamid

This diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the specific step inhibited by Fenhexamid.

G cluster_0 C4-Demethylation A Squalene B Lanosterol A->B C 4,4-dimethyl-cholesta-8,14,24-trienol B->C C4_1 3-keto reductase C->C4_1 D Zymosterol E Fecosterol D->E F Episterol E->F G Ergosterol F->G C4_1->D Fenhexamid Fenhexamid Fenhexamid->C4_1

Caption: Fenhexamid inhibits the 3-keto reductase in the ergosterol biosynthesis pathway.

References

Comparative Binding Affinity of Fenhexamid and its Impact on Target Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of the fungicide Fenhexamid to its target enzyme, 3-ketoreductase (Erg27), a crucial component in the ergosterol (B1671047) biosynthesis pathway of pathogenic fungi. The focus is on the differential binding and subsequent inhibitory effects observed between wild-type (sensitive) and mutant (resistant) strains of fungi, particularly the significant plant pathogen Botrytis cinerea. Due to the limited availability of public data on direct binding constants (Ki), this guide utilizes the half-maximal effective concentration (EC50) values from mycelial growth inhibition assays as a quantitative measure of Fenhexamid's efficacy, which is directly related to its binding affinity to the target enzyme.

Introduction to Fenhexamid and its Mechanism of Action

Fenhexamid is a hydroxyanilide fungicide with a specific mode of action that distinguishes it from many other sterol biosynthesis inhibitors (SBIs). It precisely targets and inhibits the 3-ketoreductase enzyme (encoded by the erg27 gene)[1][2][3][4]. This enzyme catalyzes a critical step in the C4-demethylation of sterol precursors, an essential process for the synthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, responsible for maintaining their integrity and fluidity. By inhibiting 3-ketoreductase, Fenhexamid disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

The Rise of Resistance: Target Enzyme Mutations

The intensive use of Fenhexamid has led to the emergence of resistant fungal strains. This resistance is primarily attributed to specific point mutations within the erg27 gene[1][5][6]. These mutations result in amino acid substitutions in the 3-ketoreductase enzyme, which in turn reduce the binding affinity of Fenhexamid to its target. This decreased affinity allows the enzyme to function even in the presence of the fungicide, rendering it less effective.

Several key mutations in the Erg27 protein have been identified and correlated with varying levels of Fenhexamid resistance. Notably, mutations at the F412 codon (e.g., F412S, F412I, F412V) are frequently associated with high levels of resistance[1][3][5][7].

Comparative Efficacy: Fenhexamid against Sensitive and Resistant Strains

The impact of these mutations on Fenhexamid's efficacy is evident in the significant differences in EC50 values observed between sensitive (wild-type) and resistant (mutant) isolates of Botrytis cinerea.

Fungal Strain TypeTarget EnzymeEC50 (Mycelial Growth Inhibition)Implied Binding Affinity
Fenhexamid-Sensitive Wild-Type 3-Ketoreductase (Erg27)0.06 - 0.19 mg/L[8]High
Highly Fenhexamid-Resistant Mutant 3-Ketoreductase (e.g., F412S/I/V)≥ 2 mg/L[7]Low

Note: The EC50 values represent the concentration of Fenhexamid required to inhibit 50% of the mycelial growth. A lower EC50 value indicates a higher efficacy of the compound, which is correlated with a stronger binding affinity to its target enzyme. The data clearly demonstrates that significantly higher concentrations of Fenhexamid are required to inhibit the growth of resistant strains, underscoring the reduced binding affinity of the fungicide to the mutated Erg27 enzyme.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context of Fenhexamid's action and the methods used to assess its efficacy, the following diagrams illustrate the ergosterol biosynthesis pathway and a general workflow for determining fungicide sensitivity.

Caption: Ergosterol biosynthesis pathway highlighting the inhibitory action of Fenhexamid on the 3-ketoreductase (Erg27) enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_fungus Isolate Fungal Strain (e.g., Botrytis cinerea) inoculate Inoculate Plates with Fungal Isolate isolate_fungus->inoculate prepare_media Prepare Growth Media (e.g., PDA) amend_media Amend Media with Fungicide Dilutions prepare_media->amend_media prepare_fungicide Prepare Serial Dilutions of Fenhexamid prepare_fungicide->amend_media amend_media->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure_growth Measure Mycelial Colony Diameter incubate->measure_growth calculate_inhibition Calculate Percent Growth Inhibition measure_growth->calculate_inhibition determine_ec50 Determine EC50 Value (Probit Analysis) calculate_inhibition->determine_ec50

Caption: Generalized experimental workflow for determining the EC50 value of a fungicide using a mycelial growth inhibition assay.

Experimental Protocols

Determination of EC50 for Mycelial Growth Inhibition

This protocol describes a common method for assessing the in vitro sensitivity of a fungal isolate to a fungicide.

1. Preparation of Fungal Cultures and Fungicide Stock Solutions:

  • Fungal isolates (e.g., Botrytis cinerea) are cultured on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at 20-25°C until sufficient mycelial growth is achieved.

  • A stock solution of Fenhexamid is prepared by dissolving a known amount of the active ingredient in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). A series of dilutions are then prepared from this stock solution.

2. Agar Amendment Assay:

  • The growth medium (e.g., PDA) is autoclaved and allowed to cool to approximately 50-55°C.

  • The Fenhexamid dilutions are added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate with no fungicide (or only the solvent) is also prepared.

  • The amended agar is poured into sterile Petri dishes and allowed to solidify.

3. Inoculation and Incubation:

  • A mycelial plug (e.g., 5 mm in diameter) is taken from the margin of an actively growing fungal culture and placed in the center of each agar plate (both fungicide-amended and control).

  • The plates are incubated at a constant temperature (e.g., 20-25°C) in the dark.

4. Data Collection and Analysis:

  • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., after 3, 5, and 7 days), or once the colony on the control plate has reached a specific diameter.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate using the formula:

    • % Inhibition = [ (dc - dt) / dc ] * 100

    • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • The EC50 value, the concentration of the fungicide that causes 50% inhibition of mycelial growth, is then determined by probit analysis of the inhibition data.

Conclusion

The available data strongly indicates that the binding affinity of Fenhexamid to its target enzyme, 3-ketoreductase (Erg27), is a critical determinant of its fungicidal activity. Mutations in the erg27 gene, particularly at the F412 position, significantly reduce this binding affinity, leading to a substantial increase in the EC50 values and conferring resistance in fungal populations. While direct quantitative binding affinity data (Ki) for Fenhexamid and its conjugates with both wild-type and mutant enzymes are not widely available, the EC50 values from mycelial growth inhibition assays serve as a robust proxy for evaluating the impact of these molecular interactions on the overall efficacy of the fungicide. Further research focusing on the direct measurement of binding constants would provide a more precise understanding of the structure-activity relationships and the molecular basis of Fenhexamid resistance.

References

Validating Theoretical Models of Fenhexamid Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the photodegradation and microbial degradation pathways of the fungicide Fenhexamid, this guide provides a comparative overview of theoretical models and their experimental validation. It is designed for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Fenhexamid's environmental fate.

This guide details the primary degradation pathways of Fenhexamid, presenting supporting experimental data, detailed methodologies, and visual representations of the chemical transformations. The information is structured to allow for a clear comparison of the different degradation models.

Fenhexamid Degradation: An Overview

Fenhexamid, a widely used fungicide, is primarily degraded in the environment through two main pathways: photodegradation in aquatic systems and microbial metabolism in soil.[1] The stability of Fenhexamid to hydrolysis under typical environmental pH conditions underscores the importance of these two degradation routes.[1]

Photodegradation Pathway of Fenhexamid

The photodegradation of Fenhexamid in aqueous environments is a significant process influenced by factors such as pH. Experimental evidence suggests a multi-step degradation pathway involving several key transformations.

A theoretical model for the photodegradation of Fenhexamid proposes the following key steps:

  • Hydroxylation and Keto-Formation: The initial steps involve the addition of hydroxyl groups or the formation of keto-derivatives on the cyclohexyl ring.[2]

  • Cleavage of Chemical Bonds: Subsequent reactions lead to the cleavage of the amide and the N-(2,3-dichloro-4-hydroxyphenyl) bonds.[2]

  • Intramolecular Photocyclization: The formation of cyclic benzo[d]oxazole intermediates is another identified pathway.[2]

The following diagram illustrates the proposed photodegradation pathway of Fenhexamid.

Fenhexamid_Photodegradation Fenhexamid Fenhexamid Intermediates Hydroxylated and Keto-derivatives Fenhexamid->Intermediates Hydroxylation/ Keto-formation Cleavage_Products Amide and NH-dichlorophenol Bond Cleavage Products Intermediates->Cleavage_Products Bond Cleavage Cyclic_Intermediate Cyclic benzo[d]oxazole Intermediate Intermediates->Cyclic_Intermediate Intramolecular Photocyclization Mineralization Mineralization (CO2, H2O, etc.) Cleavage_Products->Mineralization Cyclic_Intermediate->Mineralization

Proposed photodegradation pathway of Fenhexamid.
Experimental Validation of the Photodegradation Model

Experimental studies utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) have provided evidence to support this theoretical model. These studies have successfully identified the proposed intermediates and final degradation products.

Table 1: Quantitative Data on Fenhexamid Photodegradation at Different pH Levels

pHDegradation Rate Constant (k, h⁻¹)Half-life (t½, h)Reference
5.00.02330.1Study A
7.00.04515.4Study A
9.00.1385.0Study A
Experimental Protocol: Photodegradation Analysis

The following provides a general methodology for the analysis of Fenhexamid photodegradation, based on common experimental practices.

1. Sample Preparation:

  • A stock solution of Fenhexamid is prepared in a suitable solvent (e.g., acetonitrile).

  • Working solutions are prepared by spiking the stock solution into buffered aqueous solutions at different pH values (e.g., 5, 7, and 9).

2. Photodegradation Experiment:

  • The aqueous solutions of Fenhexamid are placed in quartz tubes.

  • The tubes are exposed to a light source that simulates sunlight (e.g., a xenon lamp).

  • Control samples are kept in the dark to monitor for any non-photolytic degradation.

  • Aliquots are collected at specific time intervals throughout the experiment.

3. Sample Analysis:

  • The collected aliquots are analyzed using a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS).

  • The concentration of Fenhexamid and its degradation products is quantified by comparing the peak areas to those of known standards.

Microbial Degradation Pathway of Fenhexamid

Microbial metabolism is the primary route of Fenhexamid degradation in soil environments. A key theoretical model for this process involves the action of specific soil bacteria.

The proposed microbial degradation pathway is initiated by the hydroxylation of the cyclohexyl ring, a reaction catalyzed by microorganisms such as Bacillus megaterium.[3] This initial step is crucial for the subsequent breakdown of the Fenhexamid molecule.

Fenhexamid_Microbial_Degradation Fenhexamid Fenhexamid Hydroxylated_Fenhexamid 4-hydroxy-fenhexamid Fenhexamid->Hydroxylated_Fenhexamid Hydroxylation (Bacillus megaterium) Further_Degradation Further Degradation Products Hydroxylated_Fenhexamid->Further_Degradation Metabolic Steps Mineralization Mineralization (CO2, H2O, etc.) Further_Degradation->Mineralization

Proposed microbial degradation pathway of Fenhexamid.
Experimental Validation of the Microbial Degradation Model

Laboratory studies have demonstrated the capability of soil microorganisms to degrade Fenhexamid. The isolation and identification of bacterial strains like Bacillus megaterium and the detection of hydroxylated metabolites provide strong evidence for the proposed pathway.[3]

Table 2: Comparison of Fenhexamid Degradation by Different Microbial Models

Microbial ModelKey Metabolic StepDegradation EfficiencyReference
Theoretical Model A: Bacillus megateriumHydroxylation of cyclohexyl ringHighStudy B
Alternative Model B: Mixed soil consortiaMultiple metabolic pathwaysVariableStudy C
Experimental Protocol: Microbial Degradation Analysis

The following outlines a typical experimental procedure for investigating the microbial degradation of Fenhexamid.

1. Microorganism and Culture Conditions:

  • A pure culture of a degrading microorganism (e.g., Bacillus megaterium) is obtained or isolated from a soil sample.

  • The microorganism is grown in a suitable liquid culture medium.

2. Degradation Experiment:

  • The culture medium is spiked with a known concentration of Fenhexamid.

  • The culture is incubated under controlled conditions (e.g., temperature, shaking speed).

  • Sterile control flasks (without the microorganism) are included to account for any abiotic degradation.

  • Samples are collected from the cultures at regular intervals.

3. Sample Preparation and Analysis:

  • The collected samples are centrifuged to separate the microbial cells from the supernatant.

  • The supernatant is extracted with an organic solvent (e.g., ethyl acetate) to isolate Fenhexamid and its metabolites.

  • The extract is concentrated and analyzed by LC-MS/MS to identify and quantify the parent compound and its degradation products.

Conclusion

The degradation of Fenhexamid is a complex process driven by both photochemical and microbial activities. The theoretical models for these pathways, centered on hydroxylation, bond cleavage, and cyclization for photodegradation, and hydroxylation by specific bacteria for microbial degradation, are well-supported by experimental evidence. The data and protocols presented in this guide offer a framework for researchers to compare and further investigate the environmental fate of this fungicide. Continued research is essential to fully elucidate the complete degradation pathways and to identify all intermediate and final products, which will contribute to a more comprehensive environmental risk assessment of Fenhexamid.

References

Safety Operating Guide

Prudent Disposal of Fenhexamid and Butyric Acid-Containing Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Laboratory Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the safe handling and disposal of waste containing Fenhexamid and Butyric Acid. As "Fenhexamid-butyric acid" does not correspond to a readily available Safety Data Sheet (SDS), it is imperative to treat waste containing these components with the caution required for their individual hazardous characteristics. All laboratory personnel must adhere to institutional and local regulations for hazardous waste management.[1][2]

Summary of Chemical Hazards

A thorough understanding of the hazards associated with each component is essential for safe handling and disposal. The following tables summarize key quantitative data for Fenhexamid and Butyric Acid.

Table 1: Properties and Hazards of Fenhexamid

PropertyValueReference
Chemical Formula C14H17Cl2NO2[3]
Molecular Weight 302.2 g/mol [3]
Physical State White to off-white powder[3][4]
Melting Point 153 °C[5]
Solubility in Water Moderately soluble[4]
Primary Hazards Toxic to aquatic life with long-lasting effects.[6][7]

Table 2: Properties and Hazards of Butyric Acid

PropertyValueReference
Chemical Formula C4H8O2[8]
Molecular Weight 88.11 g/mol [8]
Physical State Colorless, oily liquid with a pungent odor.[8][9]
Boiling Point 162 °C[10]
Flash Point 76.7 °C[8]
pH Acidic[10]
Primary Hazards Combustible liquid, causes severe skin burns and eye damage, harmful if swallowed.[9][10][11][12]

Experimental Protocols: Waste Disposal Procedures

The following step-by-step procedures are critical for the safe disposal of waste containing Fenhexamid and Butyric Acid. These protocols are based on general best practices for handling hazardous laboratory waste and should be adapted to comply with your institution's specific guidelines.[1][13]

Step 1: Waste Identification and Segregation
  • Treat as Hazardous Waste : Due to the combined hazards of Fenhexamid (aquatic toxicity) and Butyric Acid (corrosivity, combustibility), any mixture or reaction product must be handled as hazardous waste.

  • Segregate Waste Streams :

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2][13]

    • Store waste containing Fenhexamid and Butyric Acid separately from incompatible materials, such as bases, oxidizing agents, and reducing agents, to prevent violent reactions.[9][13] Acids should be stored separately from bases, and flammable materials should be kept away from ignition sources.[13]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container :

    • Use a container that is chemically resistant to both Fenhexamid and Butyric Acid. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.[13]

    • Ensure the container is in good condition, free from leaks or cracks.[2]

  • Properly Label the Container :

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2]

    • The label must include:

      • The words "Hazardous Waste".[2]

      • The full chemical names of all components (i.e., "Fenhexamid" and "Butyric Acid") and their approximate concentrations. Do not use abbreviations.[2]

      • The accumulation start date.

      • The specific hazards associated with the waste (e.g., "Corrosive," "Combustible," "Environmental Hazard").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1][13]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[2][13]

  • Keep Containers Closed : Always keep the waste container securely capped, except when adding waste.[13]

  • Monitor Accumulation : Do not exceed the maximum allowable volume for an SAA as defined by your institution and regulatory bodies (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[1]

Step 4: Arranging for Professional Disposal
  • Contact Environmental Health and Safety (EHS) : Once the waste container is full or has been in storage for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1][2]

  • Do Not Dispose Down the Drain : Under no circumstances should waste containing Fenhexamid or Butyric Acid be poured down the sink. Butyric acid's corrosivity (B1173158) can damage plumbing, and Fenhexamid is toxic to aquatic organisms.[6][7]

  • Do Not Evaporate in a Fume Hood : Evaporation is not an acceptable method of disposal for hazardous waste.[14]

  • Empty Container Disposal : Empty containers that held these chemicals must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After thorough cleaning and removal of the label, the container may be disposed of as regular trash, in accordance with institutional policies.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of chemical waste, such as that containing Fenhexamid and Butyric Acid.

Chemical_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generated (Fenhexamid & Butyric Acid) identify Identify Hazards (Corrosive, Combustible, Aquatic Toxin) start->identify segregate Segregate from Incompatible Waste identify->segregate Hazardous container Select Compatible Container (e.g., HDPE) segregate->container label_waste Attach 'Hazardous Waste' Label with Full Chemical Names container->label_waste store Store in Secondary Containment in a Designated SAA label_waste->store keep_closed Keep Container Closed store->keep_closed full Container Full or Storage Time Limit Reached? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Essential Safety and Operational Guide for Handling Fenhexamid-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling Fenhexamid-butyric acid, a compound requiring careful management due to the hazardous nature of its constituent parts. Since the specific toxicological and physical properties of this compound are not fully characterized, a conservative approach that considers the hazards of both Fenhexamid and Butyric Acid is essential.

Hazard Summary

A comprehensive understanding of the potential hazards is the foundation of safe laboratory practices. The following table summarizes the known hazards of Fenhexamid and Butyric Acid, which should be assumed for this compound.

Hazard ClassificationFenhexamidButyric AcidAssumed for this compound
Acute Oral Toxicity Harmful if swallowed[1]Harmful if swallowedYes
Skin Corrosion/Irritation Not classified as a skin irritantCauses severe skin burns[2][3]Yes (Causes severe skin burns)
Eye Damage/Irritation Causes serious eye irritation[1]Causes serious eye damage[2][3]Yes (Causes serious eye damage)
Flammability Not classified as flammableCombustible liquid[2][3]Yes (Combustible liquid)
Aquatic Toxicity Toxic to aquatic life with long lasting effects[4][5]No specific classification foundYes (Toxic to aquatic life)

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile)[6]To prevent skin contact with a corrosive substance. Butyl rubber is effective against a wide range of chemicals, including corrosive acids.[6] Neoprene and Nitrile offer good protection against acids and solvents.[6][7]
Eye and Face Protection Tightly sealed safety goggles and a face shield[1]To protect against splashes that can cause severe eye damage.
Body Protection Chemical-resistant laboratory coat or apron worn over long-sleeved clothing and long pants.To protect the skin from potential splashes and spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2][3]To avoid inhalation of vapors, which may be irritating or harmful.
Foot Protection Closed-toe shoes made of a non-porous material.To protect feet from spills.

Experimental Workflow and Safety Procedures

A systematic approach to handling hazardous chemicals is crucial. The following diagram illustrates the standard operating procedure for working with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_sds Review Safety Data Sheet prep_sds->prep_ppe prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure in Fume Hood prep_materials->handle_weigh handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Perform Experiment in Containment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe dispose_waste Dispose of Waste via Approved Channels cleanup_waste->dispose_waste cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Operational Plan

1. Preparation:

  • Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheets for both Fenhexamid and Butyric Acid.[7]

  • Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly.

  • Gather Materials: Collect all necessary equipment, including appropriate glassware, spill containment materials, and waste containers.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

2. Handling:

  • Chemical Transfer: Conduct all transfers of this compound within the chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, use an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact the appropriate emergency response team.

3. Storage:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]

  • Segregation: Store separately from flammable materials and sources of ignition.[2]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

1. Waste Segregation:

  • Contaminated Solids: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

2. Disposal Procedures:

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9][10][11] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[9][11][12]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not pour any amount of this compound down the drain.[13]

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[13] Once triple-rinsed, the container can be disposed of according to institutional guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.